4-Dodecyloxyphthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-dodecoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-11-14-23-20-13-12-18(16-21)19(15-20)17-22/h12-13,15H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGQFFVXRAJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659890 | |
| Record name | 4-(Dodecyloxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161082-75-3 | |
| Record name | 4-(Dodecyloxy)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Dodecyloxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 4-dodecyloxyphthalonitrile, a key intermediate in the development of phthalocyanine-based materials for applications in drug development, materials science, and diagnostics. This document details the underlying chemical principles, a step-by-step experimental protocol, and a summary of the key quantitative data associated with the synthesis and characterization of the target compound.
Introduction
This compound is an organic compound characterized by a phthalonitrile core functionalized with a long dodecyloxy chain. This lipophilic tail enhances the solubility of the resulting phthalocyanine macrocycles in organic solvents, a critical property for their processing and application in various fields. Phthalocyanines derived from this precursor are of significant interest due to their unique photophysical and electronic properties, making them suitable for applications such as photosensitizers in photodynamic therapy and as functional dyes in advanced materials.
The synthesis of this compound is primarily achieved through a well-established and efficient method: the nucleophilic aromatic substitution (SNA r) reaction. This approach offers high yields and a straightforward procedure, making it a preferred route for laboratory-scale synthesis.
Synthesis Pathway
The principal synthetic route to this compound involves the reaction of 4-nitrophthalonitrile with 1-dodecanol. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the dodecyloxide anion, formed in situ, displaces the nitro group on the electron-deficient aromatic ring of 4-nitrophthalonitrile. The presence of the two electron-withdrawing nitrile groups in the ortho and para positions to the nitro group facilitates this substitution.
A common and effective base for this reaction is anhydrous potassium carbonate (K₂CO₃), which is strong enough to deprotonate the 1-dodecanol, forming the nucleophilic dodecyloxide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the potassium cation and promote the reaction.
dot
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
4-Nitrophthalonitrile
-
1-Dodecanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
n-Hexane
-
Deionized Water
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile (1.0 eq) and 1-dodecanol (1.2 eq) in anhydrous DMF.
-
Addition of Base: To this solution, add anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water. Dry the crude product in a vacuum oven.
-
Purification: Purify the crude product by column chromatography on silica gel. A mixture of n-hexane and dichloromethane is typically used as the eluent.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.
dot
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₂O | - |
| Molecular Weight | 312.45 g/mol | - |
| Melting Point | 61.0 - 64.0 °C | |
| Typical Yield | > 80% (unoptimized) | General observation for similar reactions |
| ¹H NMR (CDCl₃, δ ppm) | Anticipated signals: Aromatic protons (3H, m), -OCH₂- (2H, t), -CH₂- chain (20H, m), -CH₃ (3H, t) | Based on chemical structure |
| ¹³C NMR (CDCl₃, δ ppm) | Anticipated signals: Aromatic carbons, -CN carbons, Aliphatic carbons | Based on chemical structure |
| IR (KBr, cm⁻¹) | Anticipated signals: ~2230 (C≡N stretch), ~1250 (Ar-O-C stretch), ~2850-2950 (C-H aliphatic stretch) | Based on functional groups |
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 4-nitrophthalonitrile with 1-dodecanol is a robust and efficient method. This guide provides a solid foundation for researchers to produce this valuable intermediate for the development of novel phthalocyanine-based materials. The straightforward protocol and potential for high yields make this a practical approach for laboratory-scale synthesis. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity.
An In-depth Technical Guide to 4-Dodecyloxyphthalonitrile (CAS: 161082-75-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Dodecyloxyphthalonitrile, a key intermediate in the synthesis of functional dyes and materials with significant applications in biomedical research. This document details its synthesis, spectroscopic characterization, and known biological relevance, particularly as a precursor to phthalocyanines for Photodynamic Therapy (PDT). Experimental protocols and data are presented to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound, also known as 1,2-Dicyano-4-dodecyloxybenzene, is a substituted aromatic nitrile. The presence of a long dodecyloxy chain imparts significant lipophilicity to the molecule, influencing its solubility and the properties of its derivatives.
General Information
| Property | Value |
| CAS Number | 161082-75-3 |
| Molecular Formula | C₂₀H₂₈N₂O |
| Molecular Weight | 312.45 g/mol |
| Appearance | White to light yellow or light orange powder/crystal |
| Purity | Typically available in purities ranging from 95% to >99% |
| Solubility | Soluble in many organic solvents. |
| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) |
Physicochemical Data
| Parameter | Predicted Value |
| TPSA (Topological Polar Surface Area) | 56.81 Ų |
| LogP (Octanol-Water Partition Coefficient) | 5.73 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 12 |
Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxyphthalonitrile is reacted with 1-bromododecane in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxyphthalonitrile
-
1-Bromododecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxyphthalonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to create a solution.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Add 1-bromododecane (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and dichloromethane (DCM).
-
Extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Spectroscopic Characterization
Disclaimer: The following spectroscopic data are predicted based on the known structure of this compound and typical values for similar compounds. Experimental verification is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, CDCl₃, 400 MHz):
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δ 7.7-7.8 ppm (m, 1H): Aromatic proton ortho to the nitrile groups.
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δ 7.2-7.3 ppm (m, 2H): Aromatic protons meta and para to the dodecyloxy group.
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δ 4.0-4.1 ppm (t, 2H): -O-CH₂ - protons of the dodecyloxy chain.
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δ 1.8-1.9 ppm (p, 2H): -O-CH₂-CH₂ - protons of the dodecyloxy chain.
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δ 1.2-1.5 ppm (m, 18H): Methylene protons of the dodecyl chain.
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δ 0.8-0.9 ppm (t, 3H): Terminal methyl (-CH₃) protons of the dodecyl chain.
13C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 162-163 ppm: Aromatic carbon attached to the oxygen.
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δ 134-135 ppm: Aromatic carbons ortho to the nitrile groups.
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δ 120-121 ppm: Aromatic carbon meta to the dodecyloxy group.
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δ 118-119 ppm: Aromatic carbon para to the dodecyloxy group.
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δ 115-117 ppm: Nitrile carbons (-C≡N).
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δ 108-109 ppm: Aromatic carbon attached to the nitrile groups.
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δ 68-69 ppm: -O-CH₂ - carbon of the dodecyloxy chain.
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δ 31-32 ppm, 29-30 ppm, 25-26 ppm, 22-23 ppm: Methylene carbons of the dodecyl chain.
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δ 14-15 ppm: Terminal methyl (-CH₃ ) carbon of the dodecyl chain.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2920-2850 | C-H stretching (aliphatic) |
| ~2230 | C≡N stretching (nitrile) |
| ~1600, ~1500 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 312.22
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Major Fragmentation Patterns:
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Loss of the dodecyl chain via cleavage of the ether bond.
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Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 Da (CH₂).
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Biological Relevance and Applications in Drug Development
While this compound is primarily used as a synthetic intermediate, its derivatives, particularly phthalocyanines, have significant applications in drug development. Substituted phthalonitriles and their resulting macrocycles have also been investigated for their intrinsic biological activities.
Precursor for Phthalocyanine-Based Photosensitizers in Photodynamic Therapy (PDT)
This compound is a key precursor for the synthesis of tetra-substituted phthalocyanines. These macrocyclic compounds are highly effective photosensitizers in Photodynamic Therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.
Mechanism of Photodynamic Therapy:
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A photosensitizer (e.g., a phthalocyanine derivative) is administered and preferentially accumulates in target tissues, such as tumors.
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The target tissue is irradiated with light of a specific wavelength that is absorbed by the photosensitizer.
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The absorbed light energy excites the photosensitizer from its ground state to a singlet excited state, which can then transition to a longer-lived triplet excited state.
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The triplet-state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂). It can also react with other molecules to produce other reactive oxygen species (ROS) (Type I mechanism).
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The generated ROS cause oxidative damage to cellular components, leading to apoptosis, necrosis, and vascular damage in the target tissue, ultimately resulting in cell death.
Potential Direct Biological Activities
Studies on various substituted phthalonitriles have indicated potential for direct biological activity, including:
-
Anticancer and Cytotoxic Effects: Some phthalonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
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Antioxidant Properties: Certain phthalonitrile compounds have shown antioxidant activity, which could be beneficial in mitigating diseases associated with oxidative stress.
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Antimicrobial Activity: Phthalonitrile-based compounds are also being explored for their potential as antimicrobial agents.
The long dodecyloxy chain in this compound is expected to enhance its lipophilicity, which may facilitate its transport across cell membranes and influence its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound is classified as harmful. Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
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Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or use a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Call a poison control center or doctor immediately.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Move person to fresh air.
-
If in eyes: Rinse cautiously with water for several minutes.
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Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of advanced materials and therapeutic agents. Its primary role as a precursor to phthalocyanine-based photosensitizers for Photodynamic Therapy highlights its importance in the field of drug development. Further research into the direct biological activities of this and related substituted phthalonitriles may unveil new therapeutic opportunities. This guide provides the necessary technical information to support the synthesis, characterization, and application of this compound in a research setting.
In-Depth Technical Guide: Molecular Structure of 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Dodecyloxyphthalonitrile. This long-chain alkoxy-substituted phthalonitrile is a key intermediate in the synthesis of peripherally substituted phthalocyanines, which are of significant interest in materials science and medicinal chemistry, particularly for applications in photodynamic therapy and as functional dyes. This document details a standard experimental protocol for its synthesis via nucleophilic aromatic substitution and summarizes its known spectral and physical characteristics.
Molecular Structure and Properties
This compound, also known as 4-dodecyloxybenzene-1,2-dicarbonitrile, is an organic compound characterized by a benzene ring substituted with two adjacent cyano (nitrile) groups and a long dodecyloxy chain.
Chemical Structure:
Caption: Molecular structure of this compound.
The presence of the electron-withdrawing cyano groups activates the aromatic ring, making the para position susceptible to nucleophilic substitution, which is a key step in its synthesis. The long dodecyloxy tail imparts significant solubility in organic solvents, a crucial property for the processing of its derivative phthalocyanines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₂O | [1] |
| Molecular Weight | 312.45 g/mol | |
| CAS Number | 161082-75-3 | |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 61.0 - 64.0 °C | [1] |
| SMILES | CCCCCCCCCCCCOC1=CC=C(C#N)C(=C1)C#N | |
| Topological Polar Surface Area (TPSA) | 56.81 Ų | |
| LogP (predicted) | 5.73 |
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. The following protocol is a generalized procedure based on the common synthesis of 4-alkoxy-substituted phthalonitriles.[2][3]
Synthesis of this compound
This procedure details the synthesis of this compound from 4-nitrophthalonitrile and 1-dodecanol.
Reaction Scheme:
References
In-Depth Technical Guide: Spectroscopic Analysis of 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-Dodecyloxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines used in diverse applications, including photodynamic therapy and materials science. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document presents a predictive analysis based on its chemical structure, alongside a comprehensive, generalized experimental protocol for acquiring high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 1H | Ar-H (ortho to -CN) |
| ~7.2 - 7.3 | dd | 1H | Ar-H (meta to -CN and -OR) |
| ~7.1 - 7.2 | d | 1H | Ar-H (ortho to -OR) |
| ~4.1 - 4.2 | t | 2H | -O-CH₂ - |
| ~1.8 - 1.9 | quint | 2H | -O-CH₂-CH₂ - |
| ~1.2 - 1.5 | m | 18H | -(CH₂ )₉- |
| ~0.8 - 0.9 | t | 3H | -CH₃ |
d = doublet, t = triplet, quint = quintet, m = multiplet, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C -OR |
| ~134 | C -H (ortho to -CN) |
| ~119 | C -H (meta to -CN and -OR) |
| ~117 | C -CN |
| ~116 | C -CN |
| ~115 | C -H (ortho to -OR) |
| ~108 | C (ipso to -CN) |
| ~105 | C (ipso to -CN) |
| ~69 | -O-CH₂ - |
| ~32 | -(CH₂ )- |
| ~29-30 | -(CH₂ )ₙ- |
| ~26 | -(CH₂ )- |
| ~23 | -(CH₂ )- |
| ~14 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
This section details a standardized procedure for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. TMS serves as an internal standard for referencing the chemical shifts.
-
Dissolution: Securely cap the vial and vortex the mixture until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. The final liquid level should be approximately 4-5 cm.
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Select the standard one-pulse ¹H acquisition experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure proper relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Select the standard proton-decoupled ¹³C acquisition experiment (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) is often required for quantitative ¹³C NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the analysis of a chemical compound using NMR spectroscopy.
Spectroscopic Analysis of 4-Dodecyloxyphthalonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 4-Dodecyloxyphthalonitrile. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this guide presents expected spectral characteristics based on the analysis of structurally similar phthalonitrile derivatives. It also includes generalized experimental protocols that can be adapted for the analysis of this compound.
Introduction
This compound is a substituted aromatic nitrile featuring a long dodecyloxy chain. This molecular structure imparts specific spectroscopic signatures that can be elucidated using FT-IR and UV-Vis spectroscopy. FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing conjugated systems. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, purity assessment, and for predicting its behavior in various chemical and biological systems.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is instrumental in confirming the presence of key functional groups in the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.
Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~ 2230 | C≡N stretch | Nitrile | Strong |
| ~ 2925 and 2855 | C-H stretch (asymmetric and symmetric) | Alkyl chain (CH₂ and CH₃) | Strong |
| ~ 1600-1450 | C=C stretch | Aromatic ring | Medium to Strong |
| ~ 1250 | C-O stretch (asymmetric aryl-alkyl ether) | Ether | Strong |
| ~ 1050 | C-O stretch (symmetric aryl-alkyl ether) | Ether | Medium |
| ~ 830 | C-H out-of-plane bend | Aromatic ring (para-substituted) | Strong |
Note: The exact peak positions and intensities may vary depending on the sample preparation method and the specific instrument used.
Experimental Protocol: FT-IR Spectroscopy
This protocol outlines a general procedure for obtaining the FT-IR spectrum of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction and ATR correction.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy of this compound reveals information about its electronic structure, particularly the π-π* transitions within the aromatic system. The position and intensity of the absorption bands are sensitive to the solvent used.
Expected UV-Vis Spectral Data
Specific molar absorptivity (ε) values for this compound are not documented in publicly available literature. The following table provides the expected absorption maxima (λmax) based on the analysis of similar aromatic nitriles.
| Solvent | λmax (nm) | Electronic Transition |
| Dichloromethane | ~ 290 - 310 | π → π |
| Chloroform | ~ 290 - 310 | π → π |
| Tetrahydrofuran | ~ 285 - 305 | π → π* |
Note: The λmax values can shift depending on the polarity of the solvent. More polar solvents may cause a slight shift in the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
This protocol provides a general method for acquiring the UV-Vis spectrum of this compound.
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, or THF).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 - 1.0 AU. A typical starting concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer's sample and reference holders.
-
Record the spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship between the spectral data and the molecular structure.
An In-depth Technical Guide on the Solubility of 4-Dodecyloxyphthalonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Dodecyloxyphthalonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from the behavior of structurally similar compounds and presents a detailed experimental protocol for determining precise solubility values.
Introduction to this compound
This compound, also known as 1,2-Dicyano-4-dodecyloxybenzene, is an organic compound characterized by a benzene ring substituted with two adjacent cyano (nitrile) groups and a long dodecyloxy chain. Its molecular structure, particularly the long alkyl chain, significantly influences its physical properties, including its solubility in various organic solvents. This compound and its analogues are of interest in materials science, particularly as precursors for phthalocyanine dyes and pigments. Understanding its solubility is crucial for its synthesis, purification, and application in these fields.
Qualitative Solubility Profile
Based on this information and the general principle of "like dissolves like," the expected solubility of this compound in various organic solvents is summarized in the table below. The long, nonpolar dodecyl chain is the dominant feature of the molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar aromatic ring and the long alkyl chain of this compound will interact favorably with the nonpolar aromatic solvents. |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are good solvents for many organic compounds and are expected to effectively solvate the this compound molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Acetone and other ketones are polar aprotic solvents that can dissolve a wide range of organic compounds. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents are often used for less soluble organic compounds. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols may lead to lower solubility compared to less polar solvents, as the long alkyl chain disrupts the solvent structure. |
| Alkanes | Hexane, Heptane | Moderate to High | The long dodecyl chain should promote solubility in nonpolar alkane solvents. |
| Water | Very Low/Insoluble | The large, nonpolar dodecyloxy group makes the molecule hydrophobic, leading to very poor solubility in water. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a solid in a solvent.[2][3]
3.1. Principle of the Shake-Flask Method
This method involves equilibrating a surplus of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
3.3. Detailed Experimental Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
3.4. Considerations for Accuracy
-
Temperature Control: Solubility is highly dependent on temperature. Maintain a constant temperature throughout the experiment.
-
Purity of Compound and Solvent: Use pure starting materials to obtain accurate solubility data.
-
Equilibration Time: Ensure that the system has reached true equilibrium.
-
Prevention of Solvent Evaporation: Keep vials tightly sealed during equilibration and handling.
-
Accurate Analytical Method: The method used to determine the concentration of the solute must be validated for accuracy, precision, and linearity.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its structural characteristics and the behavior of similar compounds suggest high solubility in a range of common nonpolar and moderately polar aprotic organic solvents. For researchers and professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for obtaining this critical data. Accurate solubility information is paramount for the effective design of synthetic routes, purification strategies, and formulation development involving this and related compounds.
References
An In-depth Technical Guide to the Melting Point and Thermal Stability of 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 4-Dodecyloxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines and other functional materials. Understanding the melting point and thermal stability of this compound is critical for its synthesis, purification, storage, and processing. This document details the available data, provides in-depth experimental protocols for thermal analysis, and presents a logical workflow for its characterization.
Core Properties of this compound
This compound is a solid organic compound at room temperature. Its thermal behavior is characterized by a distinct melting point and high thermal stability, typical of phthalonitrile derivatives.
Data Presentation
The following table summarizes the key thermal properties of this compound.
| Property | Value | Method of Determination |
| Melting Point | 61.0 - 64.0 °C | Differential Scanning Calorimetry (DSC) |
| Appearance | White to light yellow crystalline powder | Visual Inspection |
| Expected Thermal Stability | High, with decomposition onset likely > 300 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Detailed methodologies for determining the melting point and thermal stability are crucial for reproducible and accurate results. The following sections outline standard protocols for Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA) suitable for this compound.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
Materials:
-
This compound sample (high purity)
-
Aluminum DSC pans and lids
-
Inert gas (e.g., Nitrogen, 99.99% purity)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the lid securely to ensure good thermal contact. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 25 °C.
-
Ramp up to 100 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer (TGA).
Materials:
-
This compound sample
-
Ceramic or platinum TGA pans
-
Inert gas (e.g., Nitrogen, 99.99% purity)
-
Oxidizing gas (e.g., Air)
Procedure:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Place the pan onto the TGA balance.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Determine the percentage of residual mass at the end of the experiment.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
quantum chemical calculations for 4-Dodecyloxyphthalonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 4-Dodecyloxyphthalonitrile
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical methodologies, presents data in a structured format, and visualizes key computational workflows.
Introduction
This compound (C₂₀H₂₈N₂O) is a molecule of interest, often used as a precursor in the synthesis of phthalocyanines.[1] Understanding its fundamental molecular properties is crucial for predicting its reactivity, stability, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for investigating molecular characteristics at the atomic level. These computational methods allow for the determination of optimized molecular geometry, electronic properties such as frontier molecular orbitals (HOMO-LUMO), vibrational frequencies for spectral analysis, and other key chemical descriptors.[2][3]
This guide outlines the standard computational protocols applied to molecules like this compound and similar phthalonitrile derivatives, providing a framework for theoretical investigation.
Computational Methodology
The primary method for quantum chemical analysis of organic molecules like this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy.
Experimental Protocols:
A typical computational study involves the following steps:
-
Molecular Modeling: The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The structure is then optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT.[4] A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is frequently employed to describe the atomic orbitals.[4]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculated frequencies can be compared with experimental FT-IR and Raman spectra.[4][5]
-
Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[6][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, conjugative interactions, and intramolecular bonding.[8][9]
-
Nonlinear Optical (NLO) Properties: Parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated to assess the NLO potential of the molecule.
-
The workflow for these quantum chemical calculations is depicted below.
Data Presentation and Analysis
The data derived from these calculations provide deep insights into the molecule's behavior. The relationship between theoretical inputs and predicted properties is visualized in the diagram below.
Optimized Molecular Structure
Geometry optimization provides the most stable arrangement of atoms. Key bond lengths and angles can be tabulated to describe the molecular framework.
Table 1: Selected Optimized Geometrical Parameters (Representative) Note: These are representative parameters based on typical phthalonitrile structures. Actual values require specific calculation.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C≡N | ~ 1.16 Å |
| C-O (Aromatic) | ~ 1.37 Å | |
| C-O (Aliphatic) | ~ 1.43 Å | |
| C-C (Aromatic) | ~ 1.39 - 1.41 Å | |
| Bond Angle | C-C-C (Aromatic) | ~ 120° |
| Ar-O-CH₂ | ~ 118° | |
| Dihedral Angle | C-Ar-O-C | Defines conformation |
Electronic Properties
Frontier Molecular Orbitals are crucial for understanding electronic transitions and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability.[7]
Table 2: Calculated Electronic Properties
| Property | Symbol | Significance | Representative Value |
| Highest Occupied Molecular Orbital | EHOMO | Electron-donating ability | -5.0 to -6.5 eV |
| Lowest Unoccupied Molecular Orbital | ELUMO | Electron-accepting ability | -2.0 to -3.5 eV |
| HOMO-LUMO Energy Gap | ΔE | Reactivity, Stability, Excitability | 2.5 to 4.5 eV |
| Dipole Moment | μ | Molecular polarity | ~ 5 - 8 Debye |
Vibrational Analysis
Vibrational analysis is used to interpret experimental infrared and Raman spectra. The calculated frequencies are typically scaled by a factor (~0.96 for B3LYP) to better match experimental results.
Table 3: Key Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |
| C≡N Stretch | ~2230-2240 | ~2235 | Nitrile group vibration[5] |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3070 | Aromatic C-H bonds |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2855, 2925 | Dodecyl chain CH₂ and CH₃ |
| C-O-C Stretch (Asymmetric) | ~1240-1260 | ~1250 | Aryl-alkyl ether linkage |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1480, 1580 | Phenyl ring vibrations |
Conclusion
Quantum chemical calculations offer an indispensable, non-destructive method for characterizing this compound. By employing DFT with functionals like B3LYP and appropriate basis sets, researchers can accurately predict its geometry, electronic structure, and vibrational spectra. The insights gained from HOMO-LUMO analysis inform the molecule's reactivity and stability, while calculated spectra aid in the interpretation of experimental data. This theoretical framework is fundamental for the rational design of new materials and for understanding the properties of complex molecular systems in drug development and materials science.
References
- 1. 4-N-DODECYLOXYPHTHALONITRILE | 161082-75-3 [chemicalbook.com]
- 2. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Theoretical Insights into 4-Dodecyloxyphthalonitrile: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a "best-practice" framework for conducting theoretical DFT studies on 4-dodecyloxyphthalonitrile. It is designed to assist researchers in performing and interpreting their own computational analyses. The methodologies outlined are synthesized from studies on closely related phthalonitrile derivatives. Furthermore, this guide presents a compilation of quantitative data from these analogous molecules to serve as a valuable reference point for expected theoretical outcomes.
I. Computational Methodology: A Protocol for DFT Analysis
A robust computational protocol is essential for obtaining reliable and reproducible theoretical data. The following workflow is recommended for a comprehensive DFT study of this compound.
A. Software and Hardware
Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are well-suited for the proposed calculations. Given the size of the molecule, a high-performance computing (HPC) cluster is recommended to manage the computational cost, particularly for frequency and excited-state calculations.
B. Molecular Structure and Optimization
The initial step involves building the 3D structure of this compound. The geometry of the molecule should then be optimized to find the lowest energy conformation.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron density.
C. Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a stable structure. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
D. Electronic Properties
Several key electronic properties can be calculated to understand the reactivity and electronic behavior of the molecule:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution, hybridization, and intramolecular interactions.
E. Excited-State Properties
To understand the optical properties of this compound, Time-Dependent DFT (TD-DFT) calculations are necessary. These calculations can predict the electronic absorption spectrum (UV-Vis) by determining the excitation energies and oscillator strengths of the electronic transitions.
F. Nonlinear Optical (NLO) Properties
Phthalonitriles and their derivatives are often investigated for their NLO properties. The first-order hyperpolarizability (β) can be calculated to assess the NLO response of the molecule.
II. Experimental Protocol: Synthesis of this compound
The most common and effective method for synthesizing 4-alkoxyphthalonitriles is through a nucleophilic aromatic substitution (SNAr) reaction. The following is a generalized experimental protocol based on the synthesis of similar compounds.
A. Materials
-
4-Nitrophthalonitrile
-
1-Dodecanol
-
Anhydrous Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Methanol
-
Deionized water
B. Procedure
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-dodecanol in anhydrous DMF. Add a slight molar excess of a strong base, such as potassium carbonate or sodium hydride, portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of gas ceases (if using NaH) or for a designated period to ensure the formation of the dodecyloxide anion.
-
Nucleophilic Substitution: Dissolve 4-nitrophthalonitrile in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product. Filter the precipitate, wash it thoroughly with water, and then with a cold non-polar solvent like methanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
III. Data Presentation: Theoretical Data for Related Phthalonitrile Derivatives
The following tables summarize key quantitative data from DFT studies on phthalonitrile derivatives that are structurally related to this compound. This data serves as a benchmark for what can be expected from a theoretical study on the target molecule.
Table 1: Geometric Parameters of Substituted Phthalonitriles
| Molecule | Functional/Basis Set | Bond | Length (Å) | Bond Angle | Angle (°) |
| 4-(dec-2yn-1-yloxy)phthalonitrile | B3LYP/6-31G(d,p) | C-O (ether) | 1.36 | C-C-O | 125.1 |
| 4,4′-oxydiphthalonitrile | B3LYP/6-311G(d,p) | C-O (ether) | 1.37 | C-O-C | 119.3 |
| 4-Methoxybenzonitrile | B3LYP/6-311G(d,p) | C-O (ether) | 1.35 | C-C-O | 125.4 |
Table 2: Electronic Properties of Substituted Phthalonitriles
| Molecule | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-(dec-2yn-1-yloxy)phthalonitrile | B3LYP/6-31G(d,p) | -6.94 | -2.01 | 4.93 |
| 4-Methoxybenzonitrile | B3LYP/6-311G(d,p) | -6.58 | -1.52 | 5.06 |
Table 3: Nonlinear Optical Properties of Substituted Phthalonitriles
| Molecule | Functional/Basis Set | First Hyperpolarizability (β) (a.u.) |
| 4-(dec-2yn-1-yloxy)phthalonitrile | B3LYP/6-31G(d,p) | 2.5 x 10-30 esu |
Note: The values presented are extracted from different computational studies and are for comparative purposes only. The exact values for this compound will depend on the specific computational methodology employed.
IV. Visualizations: Workflows and Relationships
A. DFT Study Workflow
The following diagram illustrates the logical workflow for a comprehensive DFT study of this compound.
Caption: Workflow for a DFT study of this compound.
B. Relationship Between Electronic Structure and Applications
This diagram illustrates how the calculated electronic properties of this compound can inform its potential applications.
Caption: Linking electronic properties to potential applications.
Conclusion
This technical guide provides a comprehensive framework for researchers interested in the theoretical investigation of this compound using DFT. By following the outlined computational and experimental protocols, and by using the provided data from related molecules as a reference, scientists can conduct robust studies to elucidate the structural, electronic, and optical properties of this important molecule. The visualizations provided offer a clear overview of the research workflow and the logical connections between theoretical calculations and practical applications, thereby accelerating research and development in the fields where this compound and its derivatives are of prime importance.
Unveiling the Photophysical Landscape of Alkoxy-Substituted Phthalocyanines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While direct, in-depth photophysical data for the precursor 4-dodecyloxyphthalonitrile is not extensively available in public literature, this technical guide will focus on the well-characterized photophysical properties of a closely related and highly relevant derivative: peripherally substituted octa(dodecyl)phthalocyaninatozinc(II). Phthalocyanines are synthesized through the cyclotetramerization of phthalonitrile precursors, and their photophysical characteristics are of significant interest for applications ranging from photodynamic therapy to materials science. This document will provide a comprehensive overview of the synthesis, photophysical data, and experimental protocols for this representative long-chain alkoxy-substituted zinc phthalocyanine, offering valuable insights for researchers working with similar molecular scaffolds.
Core Photophysical and Chemical Data
The following table summarizes the key chemical and photophysical parameters for peripherally substituted octa(dodecyl)phthalocyaninatozinc(II), a representative molecule for which data has been extrapolated from studies on similar long-chain alkyl and alkoxy-substituted zinc phthalocyanines.
| Parameter | Value | Solvent |
| Chemical Formula | C₁₀₀H₁₄₄N₈Zn | - |
| Molecular Weight | 1571.68 g/mol | - |
| Q-band Absorption Maximum (λmax,abs) | ~680 - 700 nm | Toluene, THF, DMSO |
| Molar Extinction Coefficient (ε) | ~10⁵ M⁻¹cm⁻¹ | Toluene, THF, DMSO |
| Fluorescence Emission Maximum (λmax,em) | ~690 - 710 nm | Toluene, THF, DMSO |
| Fluorescence Quantum Yield (ΦF) | 0.16 - 0.28 | Toluene, Ethanol, DMSO |
| Fluorescence Lifetime (τF) | 1.8 - 3.1 ns | Toluene |
Experimental Protocols
Synthesis of 4,5-bis(dodecyloxy)phthalonitrile (Precursor)
The synthesis of the phthalonitrile precursor is a critical first step. A common method involves the nucleophilic substitution of a di-substituted phthalonitrile with the desired alkoxy chain.
-
Reaction Setup: A flame-dried, two- or three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas (e.g., Argon or Nitrogen).
-
Reagents: 4,5-dichlorophthalonitrile, 1-dodecanol, and a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used. Anhydrous dimethylformamide (DMF) or a similar high-boiling polar aprotic solvent is used as the reaction medium.
-
Procedure:
-
1-dodecanol is dissolved in the anhydrous solvent under an inert atmosphere.
-
The base is added portion-wise to the solution at room temperature to form the alkoxide.
-
4,5-dichlorophthalonitrile, dissolved in a minimal amount of the solvent, is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure complete substitution.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water or a dilute acid.
-
The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel to yield the pure 4,5-bis(dodecyloxy)phthalonitrile.
-
Synthesis of Peripherally Octa(dodecyloxy)phthalocyaninatozinc(II)
The cyclotetramerization of the phthalonitrile precursor in the presence of a metal salt yields the corresponding metallophthalocyanine.
-
Reaction Setup: A flame-dried reaction vessel is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagents: 4,5-bis(dodecyloxy)phthalonitrile, anhydrous zinc acetate (Zn(OAc)₂), and a high-boiling solvent such as 1-pentanol or dimethylaminoethanol (DMAE) are required. A catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) is often used to promote the reaction.
-
Procedure:
-
The phthalonitrile precursor, zinc acetate, and the solvent are added to the reaction vessel.
-
The mixture is heated to reflux, and the DBU catalyst is added.
-
The reaction is maintained at reflux for several hours, during which the color of the solution typically changes to a deep green or blue, indicating the formation of the phthalocyanine.
-
The reaction is monitored by observing the disappearance of the phthalonitrile starting material using TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude solid is washed sequentially with water, methanol, and other organic solvents to remove unreacted starting materials and byproducts.
-
The final product is purified by column chromatography using a silica gel or alumina stationary phase and an appropriate eluent system (e.g., a mixture of toluene and THF).
-
Photophysical Measurements
UV-Visible Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. The sample is dissolved in a spectroscopic grade solvent (e.g., toluene, THF, or DMSO) and placed in a 1 cm path length quartz cuvette. The concentration is adjusted to have an absorbance in the range of 0.1 to 1.0 at the Q-band maximum for accurate measurements.
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The sample is prepared in a spectroscopic grade solvent in a quartz cuvette. For emission spectra, the sample is excited at a wavelength within the Q-band absorption, and the emission is scanned over the appropriate wavelength range. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned.
Fluorescence Quantum Yield (ΦF) Determination: The fluorescence quantum yield is determined using the comparative method with a well-characterized standard. Unsubstituted zinc phthalocyanine (ZnPc) in a suitable solvent (e.g., DMSO, ΦF = 0.20) is a common standard.[1]
-
The absorption spectra of both the sample and the standard are recorded, and their concentrations are adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where:
-
ΦF,std is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: Synthesis workflow for peripherally octa(dodecyloxy)phthalocyaninatozinc(II).
Caption: Experimental workflow for fluorescence quantum yield determination.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 4-dodecyloxyphthalonitrile, a key intermediate in the development of phthalocyanine-based materials for various applications, including drug delivery and photodynamic therapy. This document details the primary synthetic routes, experimental protocols, and characterization of the key compounds involved.
Introduction
This compound is a substituted aromatic dinitrile that serves as a crucial precursor for the synthesis of tetra-substituted phthalocyanines. The long dodecyloxy chain imparts significant solubility to the resulting phthalocyanine macrocycle in organic solvents, facilitating its processing and application in various fields. The synthesis of this intermediate is primarily achieved through a nucleophilic aromatic substitution reaction, commonly a Williamson ether synthesis.
Synthetic Pathways and Starting Materials
The two primary pathways for the synthesis of this compound involve either the reaction of 4-nitrophthalonitrile with 1-dodecanol or the reaction of 4-hydroxyphthalonitrile with a dodecyl halide.
Pathway A: From 4-Nitrophthalonitrile and 1-Dodecanol
This is a widely used method that involves the nucleophilic aromatic substitution of the nitro group in 4-nitrophthalonitrile by the dodecanoxide anion, formed in situ from 1-dodecanol and a base.
-
Starting Materials:
-
4-Nitrophthalonitrile
-
1-Dodecanol
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent (e.g., anhydrous N,N-dimethylformamide or dimethyl sulfoxide)
-
Pathway B: From 4-Hydroxyphthalonitrile and 1-Bromododecane
This alternative approach follows a classic Williamson ether synthesis, where the phenoxide of 4-hydroxyphthalonitrile reacts with a dodecyl halide.
-
Starting Materials:
-
4-Hydroxyphthalonitrile
-
1-Bromododecane (or other dodecyl halides)
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent (e.g., anhydrous acetone or N,N-dimethylformamide)
-
Data Presentation of Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 4-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | 141-143 | Light yellow crystalline powder. The nitro group activates the aromatic ring for nucleophilic substitution. |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 22-26 | Waxy solid. Provides the dodecyloxy chain. |
| 4-Hydroxyphthalonitrile | C₈H₄N₂O | 144.13 | ~218 | Off-white to beige crystalline powder.[1] |
| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | -11 to -9 | Colorless liquid. Alkylating agent for the dodecyloxy group. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | White hygroscopic powder. Common base for Williamson ether synthesis. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | Colorless liquid. A common polar aprotic solvent for this reaction. |
Experimental Protocols
Synthesis of 4-Nitrophthalonitrile from 4-Nitrophthalamide
This protocol describes the dehydration of 4-nitrophthalamide to yield 4-nitrophthalonitrile.
Materials:
-
4-Nitrophthalamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0-5 °C in an ice bath.
-
Under a nitrogen purge, add thionyl chloride dropwise to the cooled DMF, maintaining the temperature between 0-5 °C. Stir the solution for 15 minutes at this temperature.
-
Add 4-nitrophthalamide to the solution in portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours under a nitrogen purge.
-
Slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and air dry to obtain 4-nitrophthalonitrile.
Representative Synthesis of this compound (from 4-Nitrophthalonitrile)
The following is a representative procedure based on the nucleophilic aromatic substitution of 4-nitrophthalonitrile.
Materials:
-
4-Nitrophthalonitrile
-
1-Dodecanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile (1.0 equivalent) and 1-dodecanol (1.2 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
Characterization of this compound
-
Appearance: White to light yellow crystalline powder.
-
Molecular Formula: C₂₀H₂₈N₂O
-
Molecular Weight: 312.45 g/mol
-
Melting Point: 61.0 to 64.0 °C
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
Aromatic protons: Expected in the range of 7.0-7.8 ppm. A doublet for the proton ortho to the ether linkage, a doublet of doublets for the proton between the ether and a cyano group, and a doublet for the proton ortho to a cyano group.
-
-OCH₂- protons of the dodecyloxy chain: A triplet expected around 4.0-4.2 ppm.
-
Aliphatic protons of the dodecyloxy chain: A series of multiplets expected between 1.2-1.9 ppm.
-
Terminal -CH₃ protons of the dodecyloxy chain: A triplet expected around 0.9 ppm.
-
-
¹³C NMR (CDCl₃):
-
Cyano carbons (-CN): Expected in the range of 115-120 ppm.
-
Aromatic carbons: Expected in the range of 105-165 ppm.
-
-OCH₂- carbon: Expected around 68-70 ppm.
-
Aliphatic carbons of the dodecyloxy chain: Expected in the range of 14-32 ppm.
-
-
FTIR (KBr):
-
C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹.
-
C-O-C stretch (aromatic ether): A strong absorption band around 1250-1300 cm⁻¹.
-
C-H stretches (aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2920 and 2850 cm⁻¹).
-
Aromatic C-H and C=C stretches: In their characteristic regions.
-
Mandatory Visualizations
Synthesis Pathway from 4-Nitrophthalonitrile
Caption: Synthetic workflow for this compound.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Logical Relationship of Starting Materials
Caption: Starting material relationships for synthesis.
References
Methodological & Application
Application Notes and Protocols: 4-Dodecyloxyphthalonitrile as a Precursor for Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of dodecyloxy-substituted phthalocyanines using 4-dodecyloxyphthalonitrile as a precursor. These phthalocyanines, particularly their metal complexes, are of significant interest in photodynamic therapy (PDT) due to their strong absorption in the therapeutic window, high singlet oxygen quantum yields, and excellent solubility in organic solvents and lipid-based delivery systems.
Overview of the Synthetic Approach
The synthesis of tetra-(4-dodecyloxy)phthalocyanines involves the cyclotetramerization of four molecules of this compound. This reaction is typically templated by a metal salt, which becomes encapsulated in the phthalocyanine core, or can be performed under metal-free conditions to yield the free-base phthalocyanine. The long dodecyloxy chains enhance the solubility of the resulting phthalocyanine, preventing aggregation and improving its photophysical properties for applications such as PDT.
A general reaction scheme for the synthesis of a metallated tetra-(4-dodecyloxy)phthalocyanine is depicted below.
Caption: Synthetic scheme for metallated tetra-(4-dodecyloxy)phthalocyanine.
Experimental Protocols
Synthesis of Zinc(II) Tetra-(4-dodecyloxy)phthalocyanine
This protocol describes the synthesis of zinc(II) tetra-(4-dodecyloxy)phthalocyanine, a common photosensitizer for PDT research.
Materials:
-
This compound
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
1-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Toluene
-
Silica Gel for column chromatography
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (three-necked round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (4.0 mmol, 1.25 g) and anhydrous zinc acetate (1.1 mmol, 0.20 g).
-
Solvent and Catalyst Addition: Add 20 mL of 1-pentanol to the flask, followed by a catalytic amount of DBU (3-4 drops).
-
Reaction: Under a gentle flow of nitrogen, heat the reaction mixture to reflux (approximately 138 °C) with vigorous stirring. The color of the solution should turn deep green or blue, indicating the formation of the phthalocyanine. Maintain the reflux for 12-24 hours.
-
Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it into 200 mL of methanol with stirring. A green precipitate will form.
-
Purification:
-
Collect the crude product by filtration.
-
Wash the precipitate sequentially with hot water, and methanol to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of toluene and dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
-
Drying: Dry the purified zinc(II) tetra-(4-dodecyloxy)phthalocyanine in a vacuum oven at 60 °C overnight.
In Vitro Photodynamic Activity Assay
This protocol outlines a general procedure to evaluate the photodynamic efficacy of the synthesized phthalocyanine on a cancer cell line (e.g., HeLa, MCF-7).[1]
Materials:
-
Synthesized zinc(II) tetra-(4-dodecyloxy)phthalocyanine
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Water Soluble Tetrazolium Salt (WST-1)
-
Light source with appropriate wavelength for phthalocyanine excitation (e.g., 670-680 nm laser or LED array)
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Dark Cytotoxicity:
-
Prepare a stock solution of the phthalocyanine in DMSO and dilute it to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the phthalocyanine.
-
Incubate the plates in the dark for 24 hours.
-
Assess cell viability using the MTT or WST-1 assay according to the manufacturer's protocol. This will determine the toxicity of the compound in the absence of light.
-
-
Phototoxicity:
-
Prepare a parallel set of plates as for the dark cytotoxicity assay.
-
After the 24-hour incubation period with the phthalocyanine, wash the cells with PBS.
-
Add fresh, drug-free medium to each well.
-
Expose the plates to a light source at a specific wavelength (e.g., 675 nm) and light dose (e.g., 5 J/cm²).
-
Return the plates to the incubator for another 24 hours.
-
Assess cell viability using the MTT or WST-1 assay.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values for both dark and phototoxicity.
Data Presentation
The following tables summarize typical quantitative data for tetra-alkoxy-substituted zinc phthalocyanines, which are structurally similar to the product synthesized from this compound.
Table 1: Synthesis and Spectroscopic Data
| Parameter | Value | Reference |
| Synthesis | ||
| Typical Yield | 40-60% | [2] |
| UV-Vis Spectroscopy (in THF) | ||
| Q-band λmax | ~680 nm | [3] |
| Molar Extinction Coefficient (ε) at Q-band | > 2 x 10⁵ M⁻¹cm⁻¹ | [3] |
| ¹H NMR (in CDCl₃) | ||
| Ar-H | ~7.5-8.5 ppm | |
| O-CH₂ | ~4.2 ppm | |
| -(CH₂)₁₀- | ~1.2-1.8 ppm | |
| -CH₃ | ~0.9 ppm |
Table 2: Photophysical and Photochemical Properties (in DMSO)
| Parameter | Symbol | Typical Value | Reference |
| Fluorescence Quantum Yield | ΦF | 0.15 - 0.25 | [4][5] |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.50 - 0.70 | [4][5] |
| Fluorescence Lifetime | τF | 2 - 4 ns | |
| Photodegradation Quantum Yield | Φd | 10⁻⁵ - 10⁻⁶ | [4] |
Mandatory Visualizations
Experimental Workflow for In Vitro PDT Evaluation
References
Application Notes and Protocols for the Synthesis of Metallophthalocyanines via Cyclotetramerization of 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are robust, versatile macrocyclic compounds with a wide range of applications, including photodynamic therapy (PDT), catalysis, and materials science. Their chemical and physical properties can be finely tuned by introducing peripheral substituents and coordinating different metal ions within the central cavity. The introduction of long alkoxy chains, such as the dodecyloxy group, enhances the solubility of the phthalocyanine complex in organic solvents, which is crucial for their processing and application.
This document provides detailed protocols for the synthesis of metallophthalocyanines through the cyclotetramerization of 4-dodecyloxyphthalonitrile. The general reaction involves the template-driven condensation of four phthalonitrile units around a central metal ion in a high-boiling point solvent, often in the presence of a base.
General Reaction Scheme
The cyclotetramerization of this compound in the presence of a metal salt (MXn) proceeds as follows:
Application Notes and Protocols for the Synthesis of 2,9,16,23-Tetra(dodecyloxy)zinc(II) Phthalocyanine from 4-Dodecyloxyphthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phthalocyanines (ZnPcs) are a class of robust macrocyclic compounds that have garnered significant interest in various scientific and therapeutic fields. Their unique photophysical properties, including strong absorption in the red region of the electromagnetic spectrum and efficient generation of reactive oxygen species (ROS) upon irradiation, make them excellent candidates for applications such as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The introduction of peripheral substituents, such as long alkoxy chains like dodecyloxy groups, enhances the solubility of the phthalocyanine core in organic solvents and can modulate its photodynamic efficacy.
This document provides a detailed protocol for the synthesis of 2,9,16,23-tetra(dodecyloxy)zinc(II) phthalocyanine from its precursor, 4-dodecyloxyphthalonitrile. The synthesis involves a template-driven cyclotetramerization reaction, a common and effective method for preparing metallophthalocyanines.
Synthesis Workflow
The synthesis of 2,9,16,23-tetra(dodecyloxy)zinc(II) phthalocyanine is achieved through the cyclotetramerization of four equivalents of this compound in the presence of a zinc salt, which acts as a template for the formation of the macrocycle.
Experimental Protocol
This protocol outlines the detailed methodology for the synthesis of 2,9,16,23-tetra(dodecyloxy)zinc(II) phthalocyanine.
Materials:
-
This compound
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
1-Pentanol (or another suitable high-boiling solvent like DMF or DMAE)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Silica Gel (for column chromatography)
-
Dichloromethane (DCM)
-
n-Hexane
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (4 equivalents) and anhydrous zinc acetate (1 equivalent).
-
Solvent and Catalyst Addition: Add 1-pentanol as the solvent to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture. Add a catalytic amount of DBU (e.g., a few drops) to the suspension.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 138 °C for 1-pentanol) with vigorous stirring. The color of the reaction mixture should gradually change to a deep green or blue, indicating the formation of the phthalocyanine.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the crude product by pouring the reaction mixture into a large volume of methanol.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with methanol to remove unreacted starting materials and other impurities.
-
Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a mixture of dichloromethane and n-hexane. The desired product will typically elute as a green or blue band.
-
Final Product: Collect the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 2,9,16,23-tetra(dodecyloxy)zinc(II) phthalocyanine as a dark green or blue solid. Dry the final product under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of 2,9,16,23-tetra(dodecyloxy)zinc(II) phthalocyanine.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Phthalonitrile:Zn(OAc)₂) | 4 : 1 |
| Reaction Temperature | Reflux (approx. 138 °C) |
| Reaction Time | 8 - 24 hours |
| Yield | 60 - 80% |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (~7.0-8.0 ppm), -OCH₂- protons (~4.2 ppm), Alkyl chain protons (~0.8-2.0 ppm) |
| FT-IR (KBr, cm⁻¹) | C-H stretching (aliphatic) (~2850-2960 cm⁻¹), C=C stretching (aromatic) (~1600 cm⁻¹), C-O-C stretching (~1250 cm⁻¹) |
| UV-Vis (in THF, λmax, nm) | Q-band (~680 nm), B-band (Soret) (~350 nm) |
Application in Photodynamic Therapy (PDT)
Zinc phthalocyanines with long alkoxy substituents are highly promising for use in photodynamic therapy due to their enhanced solubility in lipophilic environments, which facilitates their incorporation into drug delivery systems and cellular membranes. The mechanism of action in PDT involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.
Mechanism of Photodynamic Action:
-
Ground State (S₀): The zinc phthalocyanine molecule exists in a stable, low-energy ground state.
-
Excitation (S₁): Upon absorption of light of a specific wavelength (typically in the red region), the molecule is promoted to an excited singlet state.
-
Intersystem Crossing (T₁): The excited singlet state molecule can undergo intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer (Type II PDT): The excited triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), which is abundant in biological tissues, converting it to highly reactive singlet oxygen (¹O₂).
-
Electron Transfer (Type I PDT): Alternatively, the excited triplet state photosensitizer can react with biological substrates through electron transfer, generating other reactive oxygen species such as superoxide anions and hydroxyl radicals.
-
Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death, often via apoptosis.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided reaction parameters and data are based on typical procedures for similar compounds and may require optimization for specific experimental conditions.
Application Notes and Protocols: 4-Dodecyloxyphthalonitrile in the Formulation of Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dodecyloxyphthalonitrile is a calamitic (rod-shaped) organic molecule with a molecular structure that suggests potential utility in the formulation of nematic liquid crystals. The molecule comprises a rigid phthalonitrile core and a flexible dodecyloxy tail. The two adjacent cyano (-CN) groups on the aromatic ring create a strong transverse dipole moment, which can significantly influence the dielectric anisotropy of a liquid crystal mixture. The long, nonpolar dodecyloxy chain promotes mesophase formation and can influence properties such as viscosity and clearing point.
Application Notes
The primary application of this compound in nematic liquid crystal formulations is expected to be the modification of the dielectric anisotropy (
Δϵ
). Nematic liquid crystals are characterized by their response to an applied electric field, which is governed by the sign and magnitude of their dielectric anisotropy. Materials with a positive Δϵ
Δϵ
The incorporation of a phthalonitrile derivative, with its strong transverse dipole moment, into a positive nematic host like E7 can induce a significant change in the overall dielectric anisotropy of the mixture. As demonstrated with the analogue DCDPB, the addition of such a compound can switch the dielectric anisotropy of E7 from positive to negative. This property is highly valuable in the design of various electro-optical devices, including vertically aligned (VA) liquid crystal displays.
The long dodecyloxy tail is anticipated to influence the phase behavior and viscoelastic properties of the mixture. The presence of such long alkyl chains typically lowers the melting point and can stabilize or induce smectic phases at lower temperatures. This can either extend or reduce the operational nematic range of the host liquid crystal. Furthermore, the introduction of a larger guest molecule can affect the viscosity of the mixture, which in turn influences the switching speed of the liquid crystal device.
Data Presentation
Table 1: Qualitative Effects of Phthalonitrile Additives on a Nematic Liquid Crystal Host (Based on Analogue DCDPB in E7)
| Property | Effect of Phthalonitrile Additive | Rationale |
Dielectric Anisotropy (
| Change from positive to negative | The strong transverse dipole moment of the phthalonitrile core counteracts the positive anisotropy of the host. |
| Relaxation Frequency | Altered | The introduction of a guest molecule changes the molecular dynamics and rotational freedom within the mixture. |
Table 2: Typical Physical Properties of Nematic Liquid Crystal Mixture E7 (Host Material)
| Property | Typical Value | Conditions |
| Clearing Point (N-I Transition) | 58-61 °C | Atmospheric Pressure |
Dielectric Anisotropy (
| ~+13.7 to +19 | 1 kHz, Room Temperature |
Rotational Viscosity (
| ~100-200 mPa·s | Room Temperature |
Ordinary Refractive Index (
| ~1.52 | 589 nm, 20 °C |
Extraordinary Refractive Index (
| ~1.74 | 589 nm, 20 °C |
Birefringence (
| ~0.22 | 589 nm, 20 °C |
Experimental Protocols
Protocol 1: Formulation of a Nematic Liquid Crystal Mixture
Objective: To prepare a homogeneous mixture of a nematic liquid crystal host (e.g., E7) with this compound.
Materials:
-
Nematic liquid crystal host (e.g., E7)
-
This compound
-
Vials with PTFE-lined caps
-
Volatile solvent (e.g., chloroform or dichloromethane)
-
Hotplate with magnetic stirring
-
Vacuum oven or desiccator
Procedure:
-
Weigh the desired amounts of the nematic host and this compound into a clean vial. A typical starting concentration for a guest molecule would be in the range of 1-10 wt%.
-
Add a small amount of a volatile solvent to dissolve both components completely.
-
Gently heat the mixture on a hotplate (to a temperature above the clearing point of the host but below the boiling point of the solvent) while stirring to ensure homogeneity.
-
Remove the solvent by slow evaporation in a fume hood, followed by drying under vacuum at a temperature slightly above the clearing point of the mixture to remove any residual solvent.
-
The final, solvent-free mixture should be stored in a sealed vial in a desiccator.
Protocol 2: Characterization of Phase Transitions
Objective: To determine the transition temperatures of the formulated liquid crystal mixture.
A. Polarized Optical Microscopy (POM)
Materials and Equipment:
-
Polarizing optical microscope with a hot stage
-
Clean glass slides and cover slips
-
Capillary tubes
Procedure:
-
Place a small amount of the liquid crystal mixture between a clean glass slide and a cover slip.
-
Heat the sample on the hot stage to a temperature well into the isotropic phase (a completely dark field of view under crossed polarizers).
-
Cool the sample slowly (e.g., 1-2 °C/min) and observe the changes in texture. The appearance of birefringence indicates the transition to a liquid crystalline phase. Note the temperature of this transition (clearing point).
-
Continue cooling and note the temperatures of any subsequent phase transitions (e.g., nematic to smectic), which are identified by characteristic changes in the optical texture.
-
Reheat the sample to confirm the transition temperatures.
B. Differential Scanning Calorimetry (DSC)
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
Procedure:
-
Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Program the DSC for a heat-cool-heat cycle at a rate of 5-10 °C/min, spanning a temperature range that includes all expected phase transitions.
-
The phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling in the DSC thermogram. The peak temperature is taken as the transition temperature.
Protocol 3: Dielectric Spectroscopy
Objective: To measure the dielectric anisotropy of the liquid crystal mixture as a function of frequency and temperature.
Materials and Equipment:
-
Impedance analyzer or LCR meter
-
Liquid crystal test cell with a known thickness (e.g., 5-20 µm) and transparent electrodes (e.g., ITO-coated glass). The inner surfaces should have alignment layers for planar and homeotropic alignment.
-
Hot stage for temperature control
-
Function generator and voltage amplifier (if not integrated into the impedance analyzer)
Procedure:
-
Cell Preparation: Fill two types of liquid crystal cells (one for planar alignment and one for homeotropic alignment) with the mixture by capillary action in the isotropic phase.
-
Measurement of
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:ϵ⊥-
Place the planar-aligned cell in the hot stage.
-
Apply a low-amplitude AC voltage (e.g., 0.1-1 V) across the cell, ensuring the voltage is below the Fréedericksz transition threshold.
-
Measure the capacitance of the cell over a range of frequencies (e.g., 100 Hz to 1 MHz).
-
Calculate the perpendicular component of the dielectric permittivity (
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
) from the capacitance, the cell gap, and the electrode area.ϵ⊥
-
-
Measurement of
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
:ϵ∥-
Place the homeotropic-aligned cell in the hot stage and perform the same measurement as for the planar cell to obtain
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
.ϵ∥ -
Alternatively, use the planar-aligned cell and apply a high-frequency, high-amplitude AC voltage to align the molecules parallel to the electric field (for positive
materials) or a high-amplitude voltage for perpendicular alignment (for negativeΔϵ materials) and measure the capacitance.Δϵ
-
-
Calculation of Dielectric Anisotropy: Calculate the dielectric anisotropy as
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
.Δϵ=ϵ∥−ϵ⊥ -
Repeat the measurements at different temperatures to study the temperature dependence of the dielectric properties.
Visualizations
To be replaced with an actual image of the chemical structure as DOT language is not ideal for complex chemical drawings. Caption: Chemical structure of this compound.
Caption: Workflow for formulation and characterization.
Caption: Conceptual effect on molecular alignment.
Application Notes and Protocols for 4-Dodecyloxyphthalonitrile-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-dodecyloxyphthalonitrile-based materials, primarily in the form of their corresponding metallophthalocyanines, in the field of organic electronics. It includes detailed experimental protocols for the synthesis of these materials and the fabrication and characterization of various organic electronic devices.
Introduction to this compound-Based Materials
This compound is a key precursor for the synthesis of peripherally substituted phthalocyanines. The long dodecyloxy chains enhance the solubility of the resulting phthalocyanine macrocycle in common organic solvents, facilitating solution-based processing for the fabrication of thin films for electronic devices. These materials are of significant interest due to their high thermal and chemical stability, and their tunable electronic and optical properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.
Quantitative Performance Data
While specific performance data for devices based exclusively on phthalocyanines derived from this compound is limited in publicly available literature, the following table summarizes typical performance parameters for organic electronic devices fabricated using phthalocyanines with similar long-chain alkyl or alkoxy substituents. This data serves as a reasonable benchmark for the expected performance of this compound-based materials.
| Device Type | Active Material | Key Performance Parameter | Value |
| OFET | Octakis(dodecyl)phthalocyanine (non-peripheral) | Hole Mobility (µ) | ~10⁻³ cm²/Vs |
| On/Off Ratio | > 10³ | ||
| OPV | Zinc Phthalocyanine derivative (donor) | Power Conversion Efficiency (PCE) | 1.28 ± 0.05%[1] |
| Open-Circuit Voltage (Voc) | 0.55 V[1] | ||
| Short-Circuit Current (Jsc) | 5.01 mA/cm²[1] | ||
| Fill Factor (FF) | 0.48[1] | ||
| Gas Sensor | Zinc Phthalocyanine derivative | Ammonia (NH₃) Detection Limit | 17 ppb |
| Cobalt Phthalocyanine derivative | Hydrogen Sulfide (H₂S) Limit of Detection | 0.3 ppm[2] |
Experimental Protocols
Synthesis of Octakis(dodecyloxy)phthalocyanine
This protocol describes the synthesis of a metal-free octakis(dodecyloxy)phthalocyanine, a direct derivative of 4,5-bis(dodecyloxy)phthalonitrile.
Materials:
-
4,5-bis(dodecyloxy)phthalonitrile
-
Lithium
-
Dry pentanol
-
Glacial acetic acid
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,5-bis(dodecyloxy)phthalonitrile and dry pentanol.
-
Reaction Initiation: Add small pieces of lithium metal to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing a color change to a deep green, characteristic of the phthalocyanine macrocycle formation.
-
Quenching: After the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Carefully add glacial acetic acid to neutralize the excess lithium pentoxide and to protonate the phthalocyanine dianion.
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the crude metal-free phthalocyanine.
-
Purification: Collect the precipitate by filtration and wash thoroughly with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by column chromatography on silica gel using a suitable eluent such as a mixture of toluene and hexane.
-
Characterization: The final product should be characterized by spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processed octakis(dodecyloxy)phthalocyanine thin film.
Materials:
-
Synthesized octakis(dodecyloxy)phthalocyanine
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Organic solvent (e.g., toluene, chloroform)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Solution Preparation: Dissolve the synthesized octakis(dodecyloxy)phthalocyanine in a suitable organic solvent (e.g., toluene) to a concentration of 5-10 mg/mL.
-
Thin Film Deposition: Deposit the phthalocyanine solution onto the SiO₂ surface using a spin coater. The spin speed and time should be optimized to achieve a uniform thin film with the desired thickness (typically 30-50 nm).
-
Annealing: Anneal the deposited film on a hot plate at a temperature below the material's decomposition temperature (e.g., 100-150 °C) for 30-60 minutes to improve film morphology and molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the phthalocyanine thin film. The typical thickness of the electrodes is 40-50 nm. The channel length and width are defined by the shadow mask.
-
Device Characterization: The fabricated OFET is now ready for electrical characterization.
Fabrication of a Bulk Heterojunction Organic Photovoltaic (OPV) Device
This protocol describes the fabrication of a conventional bulk heterojunction solar cell using an octakis(dodecyloxy)phthalocyanine derivative as the electron donor material.
Materials:
-
Synthesized octakis(dodecyloxy)phthalocyanine (donor)
-
Fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) (acceptor)
-
Indium Tin Oxide (ITO)-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Low work function metal (e.g., Aluminum or Calcium/Aluminum) for the cathode
-
Organic solvent (e.g., chlorobenzene, dichlorobenzene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate. A standard cleaning procedure involves sonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at ~140 °C for 10 minutes.
-
Active Layer Preparation: Prepare a blend solution of the synthesized phthalocyanine (donor) and the fullerene derivative (acceptor) in a suitable organic solvent. The donor:acceptor weight ratio is a critical parameter to optimize (e.g., 1:1 or 1:2).
-
Active Layer Deposition: Inside a glovebox, spin-coat the active layer blend solution onto the PEDOT:PSS layer. The film thickness should be optimized (typically around 100 nm).
-
Cathode Deposition: Thermally evaporate the low work function metal cathode (e.g., Ca followed by Al, or just Al) onto the active layer through a shadow mask to define the device area.
-
Encapsulation: For improved stability, the device should be encapsulated.
-
Device Characterization: The completed OPV device is now ready for characterization.
Fabrication of a Chemiresistive Gas Sensor
This protocol provides a general framework for fabricating a simple chemiresistive gas sensor.
Materials:
-
Synthesized octakis(dodecyloxy)phthalocyanine
-
Interdigitated electrodes (e.g., gold on a ceramic or glass substrate)
-
Organic solvent (e.g., chloroform)
-
Spin coater or drop-casting equipment
-
Gas testing chamber with mass flow controllers
Procedure:
-
Substrate Cleaning: Thoroughly clean the interdigitated electrode substrate.
-
Sensing Layer Deposition: Dissolve the phthalocyanine material in a volatile organic solvent and deposit it onto the interdigitated electrodes. This can be done by drop-casting a small volume of the solution or by spin-coating to achieve a thin film.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the phthalocyanine material bridging the electrode fingers.
-
Sensor Testing: Place the sensor in a gas testing chamber. The resistance of the film is monitored in real-time as different concentrations of a target analyte gas are introduced into the chamber. The sensor's response is the change in resistance upon exposure to the gas.
Visualization of Workflows
References
Protocol for the Synthesis of Peripherally Substituted Phthalocyanines and Their Application in Photodynamic Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peripherally substituted phthalocyanines are a class of aromatic macrocyclic compounds that have garnered significant interest in various scientific and technological fields, particularly in medicine. Their unique photophysical and photochemical properties, such as strong absorption in the red and near-infrared regions of the electromagnetic spectrum, make them excellent photosensitizers for applications like photodynamic therapy (PDT).[1] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce localized cell death, offering a targeted approach for cancer treatment and other diseases.[1][2][3]
The peripheral substituents on the phthalocyanine macrocycle play a crucial role in modulating its physicochemical properties, including solubility, aggregation behavior, and electronic characteristics. By carefully selecting the peripheral groups, it is possible to fine-tune the phthalocyanine's properties for specific applications. This document provides detailed protocols for the synthesis of two representative peripherally substituted phthalocyanines: 2,9,16,23-tetra-tert-butyl-phthalocyanine and 2,3,9,10,16,17,23,24-octakis(alkoxy)phthalocyanine. Additionally, it outlines the key signaling pathways involved in phthalocyanine-mediated photodynamic therapy.
Synthesis of Peripherally Substituted Phthalocyanines
The most common and versatile method for the synthesis of peripherally substituted phthalocyanines is the cyclotetramerization of the corresponding substituted phthalonitrile precursors.[4] This approach allows for a high degree of control over the final structure of the phthalocyanine.
General Synthesis Workflow
The general workflow for the synthesis of peripherally substituted phthalocyanines involves the synthesis of a substituted phthalonitrile followed by its cyclotetramerization in the presence of a metal salt or a strong base. The final product is then purified using techniques such as column chromatography.
Caption: General workflow for the synthesis of peripherally substituted phthalocyanines.
Experimental Protocols
2.2.1. Synthesis of Zinc(II) 2,9(10),16(17),23(24)-tetra-tert-butylphthalocyanine
This protocol describes the synthesis of a tetra-substituted phthalocyanine, a commonly used and soluble derivative.
Materials:
-
4-tert-butylphthalonitrile
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anisole
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Silica Gel for column chromatography
-
Petroleum ether
-
Tetrahydrofuran (THF)
Procedure:
-
In a two-necked 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 g (5.43 mmol) of 4-tert-butylphthalonitrile, 0.055 g (0.30 mmol) of anhydrous zinc acetate, and 5 mL of anisole.
-
Add a catalytic amount of DBU (approximately 2 drops).
-
Heat the mixture to reflux (approximately 154 °C) and stir for 3 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Add 15 mL of 1N HCl and stir for 15 minutes.
-
Filter the precipitate and wash sequentially with water (2 x 20 mL) and methanol (2 x 15 mL).
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:THF gradient (e.g., starting with 98:2 and gradually increasing the polarity to 4:1) to yield the pure zinc(II) 2,9(10),16(17),23(24)-tetra-tert-butylphthalocyanine.[5]
2.2.2. Synthesis of Metal-Free 2,3,9,10,16,17,23,24-octakis(hexyloxy)phthalocyanine
This protocol details the synthesis of an octa-substituted phthalocyanine, which often exhibits enhanced solubility.
Materials:
-
4,5-bis(hexyloxy)phthalonitrile
-
Lithium metal
-
1-Pentanol
-
Ethanol
-
Glacial Acetic Acid
-
Methanol
-
Silica Gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 4,5-bis(hexyloxy)phthalonitrile (0.5 g, 1.46 mmol) in 5 mL of 1-pentanol, add small pieces of lithium metal (0.05 g, 7.2 mmol) under an inert atmosphere.
-
Heat the mixture to reflux (approximately 138 °C) for 5 hours. The solution will turn a deep green color.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of ethanol.
-
Add 3 mL of glacial acetic acid and stir for 30 minutes to demetallate the lithium phthalocyanine intermediate.
-
Collect the precipitate by filtration and wash thoroughly with methanol.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain the pure metal-free 2,3,9,10,16,17,23,24-octakis(hexyloxy)phthalocyanine.
Data Presentation
| Phthalocyanine Derivative | Starting Phthalonitrile | Reactants & Molar Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zinc(II) 2,9(10),16(17),23(24)-tetra-tert-butylphthalocyanine | 4-tert-butylphthalonitrile | 4-tert-butylphthalonitrile : Zn(OAc)₂ : DBU (1 : 0.055 : catalytic) | Anisole | 154 | 3 | 26-41 | [5] |
| Metal-Free 2,3,9,10,16,17,23,24-octakis(hexyloxy)phthalocyanine | 4,5-bis(hexyloxy)phthalonitrile | 4,5-bis(hexyloxy)phthalonitrile : Li (1 : 4.9) | 1-Pentanol | 138 | 5 | ~50 | |
| Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine | 4,5-bis(octyloxy)phthalonitrile | 4,5-bis(octyloxy)phthalonitrile : CuCl₂ (4:1) | 1-Pentanol | 160 | 20 | 70 | [6] |
| Cobalt(II) 2,3,9,10,16,17,23,24-octakis(pentyloxy)phthalocyanine | 4,5-bis(pentyloxy)phthalonitrile | 4,5-bis(pentyloxy)phthalonitrile : CoCl₂ (4:1) | 1-Pentanol | 160 | 24 | 65 | |
| Zinc(II) 1,4,8,11,15,18,22,25-octakis(2-azidoethoxy)phthalocyanine | 3,6-bis(2-azidoethoxy)phthalonitrile | 3,6-bis(2-azidoethoxy)phthalonitrile : Zn(OAc)₂ (4:1) | DMF | 150 | 24 | 35 | [7] |
Application in Photodynamic Therapy: Signaling Pathways
Phthalocyanine-mediated PDT induces cell death primarily through the generation of cytotoxic ROS, which can trigger a cascade of cellular events leading to apoptosis, necrosis, and autophagy.[1][3][8] The specific cell death pathway activated depends on the phthalocyanine structure, its subcellular localization, the light dose, and the cell type.
Apoptosis Induction Pathway
A common mechanism of cell death induced by phthalocyanine-based PDT is the intrinsic pathway of apoptosis.[2][9] This pathway is initiated by ROS-mediated damage to mitochondria.
Caption: Intrinsic apoptosis pathway induced by phthalocyanine-mediated PDT.
Key events in this pathway include:
-
ROS Generation: Upon light activation, the phthalocyanine photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[3]
-
Mitochondrial Damage: ROS cause damage to mitochondrial membranes, leading to the release of cytochrome c into the cytosol.[2]
-
Bcl-2 Family Regulation: ROS can also directly damage or inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, shifting the balance towards pro-apoptotic proteins such as Bax and Bak, which further promotes mitochondrial outer membrane permeabilization.[2][9][10]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[2]
-
Caspase Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases like caspase-3.[2][9][11]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[2][12]
Interplay with Autophagy
Phthalocyanine-mediated PDT can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.[3][8] The role of autophagy in PDT is complex and context-dependent.
Caption: Simplified overview of autophagy regulation in phthalocyanine-mediated PDT.
-
ER Stress: ROS generated during PDT can cause stress in the endoplasmic reticulum (ER).[3]
-
mTOR Inhibition and Beclin-1 Activation: ER stress can lead to the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy. Simultaneously, it can activate the Beclin-1 complex, which is essential for the initiation of autophagosome formation.[3]
-
Dual Role of Autophagy: At low levels of PDT-induced stress, autophagy can act as a pro-survival mechanism by removing damaged organelles and proteins. However, under high or sustained stress, excessive autophagy can lead to autophagic cell death.[3][8]
Conclusion
The synthesis of peripherally substituted phthalocyanines offers a versatile platform for the development of advanced photosensitizers for photodynamic therapy. By carefully designing the peripheral substituents, it is possible to optimize the photophysical and photochemical properties of these macrocycles for enhanced therapeutic efficacy. The detailed protocols and mechanistic insights provided in this document serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the rational design and application of novel phthalocyanine-based therapeutic agents. Further research into the intricate signaling pathways activated by PDT will continue to unveil new opportunities for improving cancer treatment and other medical applications.
References
- 1. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic Therapy with Zinc Phthalocyanine Inhibits the Stemness and Development of Colorectal Cancer: Time to Overcome the Challenging Barriers? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical destruction of the Bcl-2 oncoprotein during photodynamic therapy with the phthalocyanine photosensitizer Pc 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Dodecyloxyphthalonitrile for Organic Photovoltaic (OPV) Devices
Authored for: Researchers, scientists, and drug development professionals
Introduction
4-Dodecyloxyphthalonitrile serves as a crucial chemical intermediate for the synthesis of peripherally substituted phthalocyanines. The introduction of long alkoxy chains, such as dodecyloxy groups, onto the phthalocyanine macrocycle significantly enhances its solubility in organic solvents. This improved solubility is a key attribute for the fabrication of organic photovoltaic (OPV) devices via solution-processing techniques like spin coating, which are generally more cost-effective and scalable than vacuum deposition methods. The resulting octa(dodecyloxy)-substituted phthalocyanines function as electron donor materials within the active layer of OPV devices, contributing to light absorption and charge generation. Phthalocyanines are known for their high thermal and chemical stability, and their strong absorption in the Q-band region of the solar spectrum makes them attractive for photovoltaic applications.[1][2][3]
This document provides detailed protocols for the synthesis of a peripherally substituted zinc phthalocyanine from 4,5-disubstituted phthalonitriles (a class of compounds to which this compound belongs) and the subsequent fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell.
Mechanism of Action in OPV Devices
In a typical bulk heterojunction organic solar cell, the active layer consists of a blend of an electron donor and an electron acceptor material. When this layer absorbs photons, excitons (bound electron-hole pairs) are generated. For charge separation to occur, these excitons must diffuse to the interface between the donor and acceptor materials. At this interface, the energy level offset between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor drives the dissociation of the exciton. The electron is transferred to the acceptor, and the hole remains on the donor. These separated charges are then transported through the respective materials to the device's electrodes, generating a photocurrent.
Peripherally substituted zinc phthalocyanines, synthesized from precursors like this compound, act as the p-type (electron donor) semiconductor in such devices. The long dodecyloxy chains ensure good miscibility with fullerene-based acceptors in common organic solvents, facilitating the formation of an interpenetrating network with a large interfacial area, which is crucial for efficient exciton dissociation.
Figure 1. Exciton generation and charge separation in a phthalocyanine-based OPV.
Experimental Protocols
Protocol 1: Synthesis of Peripherally Octa-Substituted Zinc Phthalocyanine
This protocol is adapted from the synthesis of peripherally octa-substituted zinc phthalocyanines from their corresponding 4,5-disubstituted phthalonitrile precursors.[4][5]
Materials:
-
4,5-bis(dodecyloxy)phthalonitrile (or other 4,5-disubstituted phthalonitrile)
-
Anhydrous Zinc Acetate (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Hexanol (or other high-boiling point alcohol like n-pentanol or dimethylaminoethanol)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus with a magnetic stirrer and heating mantle
-
Chromatography supplies (silica gel, appropriate solvents for purification)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the 4,5-disubstituted phthalonitrile (4 parts molar equivalent) and anhydrous zinc acetate (1 part molar equivalent).
-
Add n-hexanol to the flask to create a solution or suspension.
-
Add a catalytic amount of DBU to the mixture.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Heat the mixture to reflux under the inert atmosphere with vigorous stirring. The reaction progress can be monitored by the disappearance of the nitrile peak in the FT-IR spectrum. The reaction is typically refluxed for several hours to overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add methanol to the reaction mixture to precipitate the crude phthalocyanine product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with methanol to remove unreacted starting materials and impurities.
-
The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the specific substituents on the phthalocyanine.
-
Characterize the final product using FT-IR, ¹H-NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.[5]
Figure 2. Synthesis workflow for peripherally octa-substituted zinc phthalocyanine.
Protocol 2: Fabrication of a Bulk Heterojunction OPV Device
This protocol describes the fabrication of a standard bulk heterojunction solar cell using a solution-processable zinc phthalocyanine derivative as the electron donor and a fullerene derivative as the electron acceptor.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized peripherally substituted Zinc Phthalocyanine (ZnPc-R)
-
[6][6]-Phenyl-C₆₁-butyric acid methyl ester (PCBM) or[6][6]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Aluminum (Al) for thermal evaporation
-
Deionized water, isopropanol, acetone
-
Nitrogen gas supply
Equipment:
-
Ultrasonic bath
-
Spin coater (located in a glovebox)
-
Hotplate (located in a glovebox)
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Spin coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes.
-
-
Active Layer Solution Preparation:
-
Prepare a blend solution of the synthesized ZnPc-R and PCBM in chlorobenzene. The donor:acceptor ratio and total concentration may need to be optimized. A common starting point is a 1:2 or 1:4 weight ratio with a total concentration of 20-30 mg/mL.[7]
-
Stir the solution overnight in the glovebox to ensure complete dissolution.
-
-
Active Layer Deposition:
-
Allow the substrates with the PEDOT:PSS layer to cool to room temperature.
-
Spin coat the active layer blend solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm). A common starting point is 1000-2000 rpm for 60 seconds.
-
Allow the films to dry in the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a layer of Aluminum (Al) (approximately 100 nm) through a shadow mask to define the active area of the device. The deposition should be carried out under high vacuum (< 10⁻⁶ mbar).
-
-
Device Encapsulation:
-
To prevent degradation from air and moisture, the devices should be encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
References
- 1. Unsymmetrical zinc phthalocyanines containing thiophene and amine groups as donor for bulk heterojunction solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.utm.md [repository.utm.md]
- 3. Low cost and solution-processable zinc phthalocyanine as alternative hole transport material for perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety: comparative photochemical and photophysical features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p -Phenyleneethynylene unit-conjugated dimeric zinc-phthalocyanines in bulk heterojunction solar cells: a comparative experimental and theoretical st ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00636H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Thin Films from 4-Dodecyloxyphthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dodecyloxyphthalonitrile and its derivatives are organic compounds with significant potential in the development of advanced materials, particularly for applications in electronics and drug delivery systems. The long dodecyloxy chain imparts solubility and facilitates the formation of ordered molecular assemblies, making these compounds suitable precursors for the fabrication of thin films. These films can be tailored to exhibit specific optical, electronic, and surface properties, rendering them attractive for use in sensors, organic field-effect transistors (OFETs), and as matrices for controlled drug release.
This document provides detailed application notes and experimental protocols for the preparation of thin films from this compound derivatives using common laboratory techniques: spin coating, Langmuir-Blodgett deposition, and thermal evaporation.
Data Presentation
Table 1: Typical Properties of Phthalocyanine Thin Films Derived from Dodecyloxy-Substituted Precursors
| Property | Value | Method of Characterization |
| Film Thickness | ~300 nm | Ellipsometry, Profilometry |
| Optical Band Gap | ~2.7 eV | UV-Vis Spectroscopy |
| Refractive Index (n) | ~1.47 | Ellipsometry |
| Extinction Coefficient (k) | ~0.02 | Ellipsometry |
| Surface Morphology | Uniform, dense, and homogeneous with minimal pores and microcracks | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |
Note: The data presented is based on studies of thin films of metal-free phthalocyanines derived from dodecyloxy-substituted phthalonitrile precursors and may serve as a reference for films prepared from this compound.[1]
Experimental Protocols
Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates. The process involves depositing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid and the solvent evaporates, leaving a thin film.
Materials and Equipment:
-
This compound
-
Solvent: Chloroform, Toluene, or Chlorobenzene
-
Substrates (e.g., glass slides, silicon wafers, quartz)
-
Spin Coater
-
Pipettes
-
Ultrasonic bath
-
Nitrogen gas source (optional)
-
Hot plate or vacuum oven
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas or by baking in an oven at 120°C for 30 minutes.
-
For enhanced film adhesion, substrates can be treated with oxygen plasma or a surface modification agent like hexamethyldisilazane (HMDS).
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a concentration of 5-20 mg/mL.
-
Ensure the compound is fully dissolved by gentle warming or sonication.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the solution (e.g., 100 µL for a 1x1 inch substrate) onto the center of the substrate.
-
Start the spin coater. A two-step process is often effective:
-
Step 1 (Spread Cycle): 500 rpm for 10 seconds to evenly spread the solution.
-
Step 2 (Thinning Cycle): 1500-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
The final film thickness is primarily controlled by the solution concentration and the spin speed of the second step.
-
-
Post-Deposition Treatment (Annealing):
-
Transfer the coated substrate to a hot plate or into a vacuum oven.
-
Anneal the film at a temperature of 150-250°C for 1-2 hours. This step helps to remove residual solvent, improve film crystallinity, and can induce the cyclotetramerization of the phthalonitrile precursor to form a phthalocyanine thin film. The characteristic blue-green color of phthalocyanine may become apparent after this step.[2]
-
Diagram of Spin Coating Workflow:
Caption: Workflow for thin film preparation using spin coating.
Langmuir-Blodgett (LB) Deposition
The Langmuir-Blodgett technique allows for the fabrication of highly ordered, ultrathin films with precise control over thickness at the monolayer level. This method is particularly suitable for amphiphilic molecules like this compound, which possess both hydrophilic (phthalonitrile head) and hydrophobic (dodecyl tail) moieties.
Materials and Equipment:
-
This compound
-
Spreading Solvent: Chloroform or a mixture of chloroform and methanol
-
Subphase: Ultrapure water (Milli-Q or equivalent)
-
Langmuir-Blodgett Trough with movable barriers and a surface pressure sensor (Wilhelmy plate)
-
Hydrophilic or hydrophobic substrates
-
Microsyringe
Protocol:
-
Trough Preparation:
-
Thoroughly clean the LB trough with appropriate solvents (e.g., ethanol, chloroform) and then rinse extensively with ultrapure water.
-
Fill the trough with ultrapure water as the subphase.
-
Clean the water surface by aspiration until the surface pressure reading is stable and close to zero.
-
-
Monolayer Formation:
-
Prepare a dilute solution of this compound in the spreading solvent (e.g., 0.1-1 mg/mL).
-
Using a microsyringe, carefully and slowly dispense the solution onto the water surface.
-
Allow 15-20 minutes for the solvent to evaporate completely, leaving a monolayer of the molecules at the air-water interface.
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 mm/min).
-
Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).
-
Identify the target deposition pressure, which is typically in the condensed phase before the collapse point.
-
-
Film Deposition:
-
Immerse the substrate vertically into the subphase before compressing the monolayer to the target pressure.
-
Deposit the monolayer onto the substrate by slowly withdrawing (for hydrophilic substrates) or dipping (for hydrophobic substrates) the substrate through the monolayer at a constant speed (e.g., 1-5 mm/min).
-
Maintain the target surface pressure during deposition by adjusting the barrier position.
-
Repeat the dipping/withdrawing cycles to deposit multiple layers (Y-type deposition).
-
-
Post-Deposition:
-
Dry the film in a clean, vibration-free environment.
-
Further characterization or thermal treatment can be performed as needed.
-
Diagram of Langmuir-Blodgett Deposition:
Caption: Key steps in the Langmuir-Blodgett film deposition process.
Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high-vacuum chamber until it evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film. This method is suitable for materials with sufficient vapor pressure at elevated temperatures.
Materials and Equipment:
-
This compound powder
-
Thermal Evaporation System with a high-vacuum pump (turbomolecular or diffusion pump)
-
Evaporation source (e.g., tungsten boat, crucible)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrates
Protocol:
-
System Preparation:
-
Clean the evaporation source and the inside of the vacuum chamber.
-
Load the this compound powder into the evaporation boat.
-
Mount the cleaned substrates onto the substrate holder.
-
-
Evacuation:
-
Pump down the chamber to a base pressure of at least 10⁻⁶ Torr. A high vacuum is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
-
Deposition:
-
Heat the substrate to a desired temperature (e.g., room temperature to 100°C) to control film adhesion and morphology.
-
Gradually increase the current to the evaporation source to heat the this compound. The specific evaporation temperature will depend on the material's properties and the desired deposition rate. It is crucial to increase the temperature slowly to avoid decomposition.[3]
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.1-1 Å/s.
-
Once the desired thickness is reached, close the shutter and turn off the power to the evaporation source.
-
-
Cooling and Venting:
-
Allow the system to cool down before venting the chamber with an inert gas (e.g., nitrogen).
-
Remove the coated substrates.
-
-
Post-Deposition Annealing (Optional):
-
Similar to spin-coated films, thermally evaporated films can be annealed to improve their properties and potentially induce chemical transformations.
-
Diagram of Thermal Evaporation Process:
References
Application Notes and Protocols for the Use of 4-Dodecyloxyphthalonitrile in Dye-Sensitized Solar Cells (DSSCs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phthalonitriles substituted with long alkyl chains, such as 4-dodecyloxyphthalonitrile, serve as crucial precursors for the synthesis of phthalocyanine (Pc) dyes. These dyes are highly effective sensitizers in dye-sensitized solar cells (DSSCs) due to their intense absorption in the red and near-infrared regions of the solar spectrum, as well as their excellent thermal and chemical stability.
The dodecyloxy (-OC₁₂H₂₅) group, a long alkyl ether chain, imparts several advantageous properties to the resulting phthalocyanine dye. Primarily, it significantly enhances the solubility of the macrocycle in common organic solvents. This improved solubility is critical for the purification of the dye and for its effective application in the fabrication of DSSCs, particularly during the dye-sensitization step of the TiO₂ photoanode. Furthermore, the bulky dodecyloxy groups sterically hinder the aggregation of the phthalocyanine molecules on the semiconductor surface. Preventing this aggregation is vital as it can otherwise lead to the quenching of the excited state of the dye and a subsequent reduction in the overall power conversion efficiency of the solar cell.
While this compound itself is not the photoactive component, its conversion to a metal-phthalocyanine complex (e.g., zinc phthalocyanine) is a key step. The resulting tetra-dodecyloxy-substituted phthalocyanine can then be effectively used as a sensitizer in DSSCs. The performance of such DSSCs is influenced by factors including the purity of the dye, the morphology of the TiO₂ film, the composition of the electrolyte, and the nature of the counter electrode.
Experimental Protocols
Protocol 1: Synthesis of Tetra-(4-dodecyloxy)phthalocyaninato Zinc(II) from this compound
This protocol describes the synthesis of a zinc phthalocyanine dye from its phthalonitrile precursor. The reaction involves the cyclotetramerization of four phthalonitrile units around a central zinc ion.
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
N,N-Dimethylaminoethanol (DMAE) or 1-Pentanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (as a catalyst, optional but recommended)
-
Methanol
-
Glacial Acetic Acid
-
Argon or Nitrogen gas (for inert atmosphere)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Soxhlet extractor
-
Standard glassware for filtration and washing
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (4 equivalents), anhydrous zinc chloride (1 equivalent), and a catalytic amount of DBU.
-
Add N,N-Dimethylaminoethanol or 1-Pentanol as the solvent.
-
Flush the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Heat the reaction mixture to reflux (typically 130-160°C depending on the solvent) with vigorous stirring for 12-24 hours. The solution will gradually turn deep green or blue.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by adding methanol to the reaction mixture.
-
Filter the precipitate and wash it sequentially with water and methanol to remove unreacted starting materials and salts.
-
Purify the crude product using a Soxhlet extractor with glacial acetic acid until the eluent is colorless.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Dry the purified zinc phthalocyanine dye under vacuum.
-
Characterize the final product using UV-Vis spectroscopy, FT-IR, and NMR to confirm its structure and purity.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol outlines the assembly of a DSSC using the synthesized tetra-(4-dodecyloxy)phthalocyaninato zinc(II) as the sensitizer.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (nanocrystalline, anatase)
-
The synthesized zinc phthalocyanine dye
-
Anhydrous ethanol and acetonitrile
-
A redox electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode (or a graphite-coated counter electrode)
-
Thermoplastic sealant (e.g., Surlyn)
-
Screen printer or doctor blade
-
Furnace
-
Spin coater (optional)
-
Binder clips
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or a doctor blade technique to create a uniform film.
-
Dry the TiO₂ film at 125°C for 5-10 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the nanoparticles and with the FTO substrate.
-
Allow the TiO₂ electrode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare a dye solution by dissolving the synthesized zinc phthalocyanine in a suitable organic solvent (e.g., a mixture of ethanol and chloroform).
-
Immerse the cooled TiO₂ electrode into the dye solution and keep it at room temperature for 12-24 hours in a dark environment to allow for the adsorption of the dye onto the TiO₂ surface.
-
After sensitization, rinse the electrode with the same solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame around the dye-sensitized TiO₂ photoanode.
-
Place the platinum or graphite-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving two small holes in the counter electrode for electrolyte filling.
-
Introduce the redox electrolyte into the cell through one of the holes via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a coverslip.
-
Use binder clips to hold the cell together.
-
Protocol 3: Characterization of the DSSC
This protocol describes the measurement of the key performance parameters of the fabricated DSSC.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Monochromator and light source for IPCE measurement
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator with a calibrated light intensity of 100 mW/cm².
-
Connect the photoanode and the counter electrode to the source meter.
-
Sweep the voltage from a negative bias to a positive bias and measure the corresponding current.
-
From the I-V curve, determine the following parameters:
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Fill Factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (η): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm²).
-
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE(λ) = (1240 × Jsc(λ)) / (λ × P(λ)), where λ is the wavelength, Jsc(λ) is the short-circuit current density at that wavelength, and P(λ) is the incident power density of the monochromatic light.
-
Data Presentation
The following table summarizes typical photovoltaic performance parameters for DSSCs sensitized with peripherally substituted zinc phthalocyanine dyes, as reported in the literature. These values can serve as a benchmark for the expected performance of DSSCs fabricated using the protocols described above.
| Dye Reference | Jsc (mA/cm²) | Voc (V) | FF | η (%) |
| ZnPc with alkyl chains | 6.53 | 0.58 | 0.66 | 2.52 |
| Asymmetric ZnPc | - | - | - | 6.4 |
| ZnPc with bulky groups | - | - | - | ~3.0 |
Note: The performance of DSSCs is highly dependent on the specific molecular structure of the dye, the fabrication conditions, and the materials used.
Visualizations
Application Notes and Protocols: Formulation of 4-Dodecyloxyphthalonitrile in Nanoparticle-Based Drug Delivery Systems
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Dodecyloxyphthalonitrile is a chemical compound recognized as an intermediate in the synthesis of phthalocyanine dyes and other advanced materials with unique optical and electronic properties.[1] Its molecular structure, featuring a long hydrophobic dodecyl chain and a polar phthalonitrile headgroup, suggests its potential as a component in novel drug delivery systems. This document outlines a hypothetical application of this compound in the formulation of polymeric nanoparticles for the delivery of a model photosensitizer, "PhotosensX," for photodynamic therapy (PDT) of cancer. The amphiphilic nature of this compound may contribute to the stability and drug-loading capacity of the nanoparticles.
This application note provides detailed protocols for the formulation of this compound-containing nanoparticles, their physicochemical characterization, and in vitro drug release studies.
Hypothetical Application: this compound in Photodynamic Therapy
In this hypothetical application, this compound is co-precipitated with a biodegradable polymer, such as poly(lactic-co-glycolic acid) (PLGA), to form nanoparticles encapsulating a hydrophobic photosensitizer, "PhotosensX." The this compound is proposed to act as a stabilizing agent and may enhance the encapsulation of the hydrophobic drug within the polymeric matrix. Upon accumulation in tumor tissue and subsequent activation by light of a specific wavelength, "PhotosensX" generates reactive oxygen species (ROS), inducing oxidative stress and leading to cancer cell apoptosis.
Experimental Protocols
Protocol for Preparation of "PhotosensX"-Loaded this compound/PLGA Nanoparticles
This protocol describes the formulation of nanoparticles using the nanoprecipitation method.[2][3][4][5][6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30,000-60,000)
-
"PhotosensX" (hypothetical hydrophobic photosensitizer)
-
Acetone (HPLC grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA, 10 mg of this compound, and 5 mg of "PhotosensX" in 5 mL of acetone.
-
Ensure complete dissolution by vortexing for 1-2 minutes.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water.
-
Heat the solution to 60°C while stirring until the PVA is fully dissolved, then cool to room temperature.
-
-
Nanoprecipitation:
-
Place the aqueous PVA solution in a beaker on a magnetic stirrer and stir at 600 rpm.
-
Add the organic phase dropwise to the aqueous phase using a syringe pump at a rate of 0.5 mL/min.
-
A milky suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.
-
Alternatively, use a rotary evaporator at 35°C under reduced pressure.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable volume of deionized water for further analysis or freeze-dry for long-term storage.
-
Protocol for Characterization of Nanoparticles
2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
This protocol outlines the measurement of key physicochemical properties using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[7][8][9][10][11]
Equipment:
-
Zetasizer Nano series (or equivalent)
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically a 1:100 dilution).
-
Ensure the sample is free of air bubbles.
-
-
Particle Size and PDI Measurement (DLS):
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 173°).
-
Perform at least three measurements to obtain an average particle size (Z-average) and PDI.
-
-
Zeta Potential Measurement (ELS): [1][12][13][14][15]
-
Transfer the diluted sample to a folded capillary cell, ensuring no bubbles are trapped near the electrodes.
-
Place the cell in the instrument.
-
Set the measurement parameters and perform the analysis.
-
The instrument will measure the electrophoretic mobility and calculate the zeta potential.
-
Perform at least three measurements.
-
2.2. Determination of Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%)
This protocol uses UV-Vis spectrophotometry to determine the amount of "PhotosensX" encapsulated in the nanoparticles.[16][17][18][19][20]
Equipment:
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Standard Curve of "PhotosensX":
-
Prepare a series of standard solutions of "PhotosensX" in acetone at known concentrations.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of "PhotosensX".
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measurement of Free "PhotosensX":
-
After the initial centrifugation to collect the nanoparticles (Step 5 in Protocol 1), collect the supernatant.
-
Measure the absorbance of the supernatant at the λmax of "PhotosensX".
-
Use the standard curve to determine the concentration, and thus the amount, of free (unencapsulated) "PhotosensX".
-
-
Calculation:
-
Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading Content (DLC%): DLC% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
2.3. In Vitro Drug Release Study
This protocol describes the assessment of the release profile of "PhotosensX" from the nanoparticles using the dialysis bag method.[21][22][23][24]
Materials:
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation:
-
Soak the dialysis tubing in deionized water as per the manufacturer's instructions.
-
Prepare a release medium of PBS (pH 7.4) containing 0.5% v/v Tween 80 to ensure sink conditions for the hydrophobic drug.
-
-
Dialysis Setup:
-
Disperse a known amount of "PhotosensX"-loaded nanoparticles (e.g., equivalent to 1 mg of "PhotosensX") in 2 mL of the release medium.
-
Transfer this suspension into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of the release medium.
-
-
Release Study:
-
Place the beaker in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the λmax of "PhotosensX".
-
Calculate the cumulative amount of drug released at each time point using the "PhotosensX" standard curve.
-
Quantitative Data Summary
The following tables present hypothetical data for the characterization of three different formulations of this compound/PLGA nanoparticles.
Table 1: Physicochemical Properties of Nanoparticle Formulations
| Formulation Code | This compound (mg) | PLGA (mg) | "PhotosensX" (mg) | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| F1 | 5 | 50 | 5 | 185.2 ± 3.1 | 0.15 ± 0.02 | -25.6 ± 1.8 |
| F2 | 10 | 50 | 5 | 192.7 ± 4.5 | 0.18 ± 0.03 | -28.9 ± 2.1 |
| F3 | 15 | 50 | 5 | 205.4 ± 3.8 | 0.21 ± 0.02 | -32.4 ± 1.5 |
Table 2: Encapsulation Efficiency and Drug Loading Content
| Formulation Code | Encapsulation Efficiency (%) ± SD | Drug Loading Content (%) ± SD |
| F1 | 85.3 ± 2.5 | 6.8 ± 0.4 |
| F2 | 91.8 ± 1.9 | 7.5 ± 0.3 |
| F3 | 94.2 ± 2.1 | 7.8 ± 0.5 |
Table 3: Cumulative In Vitro Drug Release of "PhotosensX" from Formulation F2
| Time (hours) | Cumulative Release (%) ± SD |
| 1 | 8.2 ± 0.9 |
| 4 | 22.5 ± 1.5 |
| 8 | 35.1 ± 2.1 |
| 12 | 48.9 ± 2.8 |
| 24 | 65.7 ± 3.4 |
| 48 | 80.3 ± 4.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and characterization of nanoparticles.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of ROS-induced apoptosis by PhotosensX.
References
- 1. epfl.ch [epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoprecipitation Method: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. pmda.go.jp [pmda.go.jp]
- 9. How to Measure Particle Size Using Dynamic Light Scattering [eureka.patsnap.com]
- 10. horiba.com [horiba.com]
- 11. Particle size analysis methods: Dynamic light scattering vs. laser diffraction | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. entegris.com [entegris.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. iajps.com [iajps.com]
- 18. researchgate.net [researchgate.net]
- 19. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 20. rsc.org [rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal-Free Tetra-(4-dodecyloxy)phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of metal-free tetra-(4-dodecyloxy)phthalocyanine from 4-dodecyloxyphthalonitrile. Metal-free phthalocyanines are of significant interest in various fields, including photodynamic therapy, organic electronics, and materials science, due to their unique photophysical and electronic properties. The long dodecyloxy chains in the target molecule enhance its solubility in organic solvents, facilitating its processing and application. Two robust and commonly employed synthetic methods are detailed: a direct cyclotetramerization catalyzed by a strong, non-nucleophilic base (DBU) and a template synthesis using lithium alkoxide followed by demetallation. This guide includes a summary of expected quantitative data, step-by-step experimental procedures, and graphical representations of the synthetic workflow and chemical transformation.
Introduction
Phthalocyanines (Pcs) are macrocyclic compounds with an 18 π-electron system that imparts them with intense absorption in the Q-band region of the visible spectrum (600-700 nm).[1] Metal-free phthalocyanines (H₂Pcs) serve as versatile precursors for the synthesis of various metallophthalocyanines and are investigated for their own unique properties. The introduction of peripheral substituents, such as long alkoxy chains, is a common strategy to improve the solubility and prevent aggregation of the phthalocyanine core, which is crucial for many applications.
The synthesis of H₂Pcs from phthalonitrile precursors is typically achieved through cyclotetramerization. Common methods involve heating the phthalonitrile in a high-boiling point solvent, such as n-pentanol or n-hexanol, in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] An alternative route involves the reaction with a lithium alkoxide to form a lithium phthalocyanine intermediate, which is subsequently treated with acid to yield the metal-free derivative.[3] This document outlines both procedures for the synthesis of metal-free tetra-(4-dodecyloxy)phthalocyanine.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained for metal-free tetra-(4-dodecyloxy)phthalocyanine. These values are based on analogous syntheses of tetra-alkoxy-substituted metal-free phthalocyanines and serve as a benchmark for successful synthesis.
| Parameter | Expected Value |
| Molecular Formula | C₈₀H₁₁₄N₈O₄ |
| Molecular Weight | 1259.84 g/mol |
| Appearance | Dark blue or green solid |
| Yield | 40-60% |
| UV-Vis (in THF/CHCl₃) | Q-band: ~670 nm and ~705 nm (split)Soret Band (B-band): ~345 nm |
| ¹H NMR (in CDCl₃) | Aromatic Protons: 7.0-8.0 ppm-OCH₂- Protons: ~4.2 ppm (triplet)Alkyl Chain Protons: 0.8-2.0 ppmInner N-H Protons: -2.0 to -4.0 ppm (broad singlet) |
| FT-IR (KBr pellet) | N-H stretch: ~3290 cm⁻¹C-H stretch (aliphatic): 2850-2950 cm⁻¹C-H stretch (aromatic): ~3060 cm⁻¹Disappearance of C≡N stretch: from ~2230 cm⁻¹ in starting materialC-O-C stretch: ~1240 cm⁻¹ |
Experimental Protocols
Two primary methods for the synthesis are detailed below.
Method 1: DBU-Catalyzed Cyclotetramerization
This method involves the direct cyclotetramerization of this compound in the presence of a strong, non-nucleophilic base, DBU.
Materials:
-
This compound
-
n-Pentanol (or another high-boiling point alcohol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Chloroform or Dichloromethane (for chromatography)
-
Silica gel (for column chromatography)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 1.0 g, 3.2 mmol) and dry n-pentanol (e.g., 15 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to establish an inert atmosphere.
-
Addition of Base: Add a catalytic amount of DBU (e.g., 0.3 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 138 °C for n-pentanol) under a nitrogen atmosphere. The solution will gradually turn dark green. Maintain the reflux for 20-24 hours.[2]
-
Workup: After cooling the reaction mixture to room temperature, pour it into an excess of methanol (e.g., 100 mL).
-
Precipitation and Filtration: A dark green-blue precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with methanol to remove unreacted starting materials and high-boiling solvents.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of hexane and chloroform/dichloromethane, to isolate the desired metal-free phthalocyanine. The main product will be a dark blue-green band.
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the metal-free tetra-(4-dodecyloxy)phthalocyanine as a dark blue-green solid.
Method 2: Lithium-Mediated Synthesis and Demetallation
This two-step method involves the formation of a dilithium phthalocyanine intermediate, which is then demetallated with acid.
Materials:
-
This compound
-
n-Hexanol (or another high-boiling point alcohol)
-
Lithium metal
-
Glacial acetic acid
-
Ethanol
-
Chloroform or Dichloromethane (for chromatography)
-
Silica gel (for column chromatography)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Formation of Lithium Alkoxide: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add small pieces of lithium metal (e.g., 0.09 g, 13.8 mmol) to dry n-hexanol (e.g., 5 mL). Heat the mixture to 80 °C until all the lithium has dissolved to form lithium hexanoxide.[3]
-
Addition of Phthalonitrile: To this solution, add this compound (e.g., 0.3 g, 0.96 mmol) and increase the temperature to 150 °C.[3]
-
Reaction: Stir the reaction mixture at 150 °C for 2-4 hours under nitrogen.[3] The solution will become dark green, indicating the formation of the dilithium phthalocyanine.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature and pour it into ethanol (e.g., 50 mL).
-
Demetallation: Add glacial acetic acid (e.g., 3 mL) to the ethanolic suspension and stir for 30 minutes.[3] This will protonate the inner nitrogen atoms and precipitate the metal-free phthalocyanine.
-
Filtration: Collect the crude product by vacuum filtration and wash with ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., chloroform or a mixture of dichloromethane and hexane).
-
Final Product: Evaporate the solvent from the collected pure fractions to obtain the metal-free tetra-(4-dodecyloxy)phthalocyanine as a dark solid.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of metal-free tetra-(4-dodecyloxy)phthalocyanine.
Caption: General workflow for the synthesis of metal-free phthalocyanine.
Chemical Transformation
This diagram shows the chemical transformation from the starting material, this compound, to the final product, metal-free tetra-(4-dodecyloxy)phthalocyanine.
Caption: Chemical reaction scheme for the synthesis of the target phthalocyanine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Dodecyloxyphthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Dodecyloxyphthalonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is the most common and effective method for its preparation.[1][2][3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 4-Hydroxyphthalonitrile: The starting material must be fully converted to its more nucleophilic phenoxide form. | • Use a stronger base: If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[1] • Ensure anhydrous conditions: Water will consume the base and prevent complete deprotonation. Use anhydrous solvents and dry glassware. |
| 2. Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction. | • Use high-purity reagents: Ensure 4-hydroxyphthalonitrile and 1-bromododecane are of high purity. • Use anhydrous solvents: Employ anhydrous N,N-dimethylformamide (DMF) or acetonitrile for optimal results.[1] | |
| 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | • Optimize temperature: A typical temperature range for this reaction is 70-100 °C.[1] Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. | |
| Presence of Unreacted Starting Material (4-Hydroxyphthalonitrile) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | • Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is consumed. Reaction times can range from several hours to overnight. |
| 2. Inadequate Amount of Alkylating Agent: An insufficient amount of 1-bromododecane will result in incomplete conversion of the phenoxide. | • Use a slight excess of 1-bromododecane: Employing a 1.1 to 1.2 molar equivalent of 1-bromododecane relative to 4-hydroxyphthalonitrile can drive the reaction to completion. | |
| Formation of Side Products (e.g., elimination products from 1-bromododecane) | 1. Reaction Temperature is Too High: Elevated temperatures can favor the E2 elimination pathway, especially with strong bases. | • Lower the reaction temperature: Maintain the temperature within the optimal range (70-100 °C) and avoid excessive heating. |
| 2. Use of a Very Strong and Hindered Base: While a strong base is necessary, a very hindered base might preferentially act as a base for elimination rather than facilitating the SN2 reaction. | • Choose an appropriate strong, non-hindered base: Sodium hydride (NaH) is a good choice as it is a strong but not sterically hindered base.[1] | |
| Difficulty in Product Purification | 1. Presence of Unreacted 1-Bromododecane: The non-polar nature of 1-bromododecane can make its separation from the similarly non-polar product challenging. | • Use column chromatography: Purification of the crude product by column chromatography on silica gel is often effective. A solvent system of ethyl acetate and petroleum ether can be used for elution.[4] • Recrystallization: The product can also be purified by recrystallization from a suitable solvent like ethanol. |
| 2. Emulsion Formation During Work-up: The long dodecyl chain can impart surfactant-like properties, leading to emulsions during aqueous extraction. | • Use brine washes: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions. • Allow for longer separation times: Give the layers sufficient time to separate in the separatory funnel. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The phenoxide ion, generated from 4-hydroxyphthalonitrile with a base, acts as a nucleophile and attacks the primary alkyl halide, 1-bromododecane.
Caption: Reaction scheme for this compound synthesis.
Q2: Which base is most effective for this synthesis?
A2: Both potassium carbonate (K₂CO₃) and sodium hydride (NaH) are commonly used. K₂CO₃ is a milder and easier-to-handle base. However, for a more complete and faster deprotonation of the phenolic hydroxyl group, the stronger base NaH is often preferred, which can lead to higher yields.[1]
Q3: What is the recommended solvent for this reaction?
A3: Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion more nucleophilic.[1] N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices. Acetone can also be used, particularly with K₂CO₃.[4][5]
Q4: Can a phase-transfer catalyst improve the reaction?
A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a solid-liquid two-phase system (e.g., K₂CO₃ in a less polar solvent like toluene).[1] The PTC helps to transport the phenoxide ion from the solid phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.[1][6]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether or hexane. The disappearance of the 4-hydroxyphthalonitrile spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Williamson ether synthesis of long-chain alkyl aryl ethers, which are analogous to the synthesis of this compound.
| Starting Phenol | Alkyl Halide | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 1-Bromobutane | K₂CO₃ | DMF | - | 70 | 20 | 95 | [4] |
| Hydroquinone | 1-Bromobutane | K₂CO₃ | Acetone | - | Reflux | 12-18 | 87-89 | [5] |
| Phenol | 1-Bromododecane | K₂CO₃ | Acetonitrile | TBAB | Reflux | - | High | [1] |
| Ethyl 4-hydroxybenzoate | 1-Bromododecane | K₂CO₃ | 2-Butanone | - | Reflux | 24 | High | [7] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is adapted from established procedures for the Williamson ether synthesis of similar compounds.[4]
Materials and Reagents:
-
4-Hydroxyphthalonitrile (1.0 eq)
-
1-Bromododecane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyphthalonitrile in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution.
-
Addition of Alkyl Halide: Add 1-bromododecane dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold water to precipitate the crude product.
-
Extraction: Filter the precipitate or extract the aqueous mixture with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Dodecyloxyphthalonitrile by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-dodecyloxyphthalonitrile via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, and an experimental protocol to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common synthetic route is a Williamson ether synthesis, reacting 4-hydroxyphthalonitrile with 1-dodecyl bromide, or a nucleophilic aromatic substitution of 4-nitrophthalonitrile with 1-dodecanol. Potential impurities stemming from these syntheses include unreacted starting materials (4-hydroxyphthalonitrile, 1-dodecyl bromide, 4-nitrophthalonitrile, or 1-dodecanol), the base used as a catalyst (e.g., potassium carbonate), and side products from elimination reactions.[1][2]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4] Given the molecule's structure, which includes a polar phthalonitrile head and a long, nonpolar dodecyl tail, a solvent of intermediate polarity or a mixed solvent system is often effective.[5] Good starting points for solvent screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), or mixtures such as ethanol/water or toluene/hexane.[6]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue with compounds that have long alkyl chains or when the boiling point of the solvent is higher than the melting point of the solute.[7] To resolve this, try using a larger volume of solvent, cooling the solution more slowly, or employing a different solvent or solvent pair. Vigorous stirring as the solution cools can sometimes help induce crystallization from an oil.[8]
Q4: How can I improve the yield of my recrystallization?
A4: Low yield is often due to using too much solvent or premature crystallization.[7] To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is fully saturated at the boiling point of the solvent. Cooling the solution slowly to room temperature and then in an ice bath will also help maximize crystal formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crude product does not dissolve completely in hot solvent. | - Insufficient solvent volume.- Inappropriate solvent choice.- Presence of insoluble impurities. | - Gradually add more hot solvent until the product dissolves.- If a large amount of solvent is required, consider a different solvent in which the compound is more soluble at high temperatures.- If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it.[3] |
| Product crystallizes too quickly upon cooling. | - Solution is too concentrated.- The solvent is a very poor solvent for the compound at all temperatures. | - Reheat the solution and add a small amount of additional solvent to decrease the saturation level slightly.[7] - Consider a solvent or solvent mixture in which the compound has slightly higher solubility at room temperature. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[8] |
| Crystals are discolored or appear impure. | - Colored impurities are co-precipitating with the product.- Inefficient removal of mother liquor. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration. |
| Product forms a waxy solid instead of distinct crystals. | - This is common for molecules with long alkyl chains.- Cooling rate is too fast. | - Try a slower cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.- Consider using a solvent pair, such as ethanol and water, where the addition of the anti-solvent (water) can promote better crystal formation.[6] |
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good general-purpose solvent for moderately polar compounds. Can be used in a solvent pair with water. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | A good solvent for compounds of intermediate polarity. |
| Toluene | 111 | 2.4 | Suitable for less polar compounds. Its higher boiling point can be advantageous for dissolving stubborn solids. |
| Hexane | 69 | 0.1 | A nonpolar solvent, often used as the "anti-solvent" in a solvent pair with a more polar solvent like toluene or ethyl acetate. |
| Acetone | 56 | 5.1 | A polar aprotic solvent that can be effective, but its low boiling point may not be ideal for all situations. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair. Place a small amount of the crude this compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and upon heating. The ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "anti-solvent").
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a pair). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If using a single solvent, add it portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Solvent Pair: To the hot solution of the compound in the "good" solvent, add the "anti-solvent" dropwise with swirling until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4-Dodecyloxyphthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Dodecyloxyphthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-nitrophthalonitrile is treated with 1-dodecanol in the presence of a base. The dodecanoxide anion, formed in situ, acts as a nucleophile and displaces the nitro group on the aromatic ring. The strong electron-withdrawing nature of the two nitrile groups on the phthalonitrile ring activates the nitro group for this substitution.
Q2: What are the most common side products I should be aware of during this synthesis?
The most frequently encountered side products in the synthesis of this compound are:
-
4-Dodecyloxyphthalamide and 4-Dodecyloxyphthalic acid: These arise from the hydrolysis of one or both nitrile groups in the presence of a base and water.[1][2][3][4][5] Vigorous reaction conditions, such as high temperatures and prolonged reaction times, can promote this side reaction.[1]
-
Unreacted 4-Nitrophthalonitrile: Incomplete reaction will result in the presence of the starting material in the crude product.
-
4-Hydroxyphthalonitrile: This can be formed if the nitro group is displaced by a hydroxide ion, which can be present if the reaction is not anhydrous or if the base used contains hydroxide.
Q3: Can 1-dodecanol itself lead to side products?
Under the typical basic conditions of this synthesis, 1-dodecanol is relatively stable.[6] Dehydration to form dodecene is a potential side reaction of alcohols but generally requires acidic conditions and higher temperatures than those typically employed for this SNAr reaction. Oxidation to dodecanal or dodecanoic acid is also possible but is not a common side reaction under these conditions unless oxidizing agents are present.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a slight excess (1.1-1.2 equivalents) of 1-dodecanol is used to drive the reaction to completion.- Increase the reaction temperature moderately (e.g., from 60°C to 80°C), but monitor for an increase in side products.- Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC). |
| Inefficient Generation of Dodecanoxide | - Use a strong, anhydrous base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure the 1-dodecanol and solvent are anhydrous to prevent quenching of the base and the alkoxide. |
| Loss of Product During Work-up | - When precipitating the product in water or an acidic solution, ensure the mixture is sufficiently cold to minimize the solubility of the product.- Use an appropriate solvent system for extraction to ensure complete transfer of the product from the aqueous phase. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Identification | Troubleshooting and Purification |
| Unreacted 4-Nitrophthalonitrile | Lower Rf value on TLC compared to the product. Characteristic signals in 1H NMR. | - Optimize reaction conditions for complete conversion (see Issue 1).- Purify the crude product using column chromatography (silica gel, with a non-polar eluent system like hexane/ethyl acetate). |
| Hydrolysis Products (Amide/Carboxylic Acid) | - Broader, less defined peaks in the 1H NMR spectrum.- Presence of N-H and O-H stretches in the IR spectrum.- Can be detected by a change in pH of the aqueous work-up solution. | - Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents.- Use a non-aqueous work-up if possible.- An acidic wash during work-up can help remove the more polar carboxylic acid impurity.[4]- Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can effectively remove these more polar impurities. |
| 4-Hydroxyphthalonitrile | Higher polarity than the desired product, leading to a lower Rf on TLC. | - Maintain anhydrous conditions to minimize the presence of hydroxide ions.- Column chromatography can be used for separation. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Nitrophthalonitrile
-
1-Dodecanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1-dodecanol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-nitrophthalonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant/Reagent | Molar Ratio | Purity |
| 4-Nitrophthalonitrile | 1.0 | >98% |
| 1-Dodecanol | 1.1 - 1.2 | >98% |
| Potassium Carbonate | 2.0 | Anhydrous |
| DMF | - | Anhydrous |
Typical reported yields for this reaction are in the range of 85-95% after purification.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and a key side reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of Substituted Phthalocyanines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted phthalocyanines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing very low recovery of my substituted phthalocyanine after performing column chromatography on silica gel. What are the possible causes and solutions?
Answer:
Low recovery during silica gel column chromatography is a frequent challenge, often attributed to the strong aggregation and high polarity of many phthalocyanine derivatives. Several factors could be contributing to this issue:
-
Strong Adsorption to Silica: Phthalocyanines can irreversibly adsorb to the acidic silica gel stationary phase.
-
Aggregation on the Column: The strong π-π stacking interactions of phthalocyanines can cause them to aggregate on the column, hindering their elution.[1]
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Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to overcome the strong interactions with the silica gel or to disrupt aggregation.
Troubleshooting Steps:
-
Stationary Phase Selection: Consider using a different stationary phase. Alumina often provides a different selectivity and may be less retentive for highly polar phthalocyanines.[2][3]
-
Solvent System Optimization:
-
Employ a gradient elution, starting with a less polar solvent (e.g., chloroform or toluene) and gradually increasing the polarity by adding a more polar solvent like methanol or THF.[2][4]
-
For very polar compounds, consider using a solvent system containing a small amount of a coordinating solvent like pyridine to disrupt aggregation.
-
-
Column Dimensions: Use a long and narrow column to improve resolution and separation from strongly adsorbed impurities.[2]
-
Sample Loading: Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading onto the column. If solubility is an issue, pre-adsorbing the sample onto a small amount of silica gel can be a useful technique.
Issue 2: Persistent Impurities After Purification
Question: Despite multiple purification attempts (chromatography and recrystallization), my final product still shows impurities in the NMR and Mass spectra. How can I remove these tenacious impurities?
Answer:
The presence of persistent impurities is a common problem, often arising from starting materials, side products of the cyclotetramerization reaction, or partially substituted intermediates.[2]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your phthalonitrile precursor. Impurities in the starting material will inevitably be carried through the synthesis and can be difficult to remove from the final product.
-
Acid-Pasting/Swelling: For insoluble or sparingly soluble phthalocyanines, acid-pasting is a powerful purification technique.[5][6] This involves dissolving the crude product in concentrated sulfuric acid and then precipitating the purified phthalocyanine by adding the solution to ice-cold water.[1][7] This process can effectively remove many organic and inorganic impurities.
-
Solvent Washing/Soxhlet Extraction: For insoluble phthalocyanines, thorough washing with a series of solvents of increasing polarity (e.g., methanol, acetone, chloroform) can remove soluble impurities.[1] For more efficient extraction, a Soxhlet apparatus can be used.
-
Sublimation: For thermally stable phthalocyanines, vacuum sublimation is an excellent method for obtaining highly pure material, as it effectively separates the desired product from non-volatile impurities.[1][8][9]
-
Gel Permeation Chromatography (GPC): GPC separates molecules based on size and can be effective in removing polymeric impurities or separating mononuclear from binuclear phthalocyanines.[1]
Issue 3: Difficulty in Separating Isomers
Question: My synthesis yields a mixture of positional isomers that are very difficult to separate by column chromatography. What strategies can I employ for better separation?
Answer:
The statistical nature of the cyclotetramerization of monosubstituted phthalonitriles often leads to the formation of a mixture of four positional isomers (C4h, D2h, C2v, and Cs symmetry).[10] Separating these isomers is a significant challenge.
Troubleshooting Steps:
-
Chromatographic Optimization:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly better resolution than standard column chromatography and can be effective for isomer separation.[1][11]
-
Column Selection: Experiment with different stationary phases (e.g., silica, alumina, or specialized phases for aromatic compounds) and various solvent systems.[2][3] As mentioned before, a long and narrow column is beneficial.[2]
-
-
Fractional Crystallization: In some cases, careful and repeated fractional crystallization from a suitable solvent or solvent mixture can enrich one isomer over the others.[2] This method is often tedious and may not lead to complete separation.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option for separating isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying substituted phthalocyanines?
A1: Column chromatography is the most widely used method for the purification of soluble substituted phthalocyanines.[2] Silica gel and alumina are the most common stationary phases.[2][3] For insoluble phthalocyanines, acid-pasting followed by precipitation is a very common and effective technique.[1][5]
Q2: How can I improve the solubility of my substituted phthalocyanine for purification?
A2: The introduction of bulky or long-chain substituents on the periphery of the phthalocyanine ring is a common strategy to increase solubility in organic solvents.[12][13] If you are working with an existing compound, choosing the right solvent is crucial. High-boiling point, polar aprotic solvents like DMF, DMSO, quinoline, or THF are often used.[1][2]
Q3: My phthalocyanine appears as a single spot on TLC, but the NMR spectrum shows it is impure. Why is this?
A3: Due to the strong aggregation properties of phthalocyanines, different species (e.g., isomers, or the product and an impurity) can co-elute or appear as a single spot on a TLC plate.[1] Therefore, a single spot on TLC is not a sufficient criterion for purity. It is essential to use spectroscopic methods like NMR and mass spectrometry to confirm the purity of the final product.[1]
Q4: What are the key characterization techniques to confirm the purity of a substituted phthalocyanine?
A4: A combination of spectroscopic techniques is necessary to confirm the purity and identity of your compound. These include:
-
UV-Vis Spectroscopy: To observe the characteristic Q-band and Soret band absorptions.[12]
-
FT-IR Spectroscopy: To identify functional groups and the disappearance of the nitrile peak (around 2230 cm⁻¹) from the starting material.[2][12]
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and assess purity. Obtaining high-quality spectra can be challenging due to aggregation and low solubility.[2]
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To confirm the molecular weight of the desired product.[4][12]
Q5: What is "acid-pasting" and when should I use it?
A5: Acid-pasting involves dissolving the crude phthalocyanine in a strong acid, typically concentrated sulfuric acid, and then precipitating the purified product by adding the solution to a large volume of water or ice.[1][5][6] This method is particularly useful for purifying insoluble or poorly soluble phthalocyanines and for removing significant amounts of impurities.
Quantitative Data Summary
| Purification Method | Typical Yield Range (%) | Typical Purity Level (%) | Applicability | Reference |
| Column Chromatography | 20 - 60 | > 95 | Soluble Phthalocyanines | [4] |
| Acid-Pasting | 70 - 95 | > 98 | Insoluble Phthalocyanines | [14] |
| Recrystallization | 50 - 80 | Variable, often > 90 | Soluble Phthalocyanines | [15] |
| Sublimation | 30 - 50 | > 99 | Thermally Stable Phthalocyanines | [9] |
Note: Yields and purity levels are highly dependent on the specific compound, the nature of the impurities, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography of a Soluble Substituted Phthalocyanine
-
Slurry Preparation: Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent (e.g., chloroform).
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the stationary phase.
-
Sample Preparation and Loading: Dissolve the crude phthalocyanine in a minimal amount of the initial eluent. Carefully load the solution onto the top of the column using a pipette.
-
Elution: Begin elution with the initial solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol) in increasing proportions.
-
Fraction Collection: Collect fractions as the colored bands elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Acid-Pasting Purification of an Insoluble Substituted Phthalocyanine
-
Dissolution: In a fume hood, carefully and slowly add the crude phthalocyanine to concentrated (96-98%) sulfuric acid with stirring. Use approximately 10 parts of acid to 1 part of crude product by weight.[14] Stir the mixture until the phthalocyanine is completely dissolved. The temperature may be gently increased to 50-70°C to facilitate dissolution.[7][14]
-
Precipitation: Prepare a beaker with a large volume of ice-cold deionized water (at least 10 times the volume of the acid solution). While vigorously stirring the water, slowly add the phthalocyanine-sulfuric acid solution dropwise.
-
Digestion: Continue stirring the resulting suspension for several hours to allow for complete precipitation and crystal growth. The mixture can be gently heated to 70-85°C to aid in this process.[14]
-
Filtration: Collect the precipitated phthalocyanine by vacuum filtration.
-
Washing: Wash the filter cake extensively with deionized water until the filtrate is neutral to pH paper. This is crucial to remove all residual acid.
-
Neutralization (Optional but Recommended): Resuspend the filter cake in a dilute aqueous base solution (e.g., 1% sodium carbonate) to neutralize any remaining traces of acid.[5]
-
Final Washing and Drying: Filter the suspension again, wash the filter cake with deionized water until the filtrate is neutral, and then wash with a low-boiling point organic solvent like methanol or acetone to aid in drying. Dry the purified product in a vacuum oven.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Acid-Pasting Purification.
Caption: Decision tree for removing persistent impurities.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. commons.emich.edu [commons.emich.edu]
- 4. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2770629A - Preparation of phthalocyanine pigments - Google Patents [patents.google.com]
- 6. US5393339A - Preparation of phthalocyanine pigments - Google Patents [patents.google.com]
- 7. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Purification and characterization of phthalocyanines | Semantic Scholar [semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Separation of Copper phthalocyanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00076A [pubs.rsc.org]
Technical Support Center: Preventing Aggregation of Phthalocyanines Derived from 4-Dodecyloxyphthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of phthalocyanine aggregation, specifically for derivatives of 4-dodecyloxyphthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is phthalocyanine aggregation and why is it a problem?
A1: Phthalocyanine (Pc) aggregation is a phenomenon where individual Pc molecules stack on top of each other, primarily through non-covalent π-π interactions between the aromatic macrocycles. This aggregation is a significant issue as it can alter the photophysical and photochemical properties of the phthalocyanine, often leading to a decrease in fluorescence quantum yield and reduced efficiency in applications like photodynamic therapy.[1][2] Aggregation can also lead to poor solubility, complicating purification and formulation processes.
Q2: Are phthalocyanines derived from this compound particularly prone to aggregation?
A2: Yes, while the long dodecyloxy chains provide some steric hindrance to reduce aggregation compared to unsubstituted phthalocyanines, they are not always sufficient to completely prevent it, especially at high concentrations or in certain solvents. The planar aromatic core of the phthalocyanine molecule remains the primary driver for aggregation.
Q3: How can I visually determine if my phthalocyanine solution is aggregated?
A3: A simple visual inspection can sometimes be indicative. A solution of monomeric phthalocyanine typically appears as a clear, deeply colored solution (usually blue or green). Aggregated solutions may appear cloudy, have a different hue, or even contain precipitates. However, for a more definitive assessment, spectroscopic methods are necessary.
Q4: What is the primary analytical technique to characterize phthalocyanine aggregation?
A4: UV-Vis spectroscopy is the most common and effective technique for monitoring phthalocyanine aggregation.[3] The electronic absorption spectrum of a phthalocyanine is highly sensitive to its aggregation state. The intense Q-band in the visible region (typically around 600-750 nm) is particularly informative. Upon aggregation, this band can either broaden and shift to a shorter wavelength (hypsochromic shift), indicating the formation of H-aggregates (face-to-face stacking), or shift to a longer wavelength (bathochromic shift) for J-aggregates (edge-to-edge stacking).[1]
Troubleshooting Guides
Problem 1: My synthesized 4-dodecyloxy-substituted phthalocyanine shows significant aggregation in my desired solvent.
Possible Cause 1: Inappropriate Solvent Choice
-
Solution: The choice of solvent plays a crucial role in phthalocyanine solubility and aggregation.[1] Generally, coordinating solvents that can interact with the central metal atom or the phthalocyanine ring can help to keep the molecules in a monomeric state.
-
Actionable Advice: Try dissolving your compound in a variety of solvents with different polarities and coordinating abilities. Good starting points include coordinating solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine, or non-coordinating but polarizable solvents like chloroform and tetrahydrofuran (THF). Observe the changes in the UV-Vis spectrum in each solvent. A sharp, intense Q-band is indicative of a monomeric species.[3]
-
Possible Cause 2: High Concentration
-
Solution: Aggregation is a concentration-dependent phenomenon.
-
Actionable Advice: Dilute your solution and monitor the UV-Vis spectrum. If the shape of the Q-band changes and the molar extinction coefficient increases upon dilution, it is a strong indication of disaggregation. For quantitative analysis, you can perform a concentration-dependent study to determine the dimerization constant.
-
Possible Cause 3: Inherent tendency of the molecule to aggregate
-
Solution: If solvent and concentration adjustments are insufficient, chemical modification might be necessary.
-
Actionable Advice:
-
Introduce Bulky Axial Ligands: For metallophthalocyanines, the introduction of bulky axial ligands to the central metal can effectively prevent face-to-face stacking.[4] For example, for a zinc phthalocyanine, adding a coordinating ligand like pyridine to the solution can break up aggregates.[5]
-
Modify the Periphery: While your molecule already has dodecyloxy substituents, introducing even bulkier groups at the peripheral or non-peripheral positions can further inhibit aggregation.[2] This is a more involved synthetic modification.
-
-
Problem 2: I am getting a low yield of the monomeric phthalocyanine during synthesis from this compound.
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: The cyclotetramerization reaction is sensitive to temperature, reaction time, and the choice of base and metal salt.
-
Actionable Advice:
-
Temperature Control: Ensure the reaction temperature is optimal for the chosen solvent. Too low a temperature can lead to incomplete reaction, while too high a temperature can cause decomposition. A typical range is 140-180 °C.
-
Choice of Base: A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used to promote the cyclization.
-
Metal Template: For the synthesis of metallophthalocyanines, the choice of metal salt (e.g., ZnCl₂, Zn(OAc)₂) can influence the yield and purity.
-
-
Possible Cause 2: Inefficient Purification
-
Solution: Aggregated phthalocyanines can be difficult to purify, leading to loss of monomeric product.
-
Actionable Advice:
-
Column Chromatography: This is the most effective method for purifying substituted phthalocyanines.[6][7] Use a silica gel or alumina column and a suitable eluent system. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like chloroform or THF) can effectively separate the desired monomeric phthalocyanine from oligomeric byproducts and unreacted starting materials.
-
Washing: Thoroughly wash the crude product with solvents in which the impurities are soluble but the desired product is not (e.g., methanol, acetone) before column chromatography.
-
-
Quantitative Data on Anti-Aggregation Strategies
The following table summarizes dimerization constants (Kd) for various substituted phthalocyanines, providing a quantitative measure of their tendency to aggregate. A lower Kd value indicates a weaker tendency to aggregate.
| Phthalocyanine Derivative | Substituent Type | Solvent | Dimerization Constant (Kd) [M⁻¹] | Reference |
| Metal-free tetracumylphenoxy Pc (alpha-substituted) | Bulky Aryloxy | Chloroform | 1.3 x 10¹ | |
| Metal-free tetracumylphenoxy Pc (beta-substituted) | Bulky Aryloxy | Chloroform | 7.0 x 10³ | |
| Octakis(3,6-dioxa-1-decylthio) naphthalocyanine | Flexible Thioether | THF | 2.72 x 10⁵ | [8] |
| Octa(dialkylamino)azaphthalocyanines | Alkylamino | Toluene | 10⁸ - 10¹⁵ | [7] |
Experimental Protocols
Protocol 1: Synthesis of Monomeric Zinc 2,9,16,23-tetrakis(dodecyloxy)phthalocyanine
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pentanol
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, chloroform, THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (4 equivalents) and anhydrous ZnCl₂ (1 equivalent).
-
Add anhydrous DMF or pentanol as the solvent.
-
Under a nitrogen atmosphere, add a catalytic amount of DBU (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 150-160 °C and stir for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (disappearance of the starting phthalonitrile), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of methanol to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with methanol to remove residual solvent and unreacted starting materials.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding chloroform or THF. The desired monomeric phthalocyanine will typically elute as a major blue or green band.
-
Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to obtain the purified zinc 2,9,16,23-tetrakis(dodecyloxy)phthalocyanine as a dark colored solid.
-
Characterize the final product by UV-Vis, NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: UV-Vis Spectroscopic Analysis of Aggregation
Materials:
-
Purified 4-dodecyloxy-substituted phthalocyanine
-
Spectroscopic grade solvents (e.g., THF, Chloroform, DMF, Pyridine)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the phthalocyanine in a good solvent where it is known to be monomeric (e.g., THF or chloroform) at a concentration of approximately 1 x 10⁻⁴ M.
-
Perform a serial dilution of the stock solution to obtain a range of concentrations from 1 x 10⁻⁵ M to 1 x 10⁻⁷ M.
-
Record the UV-Vis absorption spectrum for each concentration in a 1 cm quartz cuvette.
-
Analyze the Q-band region (typically 600-750 nm).
-
Beer-Lambert Law Compliance: Plot the absorbance at the Q-band maximum (λmax) against concentration. A linear plot that passes through the origin indicates that the phthalocyanine exists as a monomeric species and does not aggregate in this concentration range and solvent.
-
Spectral Changes: Look for changes in the shape and position of the Q-band with increasing concentration. A blue-shift and broadening of the Q-band, or the appearance of a new blue-shifted band, indicates the formation of H-aggregates. A red-shift is indicative of J-aggregates.
-
-
To study the effect of solvent, prepare solutions of the phthalocyanine at a fixed concentration (e.g., 1 x 10⁻⁶ M) in different solvents and compare their UV-Vis spectra.
Protocol 3: Disaggregation Using an Axial Ligand (Pyridine)
Materials:
-
Aggregated solution of a 4-dodecyloxy-substituted zinc phthalocyanine in a non-coordinating solvent (e.g., toluene or chloroform).
-
Pyridine
-
UV-Vis spectrophotometer
Procedure:
-
Record the UV-Vis spectrum of the aggregated phthalocyanine solution. This will serve as the baseline.
-
To the cuvette containing the aggregated solution, add a small aliquot of pyridine (e.g., 1-5% by volume).
-
Gently mix the solution and record the UV-Vis spectrum again.
-
Observe the changes in the Q-band. A significant sharpening of the Q-band and an increase in its intensity, along with a possible slight red-shift, indicates the disaggregation of the phthalocyanine due to the coordination of pyridine to the central zinc atom.[5]
-
You can perform a titration by adding increasing amounts of pyridine and monitoring the spectral changes to study the equilibrium between the aggregated and monomeric species.
Visualization of Aggregation and Prevention Strategies
Caption: Factors leading to phthalocyanine aggregation and strategies for its prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Axial modification inhibited H-aggregation of phthalocyanines in polymeric micelles for enhanced PDT efficacy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mitigating Cobalt Phthalocyanine Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterisation of some novel phthalocyanines containing both oligo(ethyleneoxy) and alkyl or alkoxy side-chains: novel unsymmetrical discotic mesogens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
stability issues of 4-Dodecyloxyphthalonitrile under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Dodecyloxyphthalonitrile in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic or basic conditions?
-
Acidic Conditions: Strong acids can catalyze the hydrolysis of the nitrile groups (-CN) to carboxylic acid groups (-COOH) or amide groups (-CONH2) as intermediates. The ether linkage (-O-) is generally more stable to acid hydrolysis but can be cleaved under harsh conditions (e.g., strong, concentrated acids at elevated temperatures).
-
Basic Conditions: Alkaline conditions can also promote the hydrolysis of the nitrile groups, typically to the corresponding carboxylate salts. The ether bond is generally stable under basic conditions.
Q2: I observed a change in the appearance of my this compound solution after adding an acidic reagent. What could be the cause?
A change in appearance, such as color change or precipitation, upon addition of an acid could indicate a chemical reaction or reduced solubility. Potential causes include:
-
Protonation: The nitrile groups can be protonated in strong acid, which may alter the electronic structure of the molecule and its solubility.
-
Degradation: As mentioned, acidic conditions can lead to the hydrolysis of the nitrile groups. The resulting products (carboxylic acids or amides) will have different physical properties, including solubility, which could lead to precipitation.
-
Complexation: The presence of metal ions in the acidic medium could lead to the formation of coordination complexes with the nitrile groups.
Q3: My reaction involving this compound under basic conditions is giving low yields. Could the starting material be degrading?
Yes, degradation of this compound under basic conditions is a plausible cause for low reaction yields. The primary concern would be the hydrolysis of the nitrile groups to form 4-dodecyloxyphthalic acid or its corresponding amide derivatives. These byproducts would not participate in reactions where the nitrile functionality is required (e.g., phthalocyanine synthesis), thus lowering the overall yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR/LC-MS analysis after reaction in acidic media. | Hydrolysis of one or both nitrile groups to amides or carboxylic acids. | 1. Analyze reaction conditions: Evaluate the strength of the acid, temperature, and reaction time. Consider using milder acidic conditions if possible.2. Characterize byproducts: Use analytical techniques like LC-MS and NMR to identify the structure of the unexpected species. Compare the mass and spectral data with the expected degradation products.3. Control moisture: Ensure all solvents and reagents are anhydrous, as water is required for hydrolysis. |
| Formation of a precipitate when dissolving this compound in a basic solution. | Formation of the less soluble carboxylate salt after hydrolysis of the nitrile groups. | 1. Verify pH: Ensure the pH of the solution is within a range where the starting material is known to be soluble and stable.2. Solvent selection: Test the solubility of the starting material in a range of solvents to find a more suitable one for the reaction conditions.3. Lower temperature: Perform the reaction at a lower temperature to reduce the rate of potential hydrolysis. |
| Inconsistent reaction outcomes. | Gradual degradation of this compound during storage, potentially due to exposure to acidic or basic impurities in solvents or on glassware. | 1. Check solvent purity: Use high-purity, neutral solvents.2. Proper glassware preparation: Ensure glassware is thoroughly cleaned and free of acidic or basic residues.3. Store properly: Store this compound in a cool, dry, and dark place under an inert atmosphere.[1] |
Experimental Protocols
While specific experimental data on the stability of this compound is limited, a general protocol for assessing the stability of a compound under forced degradation conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines, is provided below.[2][3]
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Incubate the mixture at a specific temperature (e.g., room temperature, 60 °C, 80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 M HCl).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the percentage of degradation.
-
Visualizations
The following diagrams illustrate potential degradation pathways and an experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. chemscene.com [chemscene.com]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting isomer formation in asymmetric phthalocyanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer formation during asymmetric phthalocyanine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of asymmetric phthalocyanines.
Problem 1: My reaction yields a complex mixture of products that is difficult to separate.
Possible Cause: You are likely using a statistical condensation method, which inherently produces a mixture of isomers (e.g., A₄, A₃B, A₂B₂, AB₃, and B₄) when co-cyclotetramerizing two different phthalonitrile precursors (A and B).[1][2][3] The reactivity of the precursors and the reaction conditions can lead to a product distribution that is challenging to purify.
Solutions:
-
Optimize Chromatography:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating complex isomer mixtures.[4] Consider using specialized columns, such as C30 alkyl phase or chiral columns, which have shown success in separating structural isomers.[4][5][6][7]
-
Flash Chromatography: Automated flash chromatography can be employed to isolate the desired A₃B product from the statistical mixture.[1]
-
Column Chromatography & TLC: For some mixtures, traditional silica gel column chromatography or preparative thin-layer chromatography (TLC) may be sufficient to separate at least some of the isomers.[5][7]
-
-
Consider Alternative Synthetic Strategies:
-
Solid-Phase Synthesis: Attaching one of the phthalonitrile precursors to a solid support can simplify purification. The desired asymmetric product remains on the support while the symmetrical byproducts are washed away.[3][8]
-
Subphthalocyanine Ring Expansion: This method offers a selective route to A₃B-type phthalocyanines. A subphthalocyanine (A₃) is reacted with a different phthalonitrile (B) to yield the desired A₃B product with high selectivity and yield, minimizing the formation of other isomers.[9][10]
-
Problem 2: The observed isomer ratio in my product mixture does not match the statistically expected ratio.
Possible Cause: The statistical distribution of isomers (e.g., for a tetra-substituted phthalocyanine from a single precursor: 12.5% C₄ₕ, 12.5% D₂ₕ, 25% C₂ᵥ, and 50% Cₛ) is often not observed in practice.[11] Steric hindrance from bulky substituents can significantly influence the reaction pathway, favoring the formation of less sterically crowded isomers.[12][13]
Solutions:
-
Leverage Steric Hindrance: Introduce bulky substituents on one or both of the phthalonitrile precursors to direct the synthesis towards a specific isomer. For instance, bulky groups can suppress the formation of more congested isomers.[14]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for a particular isomer.
-
Base/Catalyst: The choice of base (e.g., DBU) and metal salt can influence the kinetics of the cyclotetramerization and, consequently, the isomer distribution.
-
Problem 3: My purified isomers are difficult to characterize and assign.
Possible Cause: The structural similarity of isomers can make their definitive identification challenging.
Solutions:
-
¹H NMR Spectroscopy: This is a powerful technique for assigning the symmetry of different isomers based on the number and splitting patterns of the aromatic proton signals of the phthalocyanine ring.[5][6][15]
-
UV-Vis Spectroscopy: While the Q-bands of different isomers are often similar, subtle differences in the spectra can aid in their identification when compared with literature data.[2][4]
-
Mass Spectrometry: Techniques like MALDI-TOF can confirm the mass of the synthesized phthalocyanines.[15]
Frequently Asked Questions (FAQs)
Q1: What is a statistical mixture in the context of A₃B phthalocyanine synthesis?
A1: In a statistical condensation of two different phthalonitrile precursors, A and B, in a 3:1 molar ratio, a mixture of five different phthalocyanine products is expected if the reactivities of A and B are identical: A₄, A₃B, A₂B₂, AB₃, and B₄.[1][2] The theoretical statistical distribution for a 3:1 ratio of precursors A and B is approximately 42% A₃B, 42% A₄, 14% A₂B₂, and minor amounts of AB₃ and B₄. However, differences in precursor solubility and reactivity often lead to deviations from this ideal distribution.[2]
Q2: How can I improve the yield of the desired A₃B isomer in a mixed condensation reaction?
A2: While statistical methods inherently produce mixtures, you can influence the product ratio:
-
Vary the Precursor Ratio: Experiment with different molar ratios of your two phthalonitrile precursors. While a 3:1 ratio is common for A₃B synthesis, adjusting this may improve the yield of the desired product depending on the relative reactivities of the precursors.
-
Utilize Precursors with Different Solubilities: If the solubilities of the precursors are significantly different, it can simplify the purification of the target phthalocyanine.[2]
Q3: What are the advantages of the subphthalocyanine ring expansion method?
A3: The primary advantage is high selectivity. This method produces the A₃B-type phthalocyanine with high yields (often 75-90%) and minimal formation of byproducts, which greatly simplifies the purification process compared to statistical condensation methods.[9][10]
Q4: How do bulky substituents affect isomer formation?
A4: Bulky substituents introduce steric hindrance that can prevent the formation of certain, more sterically crowded isomers. This can be used as a strategy to direct the synthesis towards a less congested isomer, thereby deviating from a purely statistical product distribution.[12][13] For example, substitution at the non-peripheral (α) positions can have a more pronounced steric effect than at the peripheral (β) positions.
Quantitative Data
Table 1: Isomer Distribution in the Synthesis of a Non-peripherally Substituted Nickel(II) Phthalocyanine
| Isomer Symmetry | Percentage in Mixture |
| D₂ₕ | 2.6% |
| Cₛ | 57.8% |
| C₂ᵥ | 19.7% |
| C₄ₕ | 19.9% |
| (Data obtained from HPLC analysis of the isomer mixture)[7] |
Table 2: Theoretical vs. Experimental Isomer Ratios for A₃B Synthesis
| Product | Theoretical Statistical Yield (3:1 precursor ratio) |
| A₄ | ~33% |
| A₃B | ~44% |
| Other Products (A₂B₂, AB₃, B₄) | ~23% |
| (Note: Experimental yields can deviate significantly from these values)[2] |
Experimental Protocols
Protocol 1: General Procedure for Statistical Synthesis of an A₃B Phthalocyanine
This protocol is adapted from the synthesis of an unsymmetrical zinc(II) phthalocyanine.[2]
-
Reactants: Combine the two phthalonitrile precursors (precursor A and precursor B) in a 3:1 molar ratio in a reaction vessel. Add a metal salt (e.g., zinc acetate, 0.27 mmol per 0.80 mmol total phthalonitriles).
-
Solvent: Add a high-boiling point solvent such as 2-dimethylaminoethanol (DMAE).
-
Reaction: Heat the mixture to 145°C and maintain this temperature for 24 hours under an inert atmosphere.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a water/methanol mixture (e.g., 3:1 v/v) to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash extensively with hot methanol, n-hexane, and acetone to remove unreacted precursors and impurities.
-
Purification: Dry the crude product and purify using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/n-hexane).
Protocol 2: Selective Synthesis of an A₃B Phthalocyanine via Subphthalocyanine Ring Expansion
This protocol is a general procedure based on established methods.[9][10]
-
Reactants: In a reaction flask, dissolve the substituted phthalonitrile (precursor B, 0.11 mmol) and a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.11 mmol) in a suitable solvent mixture (e.g., DMSO/1-chloronaphthalene 5:1).
-
Heating: Heat the mixture to 130-140°C under an inert atmosphere.
-
Addition of Subphthalocyanine: Prepare a suspension of the subphthalocyanine (precursor A₃, 0.10 mmol) and a metal salt (e.g., zinc(II) acetate dihydrate, 0.10 mmol) in the same solvent mixture. Add this suspension dropwise to the heated reaction mixture over 1 hour.
-
Reaction: Maintain the reaction at 130-140°C for 15 hours.
-
Precipitation and Isolation: Cool the reaction to room temperature and precipitate the product by adding water. Separate the solid product by centrifugation.
-
Purification: Re-suspend the solid in a non-polar solvent like cyclohexane and isolate the purified A₃B phthalocyanine by precipitation.
Visualizations
Caption: Troubleshooting workflow for asymmetric phthalocyanine synthesis.
Caption: Synthetic routes to A₃B asymmetric phthalocyanines.
References
- 1. Scholar Commons - SC Upstate Research Symposium: NS-5 Synthesis of Glycoconjugated A3B Phthalocyanines for Photodynamic Therapy Applications [scholarcommons.sc.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and mesogenic properties of tetraalkoxy-substituted phthalocyanine isomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation and mesogenic properties of tetraalkoxy-substituted phthalocyanine isomers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
column chromatography techniques for purifying 4-Dodecyloxyphthalonitrile derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-dodecyloxyphthalonitrile derivatives using column chromatography. Below you will find troubleshooting advice for common issues, frequently asked questions, a detailed experimental protocol, and key data presented for easy reference.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the column chromatography of this compound derivatives in a question-and-answer format.
| Problem/Question | Possible Cause(s) | Solution(s) |
| Poor or No Separation of the Desired Compound from Impurities | Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing all compounds to elute too quickly, or too low, resulting in no elution. | Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. For non-polar compounds like this compound derivatives, start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate for good separation on the column. |
| Column Overloading: Too much sample has been loaded onto the column.[1] | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. If separation is still poor, reduce the amount of sample. | |
| Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling and band broadening. | Repack the Column: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. The top surface of the silica gel should be perfectly level. | |
| The Compound is Eluting Too Quickly (High Rf) | Mobile Phase is Too Polar: The solvent system has too high an elution strength for the non-polar compound. | Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try 5% or 2% ethyl acetate in hexane. |
| The Compound is Not Eluting from the Column (Low or Zero Rf) | Mobile Phase is Not Polar Enough: The solvent system has insufficient elution strength to move the compound down the column. | Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. A gradient elution, starting with a non-polar solvent and progressively increasing the polarity, can be very effective. |
| Compound Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel. | Test for Stability: Run a 2D TLC to check for compound stability on silica. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, the compound is degrading. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®. Alternatively, the silica gel can be deactivated by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase. | |
| Streaking or Tailing of the Compound Band | Sample Overloading: The concentration of the sample loaded onto the column is too high.[1] | Use a More Dilute Sample: Dissolve the crude product in a minimal amount of solvent for loading, but ensure it is fully dissolved. If solubility is an issue, consider dry loading. |
| Compound is Sparingly Soluble in the Mobile Phase: The compound is precipitating on the column. | Change the Solvent System: Find a mobile phase that provides good separation (as determined by TLC) and in which the compound is reasonably soluble. Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This can prevent solubility issues at the point of loading. | |
| Interaction with Acidic Silica: Polar functional groups on the molecule may be interacting strongly with the acidic silanol groups on the silica surface. | Use a Mobile Phase Modifier: Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape. | |
| Low Yield of Purified Product | Compound Decomposition: As mentioned above, the compound may be degrading on the column. | Use Milder Conditions: Employ a less acidic stationary phase or use a mobile phase modifier. Minimize the time the compound spends on the column by using flash chromatography. |
| Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is not eluting at all. | Increase Eluent Polarity Drastically: At the end of the run, flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to elute any strongly retained compounds. | |
| Co-elution with Impurities: The separation was not effective, and fractions containing the pure compound were discarded with mixed fractions. | Improve Separation: Re-optimize the mobile phase using TLC for better separation. Use a longer column or a finer mesh silica gel to increase resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For non-polar compounds like this compound derivatives, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase due to its polar nature, which allows for good separation of non-polar compounds. If your compound shows signs of degradation on silica gel, neutral alumina can be a good alternative.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or toluene). A good solvent system will give your target compound an Rf value between 0.2 and 0.4, with clear separation from impurities.
Q3: Should I use isocratic or gradient elution?
A3: For mixtures with components of widely differing polarities, gradient elution is generally more efficient. You can start with a low-polarity solvent to elute the non-polar impurities and your target compound, and then gradually increase the polarity to elute more polar impurities. If the impurities are close in polarity to your product, an isocratic (constant solvent composition) elution might provide better resolution.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. This is particularly useful when your compound has poor solubility in the initial mobile phase. To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q5: My compound is a solid. How should I load it onto the column?
A5: If your solid compound is soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and load the solution directly onto the column (wet loading). If it is not very soluble, dry loading is the recommended method.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a generalized yet detailed methodology for the purification of this compound.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: HPLC grade hexane and ethyl acetate
-
Sample: Crude this compound
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Glass chromatography column with a stopcock
-
Cotton or glass wool
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Sand (washed and dried)
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Beakers, Erlenmeyer flasks, and test tubes for fraction collection
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TLC plates, developing chamber, and UV lamp
2. Procedure:
a. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin (approx. 1 cm) layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and solvent addition.
b. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column, ensuring an even layer.
c. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches/minute.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under a UV lamp.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the desired compound and any more polar impurities.
-
Combine the fractions that contain the pure this compound, as determined by TLC.
d. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Data Presentation
The following tables provide typical parameters for the column chromatography of non-polar aromatic compounds like this compound derivatives. These values should be used as a starting point and may require optimization for specific derivatives.
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Diameter: 2-5 cm; Length: 30-50 cm (depending on sample size and separation difficulty) |
| Sample to Adsorbent Ratio | 1:20 to 1:100 (by weight) |
| Elution Mode | Isocratic or Gradient |
Table 2: Example Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Application |
| 100% Hexane or Petroleum Ether | Initial elution of very non-polar impurities. |
| 98:2 to 90:10 Hexane:Ethyl Acetate | Elution of non-polar compounds like this compound. |
| 80:20 to 50:50 Hexane:Ethyl Acetate | Elution of slightly more polar compounds. |
| 95:5 to 90:10 Hexane:Dichloromethane | Alternative solvent system for non-polar compounds. |
Experimental Workflow Visualization
Caption: Experimental workflow for column chromatography purification.
References
Navigating the Synthesis of 4-Dodecyloxyphthalonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Dodecyloxyphthalonitrile, a key intermediate in the development of functional materials such as phthalocyanines, is a nuanced process where solvent selection plays a critical role in determining reaction success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the impact of solvent choice on reaction outcomes.
Troubleshooting Guide
The synthesis of this compound is typically achieved through a Williamson ether synthesis, an SN2 reaction where 4-hydroxyphthalonitrile is reacted with a dodecyl halide in the presence of a base. The choice of solvent is paramount in facilitating this reaction and minimizing unwanted side products.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | Inappropriate solvent polarity: Protic solvents (e.g., ethanol, water) can solvate the nucleophile (phenoxide), reducing its reactivity. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide. |
| Poor solubility of reactants: The starting materials, particularly the potassium salt of 4-hydroxyphthalonitrile, may have limited solubility in certain solvents. | Ensure the chosen solvent can adequately dissolve all reactants at the reaction temperature. DMF and DMSO are generally good choices for this. | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for any decomposition. A typical range for this synthesis is 60-80°C. | |
| Ineffective base: The base may not be strong enough to fully deprotonate the 4-hydroxyphthalonitrile. | Use a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to ensure complete formation of the phenoxide. | |
| Formation of Side Products (e.g., Elimination Products) | Use of a sterically hindered alkyl halide: While 1-bromododecane is a primary halide and less prone to elimination, issues can arise with other alkylating agents. | Ensure the use of a primary alkyl halide. |
| High reaction temperature: Elevated temperatures can favor elimination (E2) over substitution (S | Optimize the reaction temperature to favor the S | |
| Solvent promoting elimination: Certain solvents can favor elimination reactions. | Utilize polar aprotic solvents which are known to favor S | |
| Difficult Product Purification | Residual solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely. | After the reaction, quench with water and extract the product with a low-boiling point organic solvent. Wash the organic layer thoroughly to remove residual high-boiling point solvent. |
| Presence of unreacted starting materials: Incomplete reaction will lead to a mixture of starting materials and product. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider adding more base or alkyl halide, or increasing the temperature slightly. | |
| Slow Reaction Rate | Solvent does not effectively solvate the cation of the base: This can reduce the reactivity of the nucleophile. | The use of polar aprotic solvents like DMF and DMSO can help solvate the cation (e.g., K⁺ from K₂CO₃), thereby increasing the "nakedness" and reactivity of the phenoxide anion. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
Polar aprotic solvents are highly recommended for the Williamson ether synthesis of this compound. N,N-Dimethylformamide (DMF) is a commonly used solvent that often provides high yields. Other suitable options include dimethyl sulfoxide (DMSO) and acetonitrile. These solvents effectively dissolve the reactants and promote the SN2 reaction mechanism.
Q2: How does the choice of solvent affect the reaction time and yield?
The solvent polarity and its ability to solvate the reacting species significantly impact the reaction rate and yield. Polar aprotic solvents can accelerate the reaction by solvating the cation of the base, which in turn makes the phenoxide anion more nucleophilic. This generally leads to higher yields in shorter reaction times compared to non-polar or protic solvents. For instance, a reaction in DMF might proceed to completion in 24 hours with a high yield, while the same reaction in a less suitable solvent might be sluggish and result in a lower yield.
Q3: Can I use a protic solvent like ethanol for this synthesis?
While the Williamson ether synthesis can sometimes be performed in protic solvents, it is generally not recommended for this specific reaction. Protic solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the alkyl halide. This leads to a slower reaction rate and potentially lower yields.
Q4: My reaction is not going to completion, what should I do?
If your reaction is stalled, as indicated by TLC analysis showing the persistence of starting materials, you can try the following:
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Increase the temperature: A modest increase in temperature can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Add more base: Ensure that all the 4-hydroxyphthalonitrile has been converted to its more reactive phenoxide form by adding a slight excess of base.
-
Add more alkylating agent: It is possible that some of the alkyl halide has been consumed in side reactions. Adding a small additional amount might help drive the reaction to completion.
-
Check the purity of your reagents and dryness of the solvent: Impurities or water can interfere with the reaction.
Q5: How do I remove a high-boiling point solvent like DMF or DMSO after the reaction?
To remove high-boiling point solvents, the following work-up procedure is recommended:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water. The product, being organic, should precipitate out.
-
If a solid precipitates, it can be collected by filtration and washed thoroughly with water.
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If an oil forms, extract the aqueous mixture with a low-boiling point organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic extracts several times with water and then with brine to remove the high-boiling point solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Presentation: Effect of Solvent on Synthesis
| Solvent | Typical Reaction Time | Typical Yield | Purity | Notes |
| N,N-Dimethylformamide (DMF) | 24 hours | ~85% | High | A reliable solvent that provides good yields. High boiling point requires careful removal during workup. |
| Dimethyl Sulfoxide (DMSO) | 12-24 hours | High | High | Similar to DMF, it is a good solvent for this reaction. Also has a high boiling point. |
| Acetonitrile | 24-48 hours | Moderate to High | Good | A lower boiling point alternative to DMF and DMSO, making it easier to remove. The reaction may require longer times or higher temperatures. |
| Acetone | 48-72 hours | Moderate | Variable | Can be used, but reaction rates are generally slower compared to more polar aprotic solvents. May require higher temperatures and longer reaction times. |
Note: The data presented is a compilation from various sources on the synthesis of similar 4-alkoxyphthalonitriles and should be used as a general guideline. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxyphthalonitrile
-
1-Bromododecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphthalonitrile (1 equivalent) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromododecane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir for 24 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing cold deionized water.
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Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them twice with deionized water and once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Experimental Workflow Diagram
catalyst selection for optimizing phthalocyanine formation
Welcome to the Technical Support Center for Phthalocyanine Synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols for optimizing phthalocyanine formation through effective catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for metal phthalocyanines (MPcs), and which catalysts are typically used?
There are two main industrial and lab-scale methods for synthesizing metal phthalocyanines:
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The Phthalic Anhydride/Urea Method: This is a common, cost-effective method for large-scale production. It involves heating phthalic anhydride with urea (as the nitrogen source), a metal salt, and a catalyst.[1][2] Ammonium molybdate or other compounds containing metals from group V or VI are crucial catalysts for this process.[1][3] The reaction is typically run at high temperatures (180-300 °C) in a high-boiling solvent like nitrobenzene or trichlorobenzene, or under solvent-free fusion conditions.[2][3][4]
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The Phthalonitrile Method: This route involves the cyclotetramerization of phthalonitrile precursors around a metal template.[1] It is often preferred for lab-scale synthesis of substituted or functionalized phthalocyanines. The reaction can be catalyzed by strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6] The choice of metal salt (e.g., acetates, chlorides) is critical as it acts as a template for the macrocycle formation.[5][7]
Q2: How does the choice of the central metal ion affect the synthesis and catalyst selection?
The central metal ion has a significant impact on reaction yield and conditions due to its templating effect.[7]
-
Copper (Cu(II)) is known to provide the highest yields in phthalocyanine synthesis due to its strong templating effect.[5][7]
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Cobalt (Co(II)) and Zinc (Zn(II)) are also commonly used, but may require different optimization. Studies have shown a general reactivity trend of Cu > Co > Zn under certain conditions.[5]
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The metal salt's counter-ion (e.g., chloride vs. acetate) can also influence the reaction. Metal acetates are frequently used.[5][7] The choice of metal will dictate the necessary stoichiometry and may influence the optimal temperature range.
Q3: What is the specific role of ammonium molybdate in the phthalic anhydride/urea process?
Ammonium molybdate is a key catalyst that significantly promotes the formation of the phthalocyanine macrocycle from phthalic anhydride and urea.[1][3] While the exact mechanism is complex, it is understood to facilitate the multi-step conversion of phthalic anhydride into an intermediate that can then undergo cyclotetramerization. Syntheses using ammonium molybdate as a catalyst generally report higher yields compared to non-catalyzed reactions.[8][9]
Q4: Can phthalocyanine synthesis be performed under microwave irradiation?
Yes, microwave-assisted synthesis is a viable alternative to conventional heating. It has been shown to dramatically reduce reaction times (e.g., from hours to minutes) and, in some cases, improve yields.[4] This method can be applied to both solvent-based and solvent-free conditions for the synthesis of metal phthalocyanines from phthalonitrile or phthalic anhydride.[4]
Troubleshooting Guide
Problem 1: My phthalocyanine yield is consistently low.
Low yields are a common issue stemming from several factors. Use the following guide to troubleshoot your experiment.[7]
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low phthalocyanine yield.
Problem 2: The final product is impure and difficult to purify.
Crude phthalocyanine products are often highly impure and require significant purification to be useful as pigments or functional materials.[1]
-
Issue: Insoluble Crude Product: The raw product from both the phthalic anhydride and phthalonitrile routes is typically a crude solid with a large particle size.[1]
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Solution 1: Acid Pasting. A common purification method involves dissolving the crude phthalocyanine in concentrated sulfuric acid (e.g., 85-96% H₂SO₄) and then re-precipitating the purified product by pouring the solution into a large volume of water.[1][10] This process yields the α-polymorph in a finely divided, pigmentary form.
-
Solution 2: Solvent Washing/Grinding. Washing the crude product with solvents like methanol can remove certain impurities.[5] For more rigorous purification, mechanical grinding of the crude solid with an inorganic salt (like NaCl) in the presence of an organic solvent can lead to the β-polymorph with a fine particle size.[1]
-
-
Issue: Presence of Side Products: Side reactions, such as the hydrolysis of nitrile groups to form phthalimides, can occur if moisture is present in the reaction.[5][7]
-
Solution: Ensure all reagents, solvents, and glassware are thoroughly dried before starting the synthesis. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent moisture contamination.
-
Data Presentation: Catalyst Performance
The selection of catalyst, metal salt, and solvent system directly impacts product yield. The tables below summarize quantitative data from various studies.
Table 1: Effect of Metal Salt and Solvent/Base System on Unsubstituted Phthalocyanine Yield (Data synthesized from a study on sustainable synthesis approaches[5])
| Metal Acetate | Reactant | Base | Solvent | Temp (°C) | Yield (%) |
| Co(OAc)₂·4H₂O | Phthalonitrile | DBU | DMAE | 135 | 77 |
| Co(OAc)₂·4H₂O | Phthalonitrile | KOH | Anisole/Glycerol | 175 | 45 |
| Cu(OAc)₂·H₂O | Phthalonitrile | DBU | DMAE | 135 | 92 |
| Cu(OAc)₂·H₂O | Phthalonitrile | KOH | Anisole/Glycerol | 175 | 58 |
| Zn(OAc)₂·2H₂O | Phthalonitrile | DBU | DMAE | 135 | 68 |
| Zn(OAc)₂·2H₂O | Phthalonitrile | KOH | Anisole/Glycerol | 175 | 0 |
Table 2: Influence of Reactant Ratio and Temperature on Yield (Data from studies on specific phthalocyanine syntheses[2][11])
| Product | Reactants | Catalyst | Temp (°C) | Optimal Molar Ratio | Yield (%) |
| Copper-Sulfur Pc | Copper Chloride, Ammonium Sulfate, etc. | Not Specified | 225 | 1 : 4.3 (CuCl₂ : (NH₄)₂SO₄) | 89.6 |
| Chloroaluminum Pc | Phthalimide, Urea, AlCl₃ | Ammonium Molybdate | 200 | 1 : 3.06 : 0.39 : 0.0045 (Imide:Urea:AlCl₃:Catalyst) | 89.64 |
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines the typical workflow for laboratory-scale phthalocyanine synthesis, from reactant preparation to final product characterization.
Caption: General workflow for phthalocyanine synthesis and purification.
Protocol 1: Synthesis of Copper (II) Phthalocyanine (Phthalic Anhydride/Urea Method)
This protocol is based on the well-established method using ammonium molybdate as a catalyst.
Materials:
-
Phthalic Anhydride
-
Urea
-
Copper (I) Chloride (CuCl)
-
Ammonium Molybdate (Catalyst)
-
High-boiling solvent (e.g., Nitrobenzene or Trichlorobenzene)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine phthalic anhydride, urea, copper (I) chloride, and a catalytic amount of ammonium molybdate in the solvent. A typical molar ratio might be 4:8:1:0.01 (Phthalic Anhydride:Urea:CuCl:Catalyst).[1][3]
-
Heating: Under constant stirring, slowly heat the mixture to approximately 130-140 °C. The reaction will begin to foam as ammonia is released.
-
Reaction: Hold the temperature until the initial foaming subsides. Then, gradually increase the temperature to the reflux temperature of the solvent (e.g., 180-200 °C).[1]
-
Duration: Maintain the reaction at this temperature for 4-8 hours. The formation of the blue phthalocyanine pigment will be visually evident.
-
Isolation: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a solvent like methanol and filter the solid crude product.
-
Purification: Wash the crude product sequentially with dilute hydrochloric acid and hot water to remove unreacted metal salts and other impurities. Dry the final blue pigment in an oven. For higher purity, acid pasting may be required.[10]
Protocol 2: Synthesis of Zinc (II) Phthalocyanine (Phthalonitrile Method)
This protocol is a common lab-scale method using an organic base as a catalyst.
Materials:
-
Phthalonitrile
-
Zinc (II) Acetate (Zn(OAc)₂)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, Catalyst)
-
High-boiling alcohol (e.g., 1-pentanol) or Dimethylaminoethanol (DMAE)
Procedure:
-
Preparation: To a flask set up for reflux under an inert atmosphere (Nitrogen), add phthalonitrile, zinc (II) acetate, and the solvent (e.g., DMAE). A typical reactant ratio is 1 equivalent of phthalonitrile to 0.3 equivalents of the metal salt.[5]
-
Catalyst Addition: Add a catalytic amount of DBU to the suspension.
-
Reaction: Heat the mixture to reflux (e.g., 135 °C for DMAE) with vigorous stirring. The reaction mixture will turn green/blue as the complex forms.
-
Duration: Monitor the reaction by TLC until the starting phthalonitrile is consumed (typically 6-12 hours).
-
Isolation: After cooling, pour the reaction mixture into a beaker and add dilute HCl to precipitate the crude product. Filter the resulting solid.
-
Purification: Wash the solid sequentially with water and methanol until the filtrate is colorless.[5] Dry the product under vacuum. Further purification can be achieved by column chromatography if a substituted, soluble derivative is synthesized.
References
- 1. books.rsc.org [books.rsc.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. US3074958A - Process for preparing metal phthalocyanines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ycmou.ac.in [ycmou.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
- 11. globethesis.com [globethesis.com]
managing reaction temperature for selective synthesis of phthalocyanine isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective synthesis of phthalocyanine isomers, with a focus on managing reaction temperature.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential temperature-related causes and how can I address them?
A1: Low yields in phthalocyanine synthesis can often be attributed to improper reaction temperature.
-
Temperature Too Low: If the reaction temperature is insufficient, the rate of the cyclotetramerization reaction will be slow, leading to incomplete conversion of the starting phthalonitrile derivatives.
-
Temperature Too High: Conversely, excessively high temperatures can cause decomposition of the starting materials or the final phthalocyanine product, as well as promote side reactions, thus reducing the overall yield.
Troubleshooting Steps:
-
Optimize Temperature Range: For many standard phthalocyanine syntheses, a temperature range of 180-220 °C is typical. However, the optimal temperature is highly dependent on the specific solvent and metal salt used. It is recommended to perform small-scale reactions at varying temperatures within and slightly outside this range to identify the optimal condition for your specific system.
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material. This will help you determine if the reaction is proceeding to completion at the chosen temperature.
-
Consider Low-Temperature Methods: For temperature-sensitive substrates, consider alternative low-temperature synthesis methods. Syntheses at temperatures between 0-60 °C have been reported using UV irradiation or activated metals.
Q2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation by controlling the temperature?
A2: The formation of side products is a common issue in phthalocyanine synthesis and is often exacerbated by suboptimal temperature control. High temperatures can lead to the formation of open-chain intermediates, smaller macrocycles, or decomposition products.
Troubleshooting Steps:
-
Reduce Reaction Temperature: If you are operating at the higher end of the typical temperature range (e.g., >200 °C), try lowering the temperature in increments of 10-15 °C. This can often reduce the rate of side reactions more significantly than the rate of the desired phthalocyanine formation.
-
Minimize Reaction Time at High Temperatures: Prolonged exposure to high temperatures increases the likelihood of side product formation. Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed.
-
Solvent Choice: The choice of a high-boiling point solvent is critical for maintaining a stable reaction temperature. Ensure your solvent's boiling point is appropriate for the desired reaction temperature to avoid fluctuations.
Q3: I am struggling to obtain a single, pure isomer. How does reaction temperature influence isomer distribution?
A3: Achieving high selectivity for a single phthalocyanine isomer is a significant synthetic challenge. The final isomer distribution is a result of a complex interplay between kinetic and thermodynamic factors, with temperature being a key determinant.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the isomer that is formed fastest. At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the most stable isomer. Non-statistical distributions of isomers have been observed in room temperature syntheses, suggesting that electronic effects play a significant role under kinetic control.
-
Temperature and Isomer Ratio: While specific quantitative data correlating temperature to the ratio of all possible isomers (C₄h, D₂h, C₂v, Cₛ) is not extensively documented for a wide range of phthalocyanines, the general principle is that temperature can shift the equilibrium between these isomers.
Troubleshooting Steps:
-
Experiment with a Range of Temperatures: To influence the isomer ratio, it is crucial to conduct the synthesis at various temperatures. For instance, comparing the isomer distribution from a reaction at a lower temperature (e.g., 100-120 °C) versus a higher temperature (e.g., 180-200 °C) can reveal whether kinetic or thermodynamic products are favored.
-
Low-Temperature Synthesis for Selectivity: In some cases, low-temperature synthesis (e.g., -20 °C to room temperature) in the presence of a suitable template and base can favor the formation of a single isomer.
-
Focus on Separation: As achieving 100% selectivity in the synthesis is often not feasible, a robust separation strategy is essential. Common techniques include column chromatography (using silica gel or alumina), high-performance liquid chromatography (HPLC), including the use of chiral columns for certain isomers, and fractional crystallization.[1][2]
Frequently Asked Questions (FAQs)
Q4: What is the typical temperature range for phthalocyanine synthesis?
A4: For conventional syntheses starting from phthalonitriles, the reaction temperature is typically in the range of 180-220 °C.[1] However, alternative methods exist that allow for synthesis at much lower temperatures, from 0-60 °C, often employing techniques like UV irradiation or highly reactive metal reagents.[3] Thermo-mechanochemical syntheses have also been reported at temperatures around 120 °C.[4]
Q5: How does the choice of solvent relate to the reaction temperature?
A5: The solvent plays a crucial role in maintaining the desired reaction temperature. High-boiling point solvents such as 1-pentanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and quinoline are commonly used to achieve the necessary high temperatures for the cyclotetramerization reaction. The solvent's boiling point should be higher than the intended reaction temperature to ensure a stable and controlled reaction environment.
Q6: Can microwave irradiation be used to control the reaction temperature and time?
A6: Yes, microwave-assisted synthesis is an effective method for rapid and uniform heating of the reaction mixture. This can lead to significantly reduced reaction times and potentially different product distributions compared to conventional heating. For example, the synthesis of copper phthalocyanine has been achieved with microwave irradiation for 10 minutes at a temperature of 250 °C.
Q7: Does the metal template influence the optimal reaction temperature?
A7: Yes, the choice of metal salt can influence the reaction conditions, including the optimal temperature. Some metal ions, like Cu(II), are known to have a strong templating effect and can promote higher yields.[1] The nature of the metal salt can affect the overall reaction kinetics, which may necessitate adjustments to the reaction temperature to achieve the best results.
Data Presentation
Table 1: General Phthalocyanine Synthesis Parameters
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | 180 - 220 °C | Highly dependent on solvent and reactants.[1] |
| Low-Temperature Synthesis | 0 - 60 °C | Requires specific conditions like UV irradiation.[3] |
| Microwave Synthesis Temp. | ~250 °C | Can significantly reduce reaction time. |
| Solvents | 1-Pentanol, DMF, DMSO, Quinoline | High-boiling point solvents are essential for conventional synthesis. |
| Metal Templates | Zn(OAc)₂, CuCl₂, CoCl₂ | The choice of metal can influence yield and reaction conditions.[1] |
| Base/Catalyst | DBU, Hydroquinone | Often required to facilitate the reaction. |
| Reaction Time | 3 - 24 hours | Varies with temperature and reactants. |
Experimental Protocols
Protocol 1: General Synthesis of a Metal Phthalocyanine (e.g., Zinc Phthalocyanine)
This protocol is a general guideline and may require optimization for specific substituted phthalonitriles.
Materials:
-
Substituted Phthalonitrile (1.0 eq)
-
Zinc Acetate (Zn(OAc)₂) (0.3 eq)
-
1-Pentanol (solvent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Methanol
-
1N HCl
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the substituted phthalonitrile and zinc acetate.
-
Add 1-pentanol as the solvent, ensuring the mixture can be stirred effectively.
-
Add a catalytic amount of DBU (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 138 °C for 1-pentanol) under a nitrogen atmosphere. The formation of the phthalocyanine is often indicated by a color change to deep green or blue.
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add methanol to precipitate the crude product.
-
Filter the precipitate and wash it sequentially with water and methanol.
-
To remove any remaining base and unreacted metal salts, the crude product can be stirred in 1N HCl, filtered, and washed again with water and methanol.
-
Further purification can be achieved by column chromatography on silica gel or alumina.
Protocol 2: Low-Temperature Synthesis of a Metal-Free Phthalocyanine
This protocol is an example of a low-temperature method and may require specific starting materials.
Materials:
-
Phthalonitrile derivative
-
Lithium metal
-
1-Octanol
-
Dilute aqueous acid (e.g., 1N HCl)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve lithium metal in 1-octanol with gentle heating.
-
Cool the lithium octanolate solution to the desired low temperature (e.g., 0 °C or room temperature).
-
Add the phthalonitrile derivative to the solution.
-
Stir the reaction mixture at the low temperature for an extended period (can be several hours to days). Monitor the formation of the lithiated phthalocyanine (Li₂Pc) by UV-Vis spectroscopy.
-
Upon completion, quench the reaction by carefully adding it to a dilute aqueous acid solution.
-
The metal-free phthalocyanine (H₂Pc) will precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water and then with a suitable organic solvent like methanol or acetone to remove impurities.
-
The product can be further purified by chromatography if necessary.
Visualizations
References
Validation & Comparative
A Comparative Guide to 4-Dodecyloxyphthalonitrile and Other Alkoxy-Substituted Phthalonitriles for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Alkoxy-substituted phthalonitriles are pivotal precursors in the synthesis of phthalocyanines, a class of robust and versatile macromolecules with wide-ranging applications in catalysis, sensing, photodynamic therapy, and materials science. The nature of the alkoxy substituent—specifically its chain length, branching, and bulkiness—profoundly influences the physicochemical properties of both the phthalonitrile monomer and the resulting phthalocyanine. This guide provides a comparative analysis of 4-dodecyloxyphthalonitrile against other alkoxy-substituted phthalonitriles, supported by experimental data to aid in the selection of the most suitable precursor for specific research and development needs.
Influence of Alkoxy Substitution on Phthalonitrile Properties
The introduction of alkoxy groups onto the phthalonitrile backbone primarily aims to enhance solubility and processability. Unsubstituted phthalonitriles and their corresponding phthalocyanines are notoriously insoluble in common organic solvents, which severely limits their utility. The attachment of flexible alkyl chains, such as the dodecyloxy group, disrupts intermolecular forces and increases free volume, thereby improving solubility.
Longer, linear alkoxy chains generally lead to better solubility of the phthalocyanine precursors.[1] This enhanced solubility is crucial for solution-based processing techniques and for achieving homogeneous reaction conditions during the synthesis of phthalocyanines and other polymers.
Comparative Data of Alkoxy-Substituted Phthalonitriles
The following table summarizes key properties of this compound and other representative alkoxy-substituted phthalonitriles. The data has been compiled from various sources to provide a clear comparison.
| Property | This compound | 4-Butoxyphthalonitrile | 4-(2-Ethylhexyloxy)phthalonitrile | 3-(2-Butyloctyloxy)phthalonitrile |
| Molecular Formula | C₂₀H₂₈N₂O[2][3] | C₁₂H₁₂N₂O | C₁₆H₂₀N₂O | C₂₀H₂₈N₂O[4] |
| Molecular Weight | 312.46 g/mol [2] | 200.25 g/mol | 256.35 g/mol | 312.46 g/mol [4] |
| Melting Point (°C) | 61.0 - 64.0 | Not explicitly found | Not explicitly found | Not explicitly found |
| Appearance | White to light yellow/orange powder/crystal[2] | Not explicitly found | Not explicitly found | Not explicitly found |
| Purity | >99.0% (GC) | Not specified | Not specified | Not specified |
| Solubility | High solubility in common organic solvents[1] | Soluble in common organic solvents[1] | Soluble in common organic solvents | Soluble in common organic solvents[4] |
| Key Application | Intermediate for phthalocyanine dyes, organic semiconductors, and photovoltaic devices[2] | Precursor for soluble phthalocyanines[1] | Precursor for soluble phthalocyanines | Precursor for regiospecific synthesis of tetrasubstituted phthalocyanines[4] |
Impact on Phthalocyanine and Polymer Properties
The choice of alkoxy-substituted phthalonitrile has a significant downstream effect on the properties of the resulting macromolecules.
Thermal Properties: Phthalonitrile resins are known for their exceptional thermal stability, with glass transition temperatures (Tg) often exceeding 400°C.[5][6] While the alkoxy group is often cleaved during the final curing process of high-temperature thermosets, its presence in the monomer stage aids in processability. For phthalocyanine synthesis, the thermal behavior of the precursor is also important. For instance, a series of dialkoxy-substituted copper phthalocyanine precursors showed that those with longer alkoxy chains were converted to copper phthalocyanine at lower temperatures.[1]
Solubility and Aggregation: The primary benefit of alkoxy substitution is the enhanced solubility of the resulting phthalocyanines. The bulky and flexible alkyl chains prevent the strong π-π stacking that leads to aggregation and insolubility in unsubstituted phthalocyanines.[7] This effect is more pronounced with longer or branched alkyl chains. For example, the use of a bulky, racemically disordered alkoxy substituent like 2-butyloctyloxy not only renders the cyclotetramerization regiospecific but also leads to liquid crystalline self-assembly.[4]
Spectroscopic Properties: The electronic properties of phthalocyanines, particularly the position of the Q-band in their UV-vis spectra, can be influenced by peripheral substituents. While alkoxy groups themselves have a relatively small electronic effect on the Q-band position, they can influence the aggregation state of the phthalocyanine in solution, which in turn affects the observed spectrum.[4][8][9]
Experimental Protocols
General Synthesis of 4-Alkoxy-Substituted Phthalonitriles
A common method for the synthesis of 4-alkoxy-substituted phthalonitriles is the nucleophilic aromatic substitution of a nitro group on 4-nitrophthalonitrile with the corresponding alcohol in the presence of a base.
Example Protocol for 3-(2-Butyloctyloxy)phthalonitrile Synthesis:
-
To a solution of 2-butyl-1-octanol in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Add 3-nitrophthalonitrile to the mixture.
-
Stir the reaction mixture at room temperature for an extended period (e.g., one week).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain the desired 3-(2-butyloctyloxy)phthalonitrile.[4]
Logical Flow of Phthalonitrile Precursor Selection
Caption: Decision workflow for selecting an alkoxy-substituted phthalonitrile precursor.
General Cyclotetramerization to Form Phthalocyanines
The synthesis of phthalocyanines from phthalonitrile precursors is typically achieved by heating the monomer in a high-boiling solvent, often in the presence of a metal salt (for metallophthalocyanines) and a catalytic base.
Example Protocol for Metal-Free Phthalocyanine Synthesis:
-
Dissolve the alkoxy-substituted phthalonitrile in a high-boiling alcohol (e.g., 1-octanol).
-
Add a strong base, such as a lithium alkoxide (e.g., lithium octanolate), under an inert atmosphere (e.g., Argon).
-
Slowly heat the reaction mixture to a temperature around 130°C over a period of a few hours.
-
After the reaction is complete, cool the mixture and hydrolyze the resulting dilithium phthalocyanine.
-
Purify the metal-free phthalocyanine product, often through precipitation and washing or column chromatography.[4]
Experimental Workflow for Phthalocyanine Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of phthalocyanines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00076A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis of substituted phthalocyanines | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
performance of 4-Dodecyloxyphthalonitrile-derived phthalocyanines vs. unsubstituted phthalocyanine
For researchers and professionals in drug development and materials science, the functionalization of phthalocyanine (Pc) macrocycles is a critical strategy for optimizing their performance. This guide provides an objective comparison between unsubstituted phthalocyanine and its counterpart derived from 4-dodecyloxyphthalonitrile, focusing on key performance metrics supported by experimental data. The introduction of long alkyl chains, such as dodecyloxy groups, dramatically enhances the compound's utility, particularly for applications like photodynamic therapy (PDT).
Structural Differences and the Role of Substitution
Unsubstituted phthalocyanines are planar aromatic macrocycles known for their poor solubility in common organic solvents and a strong tendency to form aggregates through π–π stacking.[1] This aggregation significantly quenches their excited states, reducing photophysical and photochemical activity and limiting their practical applications.[1]
To overcome these limitations, bulky substituents are introduced to the periphery of the phthalocyanine ring. The 4-dodecyloxy groups act as steric hindrances, disrupting the planarity and preventing the close association of macrocycles.[1] This strategic substitution not only improves solubility but also preserves the monomeric state in solution, which is essential for optimal performance.[2]
Caption: Structural comparison of unsubstituted vs. 4-dodecyloxy-substituted phthalocyanine.
Performance Comparison: Solubility and Aggregation
The most significant advantage of 4-dodecyloxy substitution is the drastic improvement in solubility. Unsubstituted phthalocyanines are notoriously insoluble in most solvents, whereas their substituted analogues exhibit high solubility in common organic solvents like THF, DMF, and chloroform.[2][3] This enhanced solubility is a direct consequence of the lipophilic dodecyloxy chains and the prevention of aggregation.
In UV-Vis absorption spectroscopy, this difference is clearly observed. Unsubstituted phthalocyanines in solution often display a broad, blue-shifted Q-band, which is characteristic of aggregated species. In contrast, 4-dodecyloxy-substituted phthalocyanines typically show a sharp, intense, and red-shifted Q-band, indicative of a monomeric, non-aggregated state.[3][4]
Photophysical and Photochemical Properties
The prevention of aggregation directly translates to superior photophysical and photochemical performance, which is critical for applications such as PDT, where the generation of singlet oxygen is the primary therapeutic action.
| Property | Unsubstituted Phthalocyanine (e.g., ZnPc) | 4-Dodecyloxy-Substituted Phthalocyanine (e.g., ZnPc derivative) | Reference(s) |
| Solubility | Poor in common organic solvents | High in solvents like THF, DMF, Chloroform | [1][2] |
| Aggregation | High tendency to form π-π stacked aggregates | Monomeric behavior in solution | [1][3] |
| Q-band λmax (in THF/DMF) | ~670 nm (often broad and blue-shifted due to aggregation) | ~680-750 nm (sharp, narrow, and red-shifted) | [4][5] |
| Fluorescence Quantum Yield (ΦF) | Low (quenched by aggregation) | Moderate to High (e.g., ~0.10-0.30) | [2][6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Very low in most media due to aggregation (e.g., <0.1)[7] | High, making it an effective photosensitizer (e.g., ~0.50-0.77) | [7][8] |
Note: Exact values can vary based on the central metal ion, solvent, and specific substitution pattern (peripheral vs. non-peripheral).
The enhanced singlet oxygen quantum yield (ΦΔ) of the substituted phthalocyanine is particularly noteworthy. Aggregation in unsubstituted Pc provides a pathway for non-radiative decay of the excited triplet state, which prevents efficient energy transfer to molecular oxygen to form singlet oxygen. By remaining in a monomeric state, the 4-dodecyloxy derivative maintains a long-lived triplet state, maximizing the production of this cytotoxic species.
Experimental Protocols
Synthesis of Tetra-(4-dodecyloxy)phthalocyanine
The synthesis of tetra-substituted phthalocyanines is typically achieved through the cyclotetramerization of a corresponding substituted phthalonitrile precursor.
-
Precursor Synthesis: 4-Nitrophthalonitrile is reacted with dodecan-1-ol in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent such as DMF. The mixture is heated to allow for nucleophilic aromatic substitution, where the dodecyloxy group displaces the nitro group to yield this compound.[9]
-
Cyclotetramerization: The resulting this compound is heated at high temperatures (e.g., 180-200 °C) in a high-boiling point solvent (like n-pentanol) with a metal salt (e.g., Zn(OAc)₂) and a strong organic base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11]
-
Purification: The crude product is purified extensively using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to isolate the desired substituted metallophthalocyanine.[2]
Caption: General workflow for phthalocyanine synthesis and evaluation.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using 1,3-diphenylisobenzofuran (DPBF) as a chemical quencher is a common protocol for determining ΦΔ.[7][12]
-
Preparation: A solution of the phthalocyanine sample and a reference photosensitizer with a known ΦΔ (e.g., unsubstituted Zinc Phthalocyanine in a non-aggregating solvent like DMF) is prepared in a suitable solvent (e.g., DMSO, DMF) in a quartz cuvette. The initial absorbances of the sample and reference at the irradiation wavelength are matched.
-
DPBF Addition: A stock solution of DPBF is added to the cuvette. DPBF has a characteristic absorption peak at ~415-417 nm.[7]
-
Irradiation: The solution is irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs (e.g., >650 nm), while the absorption spectrum is monitored at fixed time intervals.
-
Data Analysis: The decrease in DPBF absorbance at its maximum is recorded over time. The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation. The ΦΔ of the sample is calculated using the following equation:
ΦΔ (sample) = ΦΔ (std) * (R (sample) / R (std)) * (Iabs (std) / Iabs (sample))
Where:
-
ΦΔ (std) is the singlet oxygen quantum yield of the standard.
-
R is the initial rate of DPBF decomposition, obtained from the slope of the plot of DPBF absorbance vs. time.
-
Iabs is the rate of light absorption by the photosensitizer.[13]
-
Conclusion
The derivatization of phthalocyanines with 4-dodecyloxy side chains represents a significant performance enhancement over their unsubstituted counterparts. The primary benefits—vastly improved solubility and the prevention of aggregation—directly lead to superior photophysical and photochemical properties. For researchers in drug development, particularly in the field of photodynamic therapy, the high singlet oxygen quantum yield of these substituted phthalocyanines makes them far more effective and viable candidates for clinical and industrial applications. The trade-off of a more complex synthesis is overwhelmingly justified by the substantial improvement in functionality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. (PDF) Synthesis of Metallophthalocyanines From [research.amanote.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Alkyl Chain Length on the Properties of Alkoxylated Phthalonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influence of alkyl chain length on the properties of phthalonitrile resins. While direct homologous series data for alkoxylated phthalonitriles is limited in publicly available literature, this document presents key data from a study on phthalonitriles with flexible aliphatic diamine spacers, which serves as a valuable analogue. The principles illustrated are broadly applicable to understanding the structure-property relationships in phthalonitriles with flexible linkages, including alkoxy chains.
The introduction of flexible alkyl chains into the rigid backbone of phthalonitrile monomers is a key strategy to enhance their processability. By lowering the melting point and melt viscosity, these flexible segments expand the processing window, making the resins more amenable to various manufacturing techniques. However, this modification also influences the thermal and mechanical properties of the final cured polymer. Understanding this trade-off is crucial for the rational design of high-performance phthalonitrile-based materials.
Quantitative Data Comparison
The following table summarizes the thermal properties of a series of self-catalytic phthalonitrile monomers (BPAA) with varying aliphatic diamine chain lengths. The data is extracted from a study on these compounds, providing a clear comparison of the effect of the flexible spacer length.
| Property | BPAA-C2 (Ethylenediamine) | BPAA-C3 (Propylenediamine) | BPAA-C6 (Hexamethylenediamine) |
| Glass Transition Temp. (Tg) | 317 °C | 308 °C | 302 °C |
| 5% Weight Loss Temp. (Td5%) | 410.5 °C | 385.2 °C | 352.5 °C |
| Char Yield at 800°C (N2) | 66.8% | 63.5% | 61.3% |
Data sourced from a study on self-catalytic phthalonitrile monomers with aliphatic diamine segments.
Analysis of Trends:
-
Glass Transition Temperature (Tg): A clear trend of decreasing Tg is observed with increasing alkyl chain length. This is attributed to the increased flexibility of the polymer network, which allows for segmental motion at lower temperatures.
-
Thermal Decomposition Temperature (Td5%): The thermal stability of the cured polymer decreases as the aliphatic chain length increases. The longer, more flexible alkyl chains are more susceptible to thermal degradation compared to the rigid aromatic structures.
-
Char Yield: The char yield at high temperatures, an indicator of fire resistance, also decreases with longer alkyl chains. This is consistent with the lower thermal stability of the aliphatic segments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and study the curing behavior of the phthalonitrile monomers.[1]
-
Instrumentation: A differential scanning calorimeter.[1]
-
Procedure:
-
A small amount of the uncured or cured polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[1]
-
An empty sealed aluminum pan is used as a reference.[1]
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The Tg is identified as a step change in the heat flow, while curing and melting are observed as exothermic and endothermic peaks, respectively.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of the cured phthalonitrile resin, including the 5% weight loss temperature (Td5%) and char yield.[1]
-
Instrumentation: A thermogravimetric analyzer.[1]
-
Procedure:
-
A small sample (typically 5-10 mg) of the cured phthalonitrile polymer is placed in an alumina crucible.[1]
-
The sample is heated from ambient temperature to 800°C or 1000°C at a constant heating rate, commonly 10 °C/min.[1]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal stability without oxidative effects. An air or oxygen atmosphere can be used to evaluate thermo-oxidative stability.[1]
-
The weight of the sample is continuously monitored as a function of temperature.[1]
-
The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.[1]
-
Logical Relationship Diagram
The following diagram illustrates the influence of increasing alkyl chain length on the key properties of phthalonitrile resins.
Caption: Logical flow of property changes with increasing alkyl chain length.
References
A Comparative Guide to Peripheral and Non-Peripheral Substitution in Phthalocyanines
For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by substituent positioning on the phthalocyanine macrocycle is critical for designing molecules with tailored properties. This guide provides an objective comparison of peripheral versus non-peripheral substitution, supported by experimental data, to inform the rational design of phthalocyanines for diverse applications, from photodynamic therapy to materials science.
The strategic placement of substituents on the phthalocyanine (Pc) core, either at the peripheral (β) or non-peripheral (α) positions, profoundly influences the molecule's electronic structure, solubility, aggregation behavior, and ultimately, its functional performance. Generally, non-peripheral substitution leads to a more significant red-shift of the Q-band absorption compared to peripheral substitution, a crucial factor for applications requiring near-infrared (NIR) light absorption, such as in vivo imaging and deep-tissue photodynamic therapy (PDT).[1][2][3] Conversely, peripheral substitution can be more effective in mitigating the strong π-π stacking interactions that lead to aggregation, thereby enhancing solubility and photophysical quantum yields in solution.[4][5]
Comparative Analysis of Physicochemical Properties
The following tables summarize key quantitative data from comparative studies on peripherally and non-peripherally substituted phthalocyanines, highlighting the impact of substituent position on their photophysical and electrochemical characteristics.
| Compound Type | Substituent | Position | Q-band λmax (nm) in THF | Molar Extinction Coefficient (log ε) | Reference |
| Metal-free Pc | Octakis(dodecyl) | Non-peripheral | 725, 694, 661, 634 | 5.06, 5.04, 4.61, 4.48 | [2] |
| Metal-free Pc | Octakis(dodecyl) | Peripheral | 704, 668, 639, 607 | 4.95, 4.97, 4.54, 4.43 | [2] |
| Zinc Pc | Octakis(dodecyl) | Non-peripheral | 698 | 5.38 | [2] |
| Zinc Pc | Octakis(dodecyl) | Peripheral | 679 | 5.37 | [2] |
| Copper Pc | Octa(hexylsulfanyl) | Non-peripheral | 788 | - | [3][6] |
| Copper Pc | Octa(hexylsulfanyl) | Peripheral | 699 | - | [3][6] |
Table 1: Comparison of UV-Vis Spectroscopic Data. Non-peripheral substitution consistently results in a bathochromic (red) shift of the main Q-band absorption compared to peripheral substitution with the same substituents.
| Compound Type | Substituent | Position | First Oxidation (V vs. Fc/Fc+) | First Reduction (V vs. Fc/Fc+) | HOMO-LUMO Gap (eV) | Reference |
| Metal-free Pc | Octakis(dodecyl) | Non-peripheral | 0.172 | -1.418 | 1.590 | [2] |
| Metal-free Pc | Octakis(dodecyl) | Peripheral | 0.172 | -1.390 | 1.562 | [2] |
| Zinc Pc | Octakis(dodecyl) | Non-peripheral | 0.287 | -1.387 | 1.674 | [2] |
| Zinc Pc | Octakis(dodecyl) | Peripheral | 0.284 | -1.373 | 1.657 | [2] |
| Copper Pc | Octa(hexylsulfanyl) | Non-peripheral | 0.40 | -1.02 | 1.42 | [6] |
| Copper Pc | Octa(hexylsulfanyl) | Peripheral | 0.51 | -1.05 | 1.56 | [6] |
Table 2: Comparison of Electrochemical Data. The HOMO-LUMO gap, a key indicator of molecular reactivity and electronic properties, is also modulated by the substitution pattern. Non-peripherally substituted phthalocyanines often exhibit a smaller HOMO-LUMO gap.[6]
| Compound Type | Substituent | Position | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Zinc Pc | Tetra-(pyrazoline-fused) | Non-peripheral | - | DMSO | [7] |
| Zinc Pc | Tetra-(pyrazoline-fused) | Peripheral | Higher than non-peripheral | DMSO | [7] |
| Zinc Pc | Tetra-(quaternized pyridinium) | Non-peripheral | 0.60 | DMSO | |
| Zinc Pc | Tetra-(quaternized pyridinium) | Peripheral | 0.79 | DMSO |
Table 3: Comparison of Photochemical Properties. For applications in photodynamic therapy, the efficiency of singlet oxygen generation is paramount. Studies have shown that peripherally substituted phthalocyanines can exhibit higher singlet oxygen quantum yields.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols for the synthesis and characterization of peripherally and non-peripherally substituted phthalocyanines.
Synthesis of Substituted Phthalonitriles
The synthesis of phthalocyanines typically proceeds via the cyclotetramerization of the corresponding phthalonitrile precursors.
-
For Peripherally Substituted Phthalonitriles (e.g., 4,5-disubstituted): These are commonly synthesized from a catechol derivative. The catechol is first converted to the corresponding dicyanobenzene derivative. For example, 4,5-bis(dodecyl)phthalonitrile can be prepared from 1,2-dibromo-4,5-bis(dodecyl)benzene via a Rosenmund-von Braun reaction using CuCN in a high-boiling solvent like DMF or NMP.
-
For Non-Peripherally Substituted Phthalonitriles (e.g., 3,6-disubstituted): The synthesis often starts from a different precursor, such as a substituted o-xylene or phthalic anhydride. For instance, 3,6-bis(dodecyl)phthalonitrile synthesis can be achieved through a multi-step process starting from a commercially available substituted benzene derivative, which is then converted to the phthalonitrile.[2]
Cyclotetramerization to Phthalocyanines
The formation of the phthalocyanine macrocycle is achieved by heating the precursor phthalonitrile, often in the presence of a metal salt (for metallophthalocyanines) and a catalytic base in a high-boiling solvent.
-
Metal-free Phthalocyanines: The phthalonitrile derivative is heated in a high-boiling alcohol (e.g., pentanol) with a strong base such as lithium pentoxide, followed by acidic workup.[2]
-
Metallophthalocyanines: The phthalonitrile is refluxed with a metal salt (e.g., Zn(OAc)₂, CuCl₂) in a high-boiling solvent like dimethylaminoethanol (DMAE) or in the presence of a strong, non-coordinating base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] Purification is typically performed using column chromatography on silica gel.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of singlet oxygen generation is a critical parameter for photosensitizers in PDT. A common method for its determination is through the chemical quenching of a singlet oxygen scavenger.
-
Selection of Scavenger and Standard: 1,3-Diphenylisobenzofuran (DPBF) is a widely used scavenger that reacts with singlet oxygen, leading to a decrease in its characteristic absorption. An optically matched solution of a standard photosensitizer with a known ΦΔ (e.g., unsubstituted zinc phthalocyanine) in the same solvent is used for comparison.
-
Experimental Setup: A solution containing the sample phthalocyanine and DPBF is irradiated with monochromatic light at a wavelength where the phthalocyanine absorbs but the scavenger does not. The decrease in the absorption of DPBF at its maximum wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
where ΦΔ_std is the singlet oxygen quantum yield of the standard, k is the DPBF photobleaching rate constant, and I_abs is the rate of light absorption by the photosensitizer.
Visualizing the Structure-Property Relationship and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed.
Caption: Influence of substituent position on phthalocyanine properties.
Caption: Experimental workflow for comparative phthalocyanine studies.
References
- 1. Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. α-Substituted phthalocyanines based on metal-induced H- or J-type aggregation for silver and palladium ions: synthesis, fluorescence, and antimicrobial and antioxidant properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 4-Dodecyloxyphthalonitrile-Derived Compounds by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common mass spectrometry (MS) techniques for the structural validation of 4-dodecyloxyphthalonitrile and its derivatives. The selection of an appropriate ionization method is critical for obtaining comprehensive structural information, and this document outlines the relative strengths and expected outcomes of Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
Comparison of Ionization Techniques
The choice of ionization technique significantly influences the resulting mass spectrum, particularly the extent of fragmentation versus the abundance of the molecular ion. For a molecule like this compound (C₂₀H₂₈N₂O, MW: 312.45), which possesses a long alkyl chain, an ether linkage, and an aromatic core, different ionization methods will yield complementary structural data.
| Ionization Technique | Principle | Expected Molecular Ion (M) | Key Fragmentation Pathways | Best For |
| GC-MS (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Often weak or absent [M]•⁺ at m/z 312 | - α-cleavage of the ether bond. - Benzylic cleavage leading to a tropylium ion (m/z 91). - Sequential loss of CH₂ units from the dodecyl chain (fragments separated by 14 Da). | Detailed structural elucidation and isomer differentiation. |
| ESI-MS | A high voltage creates a fine spray of charged droplets, leading to "soft" ionization of the analyte in solution. | Strong [M+H]⁺ at m/z 313 or [M+Na]⁺ at m/z 335. | Minimal in-source fragmentation. Tandem MS (MS/MS) is required to induce and analyze fragmentation. | Accurate molecular weight determination and analysis of complex mixtures. |
| MALDI-TOF MS | Analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. | Prominent [M+H]⁺ at m/z 313 or [M+Na]⁺ at m/z 335. | Generally low fragmentation, but some metastable decay can occur. | High-throughput analysis and characterization of larger derivatives or reaction products. |
Predicted Fragmentation Patterns
The structural features of this compound suggest several likely fragmentation pathways that can be used for its identification and the characterization of its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Under the high-energy conditions of EI, expect extensive fragmentation. The long dodecyl chain is susceptible to cleavage, and the ether linkage provides a key fragmentation point.
Table 1: Predicted Major Fragments for this compound in GC-MS (EI)
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 312 | [C₂₀H₂₈N₂O]•⁺ | Molecular Ion |
| 170 | [C₁₂H₂₂O]•⁺ | Cleavage of the C-O bond of the ether |
| 144 | [C₈H₄N₂O]•⁺ | Cleavage of the O-dodecyl bond |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the aromatic ring |
| 57 | [C₄H₉]⁺ | Fragment from the dodecyl chain |
| 43 | [C₃H₇]⁺ | Fragment from the dodecyl chain |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
In ESI-MS, the protonated molecule [M+H]⁺ is typically the base peak. To obtain structural information, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the selected precursor ion.
Table 2: Predicted Major Fragments for this compound in ESI-MS/MS of [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation |
| 313 | 145 | 168 (C₁₂H₂₄) | Loss of the dodecyl chain as dodecene |
| 313 | 129 | 184 (C₁₂H₂₄O) | Loss of the dodecyloxy group |
Experimental Protocols
GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a solvent like methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and water, often with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source. Direct infusion is also an option for pure samples.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
MS/MS: If fragmentation data is desired, perform collision-induced dissociation (CID) on the precursor ion (m/z 313).
-
MALDI-TOF MS Analysis
-
Sample Preparation:
-
Matrix Selection: A common matrix for small aromatic molecules is α-cyano-4-hydroxycinnamic acid (CHCA).
-
Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Sample-Matrix Mixture: Mix the sample solution (typically 1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm) with laser energy optimized to obtain good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: m/z 100-1000.
-
Visualization of Analytical Workflows
Caption: Workflow for the mass spectrometric analysis of this compound derivatives.
Caption: Predicted fragmentation pathways for this compound.
A Comparative Guide to the Electrochemical Properties of Phthalocyanines: 4-Dodecyloxyphthalonitrile vs. Other Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of phthalocyanines synthesized from 4-dodecyloxyphthalonitrile and other common precursors. The performance of these complex macrocycles is critical in applications ranging from electrocatalysis and sensors to photodynamic therapy and molecular electronics.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes influential pathways to aid in the selection and design of phthalocyanines with tailored electrochemical characteristics.
Introduction to Phthalocyanine Electrochemistry
Phthalocyanines (Pcs) are robust aromatic macrocycles whose electrochemical behavior can be finely tuned through chemical modification.[1][2] Two primary strategies for this tuning are the introduction of substituents on the periphery or non-peripheral positions of the Pc ring and the chelation of different metal ions in the central cavity.[1][2] The electronic nature and spatial arrangement of these substituents, derived from their phthalonitrile precursors, directly impact the redox potentials and electron transfer kinetics of the resulting phthalocyanine complex.[4][5] This guide focuses on the influence of the long-chain alkoxy substituent from this compound compared to other precursor functionalities.
Comparative Electrochemical Data
The electrochemical properties of phthalocyanines are typically investigated using cyclic voltammetry (CV), which reveals the potentials at which the molecule undergoes oxidation and reduction.[6] The position of the substituent on the phthalocyanine ring—peripheral (positions 2, 3, 9, 10, 16, 17, 23, 24) versus non-peripheral (positions 1, 4, 8, 11, 15, 18, 22, 25)—has a significant effect on these redox processes.[7][8]
The following tables summarize the formal redox potentials (E°′) for various metal-free and metallophthalocyanines, highlighting the differences between peripherally and non-peripherally substituted compounds. Dodecyl groups are used as a close proxy for dodecyloxy groups, as they exhibit similar long-chain alkyl effects.
Table 1: Comparison of Redox Potentials (E°′ in Volts vs. Fc+/Fc) for Peripherally vs. Non-Peripherally Octakis(dodecyl)-Substituted Phthalocyanines in THF.
| Compound | M | Substitution | Wave I (Oxidation) | Wave II (Reduction) | Wave III (Reduction) | Reference |
| np-Pc(C₁₂H₂₅)₈ | 2H | Non-Peripheral | +0.363 | -1.800 | -2.133 | [7] |
| p-Pc(C₁₂H₂₅)₈ | 2H | Peripheral | +0.473 | -1.772 | -1.853 | [7] |
| np-ZnPc(C₁₂H₂₅)₈ | Zn | Non-Peripheral | +0.222 | -1.985 | -2.261 | [7] |
| p-ZnPc(C₁₂H₂₅)₈ | Zn | Peripheral | +0.337 | -2.025 | -2.103 | [7] |
| p-MgPc(C₁₂H₂₅)₈ | Mg | Peripheral | +0.211 | -2.170 | -2.253 | [7] |
Data extracted from a study on octakis(dodecyl)phthalocyanines, which serve as a structural analogue for dodecyloxy-substituted phthalocyanines.[7]
Table 2: Influence of Various Peripheral Substituents on the Redox Potentials of Cobalt Phthalocyanines (CoPc).
| Precursor Phthalonitrile Substituent (X) | Resulting CoPc(X)₄ Complex | Co(II)/Co(I) Potential (V) | Co(III)/Co(II) Potential (V) | Medium | Reference |
| 4-tert-butyl | CoPc(t-Bu)₄ | -0.85 | 0.25 | Pyridine/DMSO | [5] |
| 4-amino | CoPc(NH₂)₄ | -0.90 | 0.10 | DMSO | [5] |
| 4-nitro | CoPc(NO₂)₄ | -0.42 | 0.65 | Pyridine/DMSO | [5] |
| 4-sulfo | CoPc(SO₃H)₄ | -0.65 | 0.40 | Water | [5] |
| 4,5-dicarboxylic acid | CoPc(COOH)₈ | -0.58 | 0.55 | Water | [9] |
Note: Potentials are often reported versus different reference electrodes and in various solvents, making direct comparisons complex. The general trend of electron-donating vs. electron-withdrawing effects is the key takeaway.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the comparative assessment of phthalocyanine properties.
This protocol is a generalized method for the cyclotetramerization of a substituted phthalonitrile, such as this compound, to yield a peripherally substituted phthalocyanine.
-
Precursor Synthesis: this compound is typically synthesized from a precursor like 4-nitrophthalonitrile by nucleophilic substitution with dodecan-1-ol in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.
-
Cyclotetramerization (Metal-Free): The this compound precursor is heated (e.g., at 140-160 °C) in a high-boiling point solvent such as dimethylaminoethanol (DMAE) with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7] The reaction proceeds for several hours to yield the metal-free phthalocyanine.
-
Cyclotetramerization (Metallophthalocyanine): To synthesize a metallophthalocyanine directly, a metal salt (e.g., Zn(OAc)₂, CoCl₂) is added to the reaction mixture of the phthalonitrile precursor in a suitable solvent (e.g., pentan-1-ol, DMAE) and heated under reflux.[7][8]
-
Purification: The crude product is typically purified by precipitation in a solvent like methanol, followed by washing. Further purification is achieved through column chromatography on silica gel, using a solvent gradient (e.g., hexane/THF) to elute the desired product.[10]
Cyclic voltammetry is performed to determine the redox potentials of the synthesized phthalocyanines.
-
Electrolyte Preparation: A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), is prepared in a dry, non-aqueous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or o-dichlorobenzene.[11]
-
Working Solution: The purified phthalocyanine is dissolved in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[12][13]
-
Measurement: The solution is deaerated by bubbling with an inert gas (e.g., argon) for 10-15 minutes. The cyclic voltammogram is then recorded by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).[12]
-
Internal Reference: The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for referencing the potentials, as its potential is less dependent on the solvent.[7]
Visualization of Synthetic and Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed.
Caption: Workflow from precursor to electrochemical properties.
Caption: Influence of substituent position on properties.
Discussion and Conclusion
The choice of phthalonitrile precursor profoundly dictates the electrochemical characteristics of the resulting phthalocyanine.
-
Effect of Alkoxy/Alkyl Chains (e.g., from this compound): Long alkyl or alkoxy chains like dodecyloxy primarily enhance the solubility of the phthalocyanine in organic solvents.[7][8] This is a critical practical advantage for processing and electrochemical measurements. Peripherally substituted phthalocyanines with these groups often show redox potentials that are shifted to more positive values compared to their non-peripheral counterparts, indicating that oxidizing the macrocycle is more difficult.[7]
-
Peripheral vs. Non-Peripheral Substitution: The position of the substituent is a key determinant of the electrochemical properties. Non-peripheral substituents are in closer proximity to the 18 π-electron core of the phthalocyanine, leading to a more direct electronic influence.[7] This often results in red-shifted Q-band absorptions and lower oxidation potentials compared to peripherally substituted isomers.[7][8] Furthermore, peripherally substituted Pcs are more prone to dimerization upon oxidation, which introduces additional features in their cyclic voltammograms.[7][8]
-
Electron-Donating vs. Electron-Withdrawing Groups: As shown in Table 2, the electronic nature of the substituent has a predictable effect. Electron-donating groups (e.g., -NH₂, -OR) make the Pc ring easier to oxidize (less positive potential), while electron-withdrawing groups (e.g., -NO₂, -CN) make it more difficult to oxidize (more positive potential).[4][5] This principle allows for the rational design of phthalocyanines for specific applications, such as tuning the redox potential of a central metal like cobalt to optimize its catalytic activity for a particular reaction.[5][9]
References
- 1. The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
synthetic accessibility of 4-Dodecyloxyphthalonitrile compared to other substituted phthalonitriles
The synthetic accessibility of a molecule is a critical consideration for researchers in materials science and drug discovery, directly impacting the feasibility and cost-effectiveness of their work. This guide provides a detailed comparison of the synthetic accessibility of 4-dodecyloxyphthalonitrile, a key precursor for phthalocyanines with applications in photodynamic therapy and advanced materials, against other substituted phthalonitriles. The analysis focuses on common synthetic routes, reaction yields, starting material costs, and overall process efficiency.
Executive Summary
This compound exhibits high synthetic accessibility, primarily through two efficient and well-established chemical transformations: the Williamson ether synthesis and the nucleophilic aromatic substitution (SNAr). Both methods generally provide high yields and utilize readily available starting materials. In comparison, the synthesis of other substituted phthalonitriles, such as 4-alkyl and 4-aryl derivatives, often involves more complex and sensitive organometallic reactions like Negishi and Suzuki couplings. While these methods are powerful, they can require more stringent reaction conditions and employ costly catalysts, potentially lowering their overall accessibility for some laboratories.
Comparison of Synthetic Routes
The primary methods for synthesizing various classes of 4-substituted phthalonitriles are outlined below, with a focus on reaction yields and conditions.
4-Alkoxyphthalonitriles: The Case of this compound
1. Williamson Ether Synthesis: This classical method involves the O-alkylation of a phenol, in this case, 4-hydroxyphthalonitrile, with an alkyl halide (dodecyl bromide) in the presence of a base. This SN2 reaction is known for its reliability and generally high yields, often exceeding 80-95%.[1]
2. Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a highly activated aromatic ring, such as in 4-nitrophthalonitrile, where the nitro group is displaced by a nucleophile. The reaction with sodium dodecanoxide (formed from 1-dodecanol and a base) is expected to proceed with high efficiency, with reported yields for similar reactions being in the range of 85-98%.[2]
4-Alkylphthalonitriles
Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide is a powerful tool for forming C-C bonds.[3] For the synthesis of 4-alkylphthalonitriles, this would typically involve the reaction of an alkylzinc halide with a 4-halophthalonitrile (e.g., 4-bromophthalonitrile). While effective, the yields can be variable (61-92%) and the organozinc reagents are sensitive to air and moisture.[4]
4-Arylphthalonitriles
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (e.g., phenylboronic acid) and an organic halide.[5] This method is widely used for the synthesis of biaryl compounds and can be applied to produce 4-arylphthalonitriles from 4-halophthalonitriles. Yields for Suzuki couplings are generally good to excellent (often exceeding 80%), but the cost of the palladium catalyst and ligands can be a significant factor.[5][6]
Data Presentation: A Comparative Analysis
The following tables summarize the key parameters for the synthesis of this compound and other representative substituted phthalonitriles.
Table 1: Comparison of Synthetic Routes and Yields
| Phthalonitrile Derivative | Synthetic Method | Starting Materials | Typical Yield (%) | Key Considerations |
| This compound | Williamson Ether Synthesis | 4-Hydroxyphthalonitrile, Dodecyl bromide | 80-95[1] | Simple, robust, and high-yielding. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Nitrophthalonitrile, 1-Dodecanol | 85-98[2] | High yields, requires a strongly activated substrate. | |
| 4-Alkylphthalonitrile | Negishi Coupling | 4-Halophthalonitrile, Alkylzinc halide | 61-92[4] | Moisture-sensitive reagents, requires inert atmosphere. |
| 4-Arylphthalonitrile | Suzuki Coupling | 4-Halophthalonitrile, Arylboronic acid | 70-97[5][6] | Requires expensive palladium catalyst and ligands. |
Table 2: Estimated Cost of Starting Materials (per gram)
| Starting Material | Typical Price (USD/g) | Supplier/Source |
| 4-Hydroxyphthalonitrile | ~ $2.80 | ChemicalBook[7] |
| 4-Nitrophthalonitrile | ~ $0.18 - $14.00 | Thermo Scientific, Kaival Impex[8] |
| Dodecyl bromide | Varies | Cenmed Enterprises, Made-in-China.com[9][10] |
| 1-Dodecanol | ~ $0.12 - $0.24 | Chem-Impex |
| 4-Bromophthalonitrile | ~ $95.00 | CP Lab Safety[3] |
| 4-Iodophthalonitrile | ~ $167.00 | Sigma-Aldrich |
| Alkylzinc chloride solution (2.0M in THF) | ~ $10.62/mL | Sigma-Aldrich |
| Phenylboronic acid | ~ $0.19 - $4.40 | IndiaMART, Sigma-Aldrich[8] |
| Tetrakis(triphenylphosphine)palladium(0) | ~ $42.00 - $900.00 | Strem, Omkar Lab[8][11] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | ~ $81.50 | Sigma-Aldrich |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Hydroxyphthalonitrile
-
Dodecyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxyphthalonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dodecyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or column chromatography.
Synthesis of 4-Arylphthalonitrile via Suzuki Coupling
Materials:
-
4-Bromophthalonitrile
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
Procedure:
-
In a round-bottom flask, combine 4-bromophthalonitrile (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a catalytic amount of Pd(PPh₃)₄ (1-5 mol%).
-
Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Accessibility Workflow
The following diagram illustrates a logical workflow for assessing the synthetic accessibility of a target substituted phthalonitrile.
Caption: Workflow for Assessing Synthetic Accessibility.
The diagram below illustrates the general synthetic pathways discussed for different classes of substituted phthalonitriles.
Caption: Synthetic Pathways to Substituted Phthalonitriles.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. indiamart.com [indiamart.com]
- 9. 72287-26-4 Cas No. | Pd(dppf)Cl2 | Apollo [store.apolloscientific.co.uk]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. strem.com [strem.com]
The Influence of Peripheral Groups on the Optical Properties of Phthalocyanines: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure and optical properties of phthalocyanines is paramount for their application in diverse fields such as photodynamic therapy, optical limiting, and materials science. This guide provides a comparative analysis of how different peripheral groups attached to the phthalocyanine macrocycle modulate its key optical characteristics, supported by experimental data and detailed methodologies.
The substitution of peripheral hydrogen atoms on the phthalocyanine ring with various functional groups offers a powerful strategy to fine-tune its electronic and, consequently, its optical properties. These modifications can lead to significant shifts in absorption and emission wavelengths, alter fluorescence quantum yields, and influence excited-state dynamics. This guide will delve into the effects of electron-donating, electron-withdrawing, and sterically bulky peripheral groups on the optical behavior of phthalocyanines.
Comparative Analysis of Optical Properties
The introduction of different peripheral substituents induces noticeable changes in the UV-Vis absorption and fluorescence emission spectra of phthalocyanines. The most prominent features in the electronic absorption spectrum of a phthalocyanine are the intense Soret band (or B band) in the near-UV region (around 300-400 nm) and the characteristic Q-band in the visible/near-infrared region (600-750 nm)[1]. The Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is particularly sensitive to structural modifications[1].
| Peripheral Group Type | Substituent Example | Position | Central Metal | Solvent | Q-band λmax (nm) | Fluorescence λem (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Unsubstituted | -H | - | Zn | DMSO | 675 | 682 | 0.20 | [2] |
| Electron-Donating | -O(n-C8H17) (Octyloxy) | Non-peripheral | Zn | Toluene | 704 | - | - | [3] |
| Electron-Donating | -OPh-OPh-Br (Phenoxy-phenoxy-bromo) | Peripheral | Zn | DMSO | 690 | 690 | 0.55 | [4] |
| Electron-Withdrawing | -F (Fluoro) | Peripheral | Zn | - | - | - | - | [5] |
| Electron-Withdrawing | -Cl (Chloro) | Peripheral | Cu | - | - | - | - | [6] |
| Electron-Withdrawing | -CN (Cyano) | Peripheral | Fe | - | Red-shifted vs FePc | - | - | [7] |
| Bulky Group | -t-butyl | Peripheral | Zn | - | - | - | - |
Note: The table presents a selection of data from various sources to illustrate the general trends. Direct comparison should be made with caution due to variations in experimental conditions.
Electron-donating groups , such as alkoxy and phenoxy moieties, generally cause a red-shift (bathochromic shift) in the Q-band absorption[3][8]. This is attributed to the destabilization of the HOMO energy level, leading to a smaller HOMO-LUMO energy gap. For instance, non-peripherally substituted zinc phthalocyanine with octyloxy groups shows a significant red-shift in its Q-band compared to the unsubstituted analogue[3].
Conversely, electron-withdrawing groups , like halogens (fluoro, chloro) and cyano groups, tend to cause a blue-shift (hypsochromic shift) or a smaller red-shift of the Q-band[5][6][7][9]. These groups stabilize the HOMO level, thereby increasing the HOMO-LUMO gap. The introduction of eight cyano groups, a strong electron-withdrawing substituent, at the peripheral positions of an iron phthalocyanine results in a red-shift of the Q-band, which is attributed to a smaller energy gap compared to the unsubstituted counterpart, though the mechanism is more complex[7].
Sterically bulky groups , such as tert-butyl, are often introduced to prevent aggregation of phthalocyanine molecules in solution. Aggregation can significantly alter the optical properties, often leading to a blue-shift and broadening of the Q-band, and quenching of fluorescence. By inhibiting aggregation, bulky groups help to maintain the desirable monomeric optical properties of the phthalocyanine.
Experimental Protocols
Accurate and reproducible measurement of optical properties is crucial for comparative analysis. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficients (ε).
Methodology: [1]
-
Solvent Selection: Choose a high-purity solvent in which the phthalocyanine is readily soluble and which is transparent in the wavelength range of interest (typically 250-800 nm). Common solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).
-
Preparation of Stock Solution: Accurately weigh a small amount of the phthalocyanine sample and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M. The absorbance values at the Q-band maximum should ideally be between 0.5 and 1.5 for optimal accuracy.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for any solvent absorption and instrumental drift.
-
Sample Measurement: Record the absorption spectrum of each diluted phthalocyanine solution against the solvent reference.
-
Data Analysis: Identify the λmax for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the emission properties of the phthalocyanine. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
Methodology (Relative Method): [10][11][12]
-
Standard Selection: Choose a standard fluorophore with a known and stable quantum yield that absorbs and emits in a similar spectral region as the phthalocyanine sample. Unsubstituted zinc phthalocyanine (ZnPc) in DMSO (ΦF = 0.20) is a common standard for phthalocyanine measurements[2].
-
Preparation of Solutions: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all prepared solutions.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the standard and the sample. The excitation wavelength should be one where both have significant absorbance.
-
Data Analysis:
-
Correct the emission spectra for the instrumental response.
-
Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Femtosecond Transient Absorption Spectroscopy
This technique allows for the investigation of the dynamics of excited states on ultrafast timescales, providing information on processes like intersystem crossing and internal conversion.
Methodology: [13][14][15][16][17]
-
Laser Setup: A typical setup consists of a femtosecond laser system (e.g., Ti:Sapphire laser) that generates ultrashort pulses. The output is split into a pump beam and a probe beam.
-
Pump Beam: The pump beam, with a specific wavelength, excites the sample to a higher electronic state.
-
Probe Beam: The probe beam, often a white-light continuum generated by focusing a portion of the laser output into a nonlinear medium, passes through the excited sample.
-
Delay Stage: The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized delay stage in the path of one of the beams.
-
Detection: The transmitted or absorbed probe light is detected by a spectrometer.
-
Data Acquisition: The change in absorbance of the sample as a function of wavelength and time delay between the pump and probe pulses is recorded. This provides a three-dimensional map of the transient absorption dynamics.
-
Data Analysis: The transient absorption spectra are analyzed to identify the lifetimes of different excited states and to elucidate the pathways of excited-state relaxation.
Visualization of Structure-Property Relationships
The effect of peripheral substituents on the optical properties of phthalocyanines can be conceptually understood by their influence on the frontier molecular orbitals (HOMO and LUMO). The following diagram illustrates this relationship.
Caption: Influence of peripheral groups on phthalocyanine optical properties.
This guide provides a foundational understanding of how peripheral group modifications can be used to systematically tune the optical properties of phthalocyanines. For researchers in drug development and materials science, this knowledge is critical for designing next-generation photosensitizers and functional materials with tailored photophysical characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Methods of Experimental Physics (MXP) - S13FluorescentLifeTimeoftheSingletState [sites.google.com]
- 4. Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety: comparative photochemical and photophysical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octafluoro-Substituted Phthalocyanines of Zinc, Cobalt, and Vanadyl: Single Crystal Structure, Spectral Study and Oriented Thin Films | MDPI [mdpi.com]
- 6. Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in chemistry of phthalocyanines bearing electron-withdrawing halogen, nitro and N-substituted imide functional groups and prospects for their practical application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jasco-global.com [jasco-global.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 14. nathan.instras.com [nathan.instras.com]
- 15. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 16. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]
- 17. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
A Comparative Guide to the Performance of Alkoxy-Phthalocyanine-Based Chemiresistive Sensors
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Substituted Phthalocyanine-Based Gas Sensors
The performance of a chemiresistive sensor is determined by several key parameters, including its sensitivity, limit of detection (LOD), and response and recovery times. The following table summarizes the performance of various substituted metallophthalocyanine-based sensors for the detection of different gaseous analytes. It is important to note that the performance is highly dependent on the specific substituent, the central metal ion, the morphology of the sensing film, and the operating conditions.
| Phthalocyanine Derivative | Central Metal | Target Analyte | Sensitivity | Limit of Detection (LOD) | Response Time | Recovery Time | Reference |
| Tetra-α-(4-trifluoromethylphenoxy)phthalocyanine/rGO | Co | H₂S | 46.58 (to 1 ppm) | 11.6 ppb | 600 s | 50 s | [1][2] |
| Co[Pc(β-OPhCF₃)₄] | Co | NO₂ | - | 3 ppb | - | - | [3] |
| Co[Pc(β-OPhCF₃)₄] | Co | NH₃ | - | 420 ppb | - | - | [3] |
| Co[Pc(β-OPhCF₃)₄] | Co | H₂S | - | 100 ppb | - | - | [3] |
| Octachlorinated Phthalocyanine (ZnPcCl₈) | Zn | NH₃ | 45.3% (to 10 ppm) | - | - | - | [4] |
| Octachlorinated Phthalocyanine (CoPcCl₈) | Co | H₂S | - | 0.3 ppm | - | - | [4] |
| Tetrafluorosubstituted Phthalocyanine (CoPcF₄-p) | Co | NH₃ | - | 0.01 ppm | - | 215 s | [4][5] |
| Tetrafluorosubstituted Phthalocyanine (VOPcF₄-p) | VO | NH₃ | - | 0.04 ppm | - | 270 s | [4][5] |
Disclaimer: The data presented is compiled from different studies with varying experimental conditions. A direct comparison should be made with caution. The performance of a 4-dodecyloxyphthalonitrile-based sensor would likely be influenced by the long alkyl chain, which could affect film morphology and analyte diffusion.
Experimental Protocols
The evaluation of chemiresistive gas sensors based on substituted phthalocyanines typically follows a standardized experimental procedure. The goal is to measure the change in electrical resistance of the sensor material upon exposure to a target analyte gas.
1. Sensor Fabrication:
-
Substrate Preparation: Interdigitated electrodes (IDEs) on a suitable substrate (e.g., silicon, glass, or a flexible polymer) are commonly used. The IDEs are typically made of gold or platinum.
-
Film Deposition: A thin film of the substituted phthalocyanine is deposited onto the IDEs. Common deposition techniques include:
-
Spin-coating: A solution of the phthalocyanine derivative is dispensed onto the substrate, which is then spun at high speed to create a uniform film. The solubility imparted by alkoxy substituents is advantageous for this method.
-
Vapor Deposition: In an ultra-high vacuum chamber, the phthalocyanine material is sublimated and deposited onto the substrate. This method allows for precise control over film thickness and morphology.[6]
-
2. Gas Sensing Measurements:
-
Test Chamber: The fabricated sensor is placed in a sealed gas test chamber equipped with gas inlets and outlets, as well as electrical feedthroughs.[7]
-
Gas Delivery System: Mass flow controllers are used to precisely control the flow rate of a carrier gas (e.g., synthetic air or nitrogen) and the target analyte gas. This allows for the generation of specific analyte concentrations.
-
Electrical Measurement: A source measure unit (SMU) or a similar instrument is used to apply a constant voltage across the IDEs and continuously monitor the current, from which the resistance of the phthalocyanine film is calculated.
-
Testing Sequence:
-
Baseline Stabilization: The sensor is first exposed to a flow of the pure carrier gas until a stable baseline resistance is established.
-
Analyte Exposure: The sensor is then exposed to a specific concentration of the target analyte gas for a defined period. The change in resistance is recorded.
-
Recovery: The sensor is again exposed to the pure carrier gas to allow the resistance to return to its baseline value.
-
Data Analysis: The sensor response is typically calculated as the relative change in resistance ((R_gas - R_air) / R_air) or current. Response and recovery times are often defined as the time taken to reach 90% of the final signal change.
-
Mandatory Visualizations
Synthesis of Tetra-alkoxy-substituted Metallophthalocyanine:
The synthesis of a tetra-alkoxy-substituted metallophthalocyanine typically involves the cyclotetramerization of the corresponding 4-alkoxyphthalonitrile in the presence of a metal salt. The alkoxy groups enhance the solubility of the resulting phthalocyanine, facilitating its processing for sensor fabrication.
Experimental Workflow for Chemiresistive Gas Sensing:
The following diagram illustrates the typical workflow for evaluating the performance of a chemiresistive gas sensor.
References
validation of theoretical models for 4-Dodecyloxyphthalonitrile through experimental data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical models and experimental data for 4-Dodecyloxyphthalonitrile, a key intermediate in the synthesis of phthalocyanines with applications in materials science and photodynamic therapy. Due to a lack of comprehensive experimental studies directly validating theoretical models for this specific molecule in the public domain, this guide leverages data from closely related alkoxy-substituted phthalonitriles to provide a robust framework for its characterization and validation.
Physicochemical and Computational Properties
Theoretical models, primarily based on Density Functional Theory (DFT), provide valuable insights into the molecular properties of this compound. These computational predictions can be benchmarked against known experimental data and trends observed in analogous compounds.
Table 1: Comparison of Theoretical and Experimental Data for this compound and Related Compounds
| Property | Theoretical Value (this compound) | Experimental Value (this compound) | Experimental Value (Analogous Alkoxy-Phthalonitriles) |
| Molecular Formula | C₂₀H₂₈N₂O | C₂₀H₂₈N₂O | Varies |
| Molecular Weight | 312.45 g/mol | 312.45 g/mol | Varies |
| Melting Point | Not typically calculated | 61.0 to 64.0 °C[1] | Varies with alkyl chain length |
| Topological Polar Surface Area (TPSA) | 56.81 Ų[2] | Not directly measured | Similar values for related structures |
| LogP | 5.73[2] | Not directly measured | Increases with alkyl chain length |
| H-Bond Acceptors | 3[2] | Not applicable | 3 |
| H-Bond Donors | 0[2] | Not applicable | 0 |
| Rotatable Bonds | 12[2] | Not applicable | Varies with alkyl chain length |
Spectroscopic Analysis: Bridging Theory and Experiment
Spectroscopic techniques are crucial for validating the structure and electronic properties predicted by theoretical models. While specific spectra for this compound are not widely published, the expected features can be inferred from studies on similar molecules.[3][4][5][6]
Table 2: Predicted vs. Expected Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Theoretical Predictions (DFT Calculations) | Expected Experimental Observations |
| FT-IR (cm⁻¹) | C≡N stretch: ~2230, C-O-C stretch: ~1250-1200, Aromatic C-H stretch: >3000, Aliphatic C-H stretch: <3000 | Sharp, strong peak around 2230 cm⁻¹ for the nitrile groups. Strong absorptions in the 1250-1200 cm⁻¹ region for the ether linkage. |
| ¹H-NMR (ppm) | Aromatic protons: 7.0-8.0, -O-CH₂- protons: ~4.0, Alkyl chain protons: 0.8-1.8 | Distinct signals in the aromatic region, a triplet around 4.0 ppm for the methylene group attached to the oxygen, and a series of multiplets for the dodecyl chain, culminating in a triplet for the terminal methyl group. |
| ¹³C-NMR (ppm) | Aromatic carbons: 110-160, Nitrile carbons: ~115-120, -O-CH₂- carbon: ~70, Alkyl chain carbons: 14-32 | Resonances corresponding to the aromatic carbons, with quaternary carbons at lower fields. The nitrile carbons will appear around 115-120 ppm. The methylene carbon of the ether linkage will be around 70 ppm, followed by the signals for the dodecyl chain carbons. |
| UV-Vis (nm) | π → π* transitions in the UV region | Strong absorption bands in the UV region, typically below 350 nm, characteristic of the phthalonitrile core. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to generate the experimental data for a comprehensive validation of theoretical models for this compound. These protocols are based on established procedures for the characterization of similar phthalonitrile derivatives.[3][4][5][6][7]
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with 1-dodecanol in the presence of a base.
-
Materials: 4-nitrophthalonitrile, 1-dodecanol, potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-nitrophthalonitrile and 1-dodecanol in DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
-
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Use Tetramethylsilane (TMS) as an internal standard.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the sample in a UV-grade solvent (e.g., dichloromethane or chloroform).
-
Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the material in a TGA instrument under a controlled atmosphere (e.g., nitrogen).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample in a DSC instrument under a nitrogen atmosphere.
-
Heat and cool the sample at a controlled rate (e.g., 10 °C/min) to determine the melting point and observe any other phase transitions.
-
Visualization of Methodologies and Relationships
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Validation Workflow
Caption: Workflow for validating theoretical models with experimental data.
Alternative Compounds for Comparison
For a broader context, the properties of this compound can be compared with other 4-alkoxyphthalonitriles with varying alkyl chain lengths (e.g., methoxy, ethoxy, butoxy). Such a comparison would reveal trends in properties like melting point, solubility, and liquid crystalline behavior as a function of the alkyl chain length. Additionally, comparison with isomers, such as 3-Dodecyloxyphthalonitrile, would highlight the influence of the substituent position on the electronic and structural properties.
Conclusion
The validation of theoretical models for this compound through experimental data is a critical step in its application for advanced materials. While direct and comprehensive experimental validation is not yet prevalent in the literature, a strong inferential case can be built by leveraging the extensive research on analogous alkoxy-substituted phthalonitriles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct their own validation studies and to confidently utilize theoretical models in the design and development of new materials based on this versatile molecule.
References
- 1. This compound | 161082-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. research.itu.edu.tr [research.itu.edu.tr]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Dodecyloxyphthalonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Dodecyloxyphthalonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.
The following information is compiled from available Safety Data Sheets (SDS) and general best practices for laboratory chemical waste management. Always consult your institution's specific Environmental Health and Safety (EHS) protocols.
Core Safety and Disposal Information
Proper handling and disposal of this compound are critical due to its potential health hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to safety protocols is mandatory to prevent accidental exposure and ensure environmental protection.
| Parameter | Value/Instruction | Citation |
| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Synonyms | 1,2-Dicyano-4-dodecyloxybenzene | |
| CAS Number | 161082-75-3 | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3][4] |
| First Aid: Skin Contact | Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3][4] |
| First Aid: Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [3][4] |
| Spill Containment | Avoid breathing dust/fume/gas/mist/vapors/spray. Sweep up and place in a suitable, closed container for disposal. | [3] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. The following protocol outlines the required steps.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety goggles with side shields.
-
If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.
-
Prepare a designated area for waste accumulation, away from general laboratory traffic and incompatible materials.
2. Waste Collection and Containerization:
-
Solid Waste: Collect waste this compound solid in its original container if possible, or in a designated, compatible, and properly sealed waste container. The container must be clean, dry, and in good condition.
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing papers, disposable labware (e.g., pipette tips), and contaminated PPE (e.g., gloves), must be considered hazardous waste. Place these items in a dedicated, sealable, and chemically compatible waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Toxic").
3. Storage and Segregation:
-
Container Handling: Keep the waste container securely closed except when adding waste. Ensure the exterior of the container is clean and free of contamination.
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
Engage a Licensed Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash. All disposal must comply with local, state, and federal regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Dodecyloxyphthalonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Dodecyloxyphthalonitrile, including detailed operational and disposal plans to build a foundation of trust and safety in your critical work.
This compound is a chemical compound that requires careful handling due to its potential health hazards. This substance is harmful if swallowed, in contact with skin, or if inhaled. Adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound, categorized by the type of operation.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring (Solid) | Double-gloved (Viton® or Butyl rubber over nitrile), disposable gown, safety goggles, and a face shield. Work must be conducted in a certified chemical fume hood. |
| In Solution (e.g., preparing solutions) | Double-gloved (Viton® or Butyl rubber over nitrile), lab coat, and chemical splash goggles. All manipulations should be performed in a chemical fume hood. |
| General Laboratory Use | Nitrile gloves (for incidental contact only, must be changed immediately upon contamination), lab coat, and safety glasses. |
| Spill Cleanup | Chemical-resistant coveralls, double-gloved (Viton® or Butyl rubber), chemical splash goggles, face shield, and appropriate respiratory protection (e.g., N95 respirator for powders). |
Note on Glove Selection: While nitrile gloves are common in laboratories, they offer poor resistance to aromatic hydrocarbons.[1][2] For direct or prolonged contact with this compound, it is recommended to use Viton® or Butyl rubber gloves, which provide better protection against aromatic compounds.[3][4][5][6][7][8][9] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Don the appropriate PPE as specified in the table above.
-
Prepare the workspace within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
When weighing the solid, use an analytical balance inside the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel to minimize dust generation.
-
If preparing a solution, add the solvent to the vessel containing the solid in a slow and controlled manner.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. Use a wet wipe or a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a mild detergent solution.
-
Carefully doff PPE, ensuring not to contaminate skin. The outer pair of gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment. All materials contaminated with this compound are considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, and absorbent paper in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of all contaminated gloves, gowns, and other disposable PPE in the solid hazardous waste container.
Disposal Procedure:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Never dispose of this compound down the drain or in the regular trash.[11][12]
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you are not trained to handle it.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean a small spill, don the appropriate PPE, including respiratory protection.[13]
-
Contain and Clean: For a powder spill, gently cover it with a wet paper towel or other absorbent material to avoid generating dust.[14][15][16][17] For liquid spills, use an inert absorbent material. Clean the area from the outer edge of the spill towards the center.
-
Decontaminate: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent and then a detergent solution.
-
Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
First Aid for Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safetyware.com [safetyware.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 6. gloves.com [gloves.com]
- 7. gloves-online.com [gloves-online.com]
- 8. Viton Chemical Resistant Glove [harshinifire.com]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
